molecular formula C22H21FN6O3 B8144625 BMS-986202 CAS No. 1771691-34-9

BMS-986202

Cat. No.: B8144625
CAS No.: 1771691-34-9
M. Wt: 439.5 g/mol
InChI Key: BBRMAVGRWHNAIG-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-986202 is a highly potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), designed for advanced research in immunology and autoimmune diseases . This compound acts by binding to the regulatory pseudokinase domain (JH2) of TYK2, which results in the allosteric inhibition of the catalytic kinase domain (JH1) and effectively modulates the JAK-STAT signaling pathway . With an exceptionally high binding affinity for the TYK2 JH2 domain (IC50 of 0.19 nM, Ki of 0.02 nM) and demonstrated selectivity of over 10,000-fold against a panel of 273 other kinases and pseudokinases, this compound offers a unique tool for precise target validation and mechanistic studies without significant off-target effects . The research value of this compound is evidenced by its efficacy in pre-clinical models of immune-mediated conditions. It has been shown to suppress IL-23-driven acanthosis, ameliorate anti-CD40-induced colitis, and show beneficial effects in models of spontaneous lupus and type 1 diabetes . In these models, the compound worked by reducing systemic and tissue-localized inflammation, preventing β-cell death, and delaying disease onset, highlighting its potential impact on both the immune and endocrine compartments . This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and stability in liver microsomes across multiple species, making it suitable for in vivo research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic human use.

Properties

IUPAC Name

6-(cyclopropanecarbonylamino)-4-[3-(5-fluoropyrimidin-2-yl)-2-methoxyanilino]-N-(trideuteriomethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O3/c1-24-22(31)15-11-25-18(29-21(30)12-6-7-12)8-17(15)28-16-5-3-4-14(19(16)32-2)20-26-9-13(23)10-27-20/h3-5,8-12H,6-7H2,1-2H3,(H,24,31)(H2,25,28,29,30)/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRMAVGRWHNAIG-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NC=C(C=N3)F)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NC=C(C=N3)F)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1771691-34-9
Record name BMS-986202
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1771691349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986202
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2Q5XQZ64C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Downstream Signaling Pathways of BMS-986202

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986202 is a potent and highly selective, orally active allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1][2][3] By binding to the regulatory pseudokinase (JH2) domain of Tyk2, this compound effectively modulates the downstream signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on downstream signaling pathways, and detailed experimental protocols for assessing its activity.

Mechanism of Action

This compound employs a distinct mechanism of allosteric inhibition. Unlike many kinase inhibitors that compete with ATP at the catalytic site (JH1 domain), this compound binds to the pseudokinase (JH2) domain of Tyk2. This binding event stabilizes an inhibitory conformation of Tyk2, preventing the proper functioning of the adjacent catalytic JH1 domain. This allosteric mode of action confers high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.

Core Signaling Pathways Modulated by this compound

The primary consequence of Tyk2 inhibition by this compound is the disruption of the JAK/STAT signaling cascade initiated by specific cytokines. This interruption prevents the phosphorylation and subsequent nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of numerous pro-inflammatory genes.

IL-23 Signaling Pathway

The IL-23 receptor, upon binding its ligand, relies on Tyk2 and JAK2 for the phosphorylation of STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and induces the expression of genes that promote the differentiation and maintenance of Th17 cells, a key cell type in several autoimmune diseases. This compound, by inhibiting Tyk2, blocks this cascade, leading to reduced Th17 cell activity.

IL23_Pathway IL23R IL-23R Tyk2 Tyk2 IL23R->Tyk2 STAT3 STAT3 Tyk2->STAT3 Phosphorylates JAK2 JAK2 JAK2->STAT3 Phosphorylates IL23 IL-23 IL23->IL23R Binds BMS986202 This compound BMS986202->Tyk2 Inhibits pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes nucleus Nucleus pSTAT3_dimer->nucleus Translocates Th17_diff Th17 Differentiation (e.g., IL-17A, IL-17F) nucleus->Th17_diff Induces Transcription

Caption: IL-23 Signaling Pathway Inhibition by this compound.
IL-12 Signaling Pathway

IL-12 signaling is crucial for the differentiation of Th1 cells. The IL-12 receptor associates with Tyk2 and JAK2, leading to the phosphorylation of STAT4. Activated STAT4 promotes the transcription of genes characteristic of Th1 cells, most notably Interferon-gamma (IFNγ). By inhibiting Tyk2, this compound attenuates STAT4 phosphorylation and consequently reduces IFNγ production.

IL12_Pathway IL12R IL-12R Tyk2 Tyk2 IL12R->Tyk2 STAT4 STAT4 Tyk2->STAT4 Phosphorylates JAK2 JAK2 JAK2->STAT4 Phosphorylates IL12 IL-12 IL12->IL12R Binds BMS986202 This compound BMS986202->Tyk2 Inhibits pSTAT4 pSTAT4 pSTAT4_dimer pSTAT4 Dimer pSTAT4->pSTAT4_dimer Dimerizes nucleus Nucleus pSTAT4_dimer->nucleus Translocates Th1_diff Th1 Differentiation (e.g., IFNγ) nucleus->Th1_diff Induces Transcription

Caption: IL-12 Signaling Pathway Inhibition by this compound.
Type I IFN Signaling Pathway

Type I interferons (IFN-α and IFN-β) signal through their receptor (IFNAR), which is associated with Tyk2 and JAK1. This leads to the formation of the ISGF3 complex (STAT1, STAT2, and IRF9), which translocates to the nucleus to induce the expression of numerous interferon-stimulated genes (ISGs). These genes are implicated in the pathogenesis of diseases like systemic lupus erythematosus (SLE). This compound's inhibition of Tyk2 dampens this response.

IFN_Pathway IFNAR IFNAR Tyk2 Tyk2 IFNAR->Tyk2 Activates STAT1 STAT1 Tyk2->STAT1 Phosphorylates STAT2 STAT2 Tyk2->STAT2 Phosphorylates JAK1 JAK1 JAK1->STAT1 Phosphorylates JAK1->STAT2 Phosphorylates IFN Type I IFN (IFN-α/β) IFN->IFNAR Binds BMS986202 This compound BMS986202->Tyk2 Inhibits pSTAT1 pSTAT1 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2 pSTAT2 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 nucleus Nucleus ISGF3->nucleus Translocates ISGs Interferon-Stimulated Genes (ISGs) nucleus->ISGs Induces Transcription

Caption: Type I IFN Signaling Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

Parameter Target Value Reference
IC50 Tyk2 JH2 0.19 nM
Ki Tyk2 JH2 0.02 nM

| IC50 | CYP2C19 | 14 µM | |

Table 2: In Vivo Pharmacodynamic and Efficacy Data

Model Endpoint Treatment Result Reference
IL-12/IL-18-induced IFNγ production (mice) IFNγ levels 2 mg/kg this compound 46% reduction
IL-12/IL-18-induced IFNγ production (mice) IFNγ levels 10 mg/kg this compound 80% reduction
IL-23-driven acanthosis (mice) Acanthosis 30 mg/kg this compound Equivalent efficacy to ustekinumab
Anti-CD40-induced colitis (SCID mice) Colitis inhibition 25 and 60 mg/kg this compound Equivalent efficacy to anti-p40 antibody

| Spontaneous lupus (NZB/W mice) | anti-dsDNA titers, proteinuria | Dose-dependent this compound | Dose-dependent inhibition | |

Detailed Experimental Protocols

In Vivo IL-12/IL-18-Induced IFNγ Production Assay

This protocol is designed to assess the pharmacodynamic effect of this compound on IL-12/IL-18-mediated IFNγ production in mice.

  • Animals: 8-10 week old C57BL/6 mice.

  • Reagents:

    • This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Recombinant murine IL-12 and IL-18.

    • Phosphate Buffered Saline (PBS).

    • ELISA kit for murine IFNγ.

  • Procedure:

    • Dose mice orally (p.o.) with vehicle or this compound at desired concentrations (e.g., 0.4, 2, 10 mg/kg).

    • After a specified time (e.g., 1-2 hours), challenge the mice with a combination of IL-12 (e.g., 1 µ g/mouse ) and IL-18 (e.g., 2 µ g/mouse ) via intraperitoneal (i.p.) injection to induce IFNγ production.

    • Collect blood samples via cardiac puncture or retro-orbital bleeding at the peak of IFNγ expression (e.g., 6 hours post-challenge).

    • Prepare serum and measure IFNγ concentrations using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage inhibition of IFNγ production for each dose group relative to the vehicle-treated control group.

IFN_gamma_assay cluster_workflow Experimental Workflow: In Vivo IFNγ Assay start Start: C57BL/6 Mice dosing Oral Dosing: - Vehicle - this compound (e.g., 0.4, 2, 10 mg/kg) start->dosing 1 hr challenge Cytokine Challenge (i.p.): - IL-12 (1 µg) - IL-18 (2 µg) dosing->challenge blood_collection Blood Collection (6 hours post-challenge) challenge->blood_collection serum_prep Serum Preparation blood_collection->serum_prep elisa IFNγ ELISA serum_prep->elisa analysis Data Analysis: % Inhibition Calculation elisa->analysis end End analysis->end

Caption: Workflow for In Vivo IFNγ Production Assay.
In Vivo IL-23-Induced Epidermal Acanthosis Model

This protocol outlines a psoriasis-like skin inflammation model to evaluate the in vivo efficacy of this compound.

  • Animals: BALB/c mice.

  • Reagents:

    • This compound formulated for oral administration.

    • Recombinant murine IL-23.

    • Positive control: Ustekinumab (anti-IL-12/23 antibody).

    • 4% Paraformaldehyde (PFA) for tissue fixation.

    • Hematoxylin and Eosin (H&E) stain.

  • Procedure:

    • Administer intradermal (i.d.) injections of IL-23 (e.g., 0.5 µg in 20 µL PBS) into the mouse ear every other day for a total of 9 days to induce epidermal thickening (acanthosis).

    • Concurrently, treat groups of mice daily with oral doses of vehicle, this compound (e.g., 3, 10, 30 mg/kg), or a positive control like ustekinumab (i.p. injection).

    • Measure ear thickness daily using a digital caliper as a non-invasive measure of inflammation.

    • At the end of the study (e.g., Day 9), euthanize the mice and excise the ears.

    • Fix the ear tissue in 4% PFA, embed in paraffin, and section.

    • Perform H&E staining on the sections.

    • Quantify epidermal thickness (acanthosis) using microscopy and image analysis software.

Conclusion

This compound is a highly selective, allosteric inhibitor of Tyk2 that effectively blocks the downstream signaling of IL-12, IL-23, and Type I interferons. Its targeted mechanism of action offers a promising therapeutic strategy for a range of immune-mediated inflammatory diseases. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on Tyk2-mediated pathologies.

References

The Role of BMS-986202 in Inhibiting IL-23 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986202 is a potent, selective, and orally active small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It exhibits a novel mechanism of action by binding to the regulatory pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the adjacent catalytic (JH1) domain. This targeted approach allows for the selective blockade of signaling pathways driven by cytokines such as Interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), which are pivotal in the pathogenesis of various immune-mediated inflammatory diseases. This technical guide provides an in-depth overview of the role of this compound in inhibiting IL-23 signaling, including its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

The IL-23 Signaling Pathway and its Role in Inflammation

Interleukin-23 is a heterodimeric cytokine, composed of a p19 subunit and a p40 subunit (shared with IL-12), that plays a crucial role in the differentiation, expansion, and maintenance of T helper 17 (Th17) cells.[1] The IL-23 signaling cascade is initiated by the binding of IL-23 to its receptor complex, which consists of the IL-12Rβ1 and IL-23R subunits. This binding event brings the associated JAK family members, TYK2 and JAK2, into close proximity, leading to their trans-phosphorylation and activation.

Activated TYK2 and JAK2 then phosphorylate specific tyrosine residues on the intracellular domain of the IL-23 receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Recruited STAT3 is subsequently phosphorylated by the activated JAKs, leading to its dimerization, nuclear translocation, and the initiation of target gene transcription. These target genes include those encoding for pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are hallmarks of the Th17 cell response and key drivers of inflammation in diseases like psoriasis and inflammatory bowel disease.[2][3][4]

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a distinct allosteric mechanism. Unlike many kinase inhibitors that compete with ATP at the catalytic site of the JH1 domain, this compound binds with high affinity and selectivity to the pseudokinase (JH2) domain of TYK2.[5] The JH2 domain, while catalytically inactive, plays a crucial regulatory role in modulating the kinase activity of the JH1 domain. By binding to the JH2 domain, this compound stabilizes an inactive conformation of TYK2, thereby preventing its activation and subsequent downstream signaling events. This allosteric inhibition effectively blocks the phosphorylation of STAT3 in response to IL-23, leading to a reduction in the production of pathogenic Th17 cytokines.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeParameterValue (nM)
TYK2 JH2Binding AssayIC500.19
TYK2 JH2Binding AssayKi0.02
IL-23 SignalingCellular Assay (Kit225 T cells)IC5012
IFNα SignalingCellular Assay (Kit225 T cells)IC5010
IFNα-stimulated pSTAT5Human Whole Blood AssayIC5058
IFNα-stimulated pSTAT5Murine Whole Blood AssayIC50481

Table 2: Preclinical Efficacy of this compound in Mouse Models

Disease ModelDosing RegimenKey Findings
IL-23-Induced Acanthosis (Psoriasis Model)3-30 mg/kg, oral, daily for 9 daysDose-dependent inhibition of ear swelling.
Anti-CD40-Induced ColitisNot specifiedEfficacious in reducing colitis.
Spontaneous LupusNot specifiedEfficacious in a model of lupus.
IL-12/IL-18-Induced IFNγ Production2 mg/kg and 10 mg/kg, oral46% and 80% inhibition of IFNγ production, respectively.

Table 3: Selectivity Profile of this compound (Illustrative)

KinaseDomainSelectivity vs. TYK2 JH2 (Fold)
JAK1JH1Highly Selective
JAK2JH1Highly Selective
JAK3JH1Highly Selective
Other Kinases-Remarkably selective over other kinase families.

Signaling Pathways and Experimental Workflows

IL-23 Signaling Pathway and Inhibition by this compound

IL23_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak Intracellular Space IL23 IL-23 IL23R IL-23R Complex (IL-23R & IL-12Rβ1) IL23->IL23R Binding TYK2 TYK2 IL23R->TYK2 Activation JAK2 JAK2 IL23R->JAK2 Activation STAT3 STAT3 TYK2->STAT3 Phosphorylation JAK2->STAT3 pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription (IL-17, IL-22, etc.) Nucleus->Gene BMS986202 This compound BMS986202->TYK2 Allosteric Inhibition

Caption: IL-23 signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy in a Psoriasis Model

Psoriasis_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis A Select Mice (e.g., C57BL/6) B Induce Psoriasis-like Inflammation (Intradermal IL-23 injection in ear) A->B C Vehicle Control (Oral administration) D This compound (e.g., 3-30 mg/kg, oral, daily) E Positive Control (e.g., Ustekinumab) F Daily Measurement of Ear Thickness C->F D->F E->F G Histopathological Analysis of Ear Tissue (Endpoint) F->G H Cytokine Analysis (e.g., IL-17, IL-22 in tissue) G->H

Caption: Workflow for the IL-23-induced acanthosis mouse model.

Experimental Protocols

TYK2 JH2 Domain Binding Assay (Fluorescence Polarization)

This protocol describes a representative method for determining the binding affinity of compounds to the TYK2 JH2 domain.

Materials:

  • Recombinant human TYK2 JH2 protein

  • Fluorescently labeled probe (e.g., JH2 probe 1)

  • Assay buffer (e.g., JH2 Binding Buffer)

  • Test compound (this compound) and controls

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the diluted test compound or control.

  • Add the fluorescently labeled probe to all wells except for the "blank" wells.

  • Add the recombinant TYK2 JH2 protein to the "positive control" and "test inhibitor" wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

IL-23-Induced Acanthosis (Psoriasis) Mouse Model

This protocol outlines the induction and assessment of a psoriasis-like skin inflammation model in mice.

Animals:

  • Female C57BL/6 mice, 8-10 weeks old.

Induction of Inflammation:

  • Anesthetize the mice using isoflurane.

  • Inject recombinant murine IL-23 (e.g., 0.5 µg in 20 µL of PBS) intradermally into the pinna of one ear. The contralateral ear can be injected with PBS as a control.

  • Repeat the injections daily or every other day for a specified period (e.g., 4 to 16 days).

Treatment:

  • Administer this compound orally at various doses (e.g., 3, 10, 30 mg/kg) daily, starting from the first day of IL-23 injections.

  • Include a vehicle control group and a positive control group (e.g., an anti-IL-23 antibody like ustekinumab).

Assessment:

  • Measure the thickness of both ears daily using a digital caliper.

  • At the end of the study, euthanize the mice and collect the ear tissue.

  • For histopathological analysis, fix the tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for epidermal thickness (acanthosis), and inflammatory cell infiltration.

  • For cytokine analysis, homogenize the ear tissue and measure the levels of IL-17A and IL-22 using ELISA or multiplex assays.

Western Blot for STAT3 Phosphorylation

This protocol describes a general method to assess the inhibition of STAT3 phosphorylation in a cellular context.

Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., human T-cells) to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with recombinant human IL-23 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. Include an unstimulated control.

Protein Extraction and Western Blotting:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).

Clinical Development

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study (NCT02763969) has been completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects, and to assess its safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical efficacy in subjects with moderate to severe psoriasis. The results of this trial have not yet been fully published.

Conclusion

This compound represents a promising therapeutic agent that selectively inhibits IL-23 signaling through a novel allosteric mechanism. By targeting the TYK2 JH2 domain, it effectively blocks the downstream activation of STAT3 and the production of pathogenic Th17 cytokines. Preclinical studies have demonstrated its efficacy in relevant models of inflammatory diseases. The high selectivity of this compound for TYK2 may offer an improved safety profile compared to broader-acting JAK inhibitors. Further clinical development will be crucial to fully elucidate the therapeutic potential of this innovative molecule.

References

An In-depth Technical Guide to BMS-986202: A Selective Allosteric TYK2 Inhibitor Modulating the Type I Interferon Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986202 is a next-generation, orally bioavailable small molecule that selectively inhibits Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] Unlike pan-JAK inhibitors, this compound employs a unique allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2.[2] This confers a high degree of selectivity, enabling the targeted modulation of signaling pathways driven by Type I interferons (IFNs), interleukin-12 (IL-12), and interleukin-23 (IL-23), which are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on key signaling pathways.

Introduction to TYK2 and the Type I Interferon Pathway

TYK2 is a crucial component of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors.[4] Specifically, TYK2 is essential for the signaling of Type I IFNs (IFN-α/β), IL-12, and IL-23. These cytokines are central to both innate and adaptive immunity. Dysregulation of these pathways is a hallmark of many autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

The Type I IFN pathway, upon binding of IFN-α or IFN-β to their receptor (IFNAR), leads to the activation of TYK2 and JAK1. This initiates a phosphorylation cascade, resulting in the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). The activated STATs then translocate to the nucleus to regulate the expression of hundreds of interferon-stimulated genes (ISGs), which mediate antiviral, antiproliferative, and immunomodulatory responses.

Mechanism of Action of this compound

This compound is a structural analog of deucravacitinib and functions as a highly selective, allosteric inhibitor of TYK2. Unlike ATP-competitive JAK inhibitors that bind to the conserved active site (JH1 domain), this compound binds to the regulatory pseudokinase (JH2) domain of TYK2. This unique binding mode stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the TYK2 enzyme in an inactive conformation. This allosteric inhibition prevents the downstream phosphorylation and activation of STAT proteins, thereby blocking the signaling cascades of Type I IFNs, IL-12, and IL-23.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Type I IFN Receptor (IFNAR1/IFNAR2) TYK2 TYK2 Cytokine_Receptor->TYK2 Activation JAK1 JAK1 Cytokine_Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation TYK2_inactive Inactive TYK2 JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT ISG Interferon-Stimulated Gene Expression pSTAT->ISG Nuclear Translocation and Transcription BMS986202 This compound BMS986202->TYK2 Allosteric Binding to JH2 Domain

Figure 1: Mechanism of Action of this compound in the Type I IFN Pathway.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound and the closely related TYK2 inhibitor, deucravacitinib.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayIC50 (nM)Reference
TYK2 JH2 Binding0.19
IFNα-stimulated STAT5 phosphorylation (human whole blood)58
IFNα signaling in Kit225 T cells10
IL-23 signaling in Kit225 T cells12

Table 2: Selectivity Profile of Deucravacitinib (a close analog of this compound) in Whole Blood Assays

TargetIC50 (nM)Selectivity vs. TYK2Reference
TYK25.4-
JAK1>10,000>1852-fold
JAK2>10,000>1852-fold
JAK32,930~543-fold

Experimental Protocols

TYK2 JH2 Domain Binding Assay

This assay quantifies the binding affinity of a compound to the isolated pseudokinase (JH2) domain of TYK2.

  • Principle: A competitive binding assay format is utilized. A fusion protein of the human TYK2 JH2 domain is incubated with a biotinylated small molecule ligand immobilized on streptavidin-coated magnetic beads. The test compound (this compound) is added in varying concentrations to compete with the immobilized ligand for binding to the TYK2 JH2 domain. The amount of TYK2 JH2 bound to the beads is quantified, typically using a DNA-tagged fusion protein and qPCR readout.

  • Protocol Outline:

    • Prepare affinity resin by incubating streptavidin-coated magnetic beads with a biotinylated small molecule ligand that binds to the TYK2 JH2 domain.

    • Wash the beads to remove unbound ligand and block with a solution containing BSA to reduce non-specific binding.

    • Prepare a reaction mixture containing the DNA-tagged TYK2 JH2 fusion protein extract and varying concentrations of this compound.

    • Add the prepared affinity beads to the reaction mixture and incubate to allow for competitive binding.

    • Separate the beads from the solution using a magnet and wash to remove unbound protein.

    • Elute the bound protein-DNA complex from the beads.

    • Quantify the amount of eluted DNA using quantitative PCR (qPCR).

    • Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Start Start Prepare_Beads Prepare Ligand-Coated Magnetic Beads Start->Prepare_Beads Reaction_Mix Prepare Reaction Mix: TYK2-JH2-DNA + this compound Start->Reaction_Mix Incubate Incubate Beads with Reaction Mix Prepare_Beads->Incubate Reaction_Mix->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Complex Wash->Elute qPCR Quantify by qPCR Elute->qPCR Calculate_IC50 Calculate IC50 qPCR->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for TYK2 JH2 Domain Binding Assay.

Cellular STAT Phosphorylation Assay (Phospho-Flow)

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Principle: Whole blood or PBMCs are pre-incubated with this compound and then stimulated with a cytokine known to signal through TYK2 (e.g., IFN-α). The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a downstream STAT protein (e.g., phospho-STAT5). The level of STAT phosphorylation in specific cell populations (e.g., T cells, B cells) is quantified by flow cytometry.

  • Protocol Outline:

    • Collect whole blood or isolate PBMCs from healthy donors.

    • Aliquot the blood or cells into tubes and pre-incubate with a dose range of this compound for a specified time (e.g., 1-2 hours) at 37°C.

    • Stimulate the cells with a specific cytokine (e.g., recombinant human IFN-α) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

    • Fix the cells immediately by adding a fixation buffer (e.g., paraformaldehyde-based).

    • Permeabilize the cells using a permeabilization buffer (e.g., methanol-based).

    • Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody against a specific phospho-STAT (e.g., Alexa Fluor 647 anti-STAT5 (pY694)) and cell surface markers to identify cell populations of interest (e.g., CD3 for T cells, CD19 for B cells).

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

    • Calculate the IC50 value by plotting the percentage of inhibition of the cytokine-induced phospho-STAT signal against the concentration of this compound.

Start Start Cell_Prep Prepare Whole Blood or PBMCs Start->Cell_Prep Inhibitor_Incubation Pre-incubate with This compound Cell_Prep->Inhibitor_Incubation Cytokine_Stim Stimulate with Cytokine (e.g., IFN-α) Inhibitor_Incubation->Cytokine_Stim Fix_Perm Fix and Permeabilize Cells Cytokine_Stim->Fix_Perm Staining Stain with Fluorescent Antibodies (pSTAT, CD markers) Fix_Perm->Staining Flow_Cytometry Acquire on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze MFI of pSTAT Flow_Cytometry->Data_Analysis Calculate_IC50 Calculate IC50 Data_Analysis->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for Cellular STAT Phosphorylation Assay.

Signaling Pathways Modulated by this compound

This compound's selective inhibition of TYK2 allows for the targeted modulation of specific cytokine signaling pathways implicated in autoimmune diseases.

Type I Interferon (IFN-α/β) Signaling

Type I IFNs signal through the IFNAR1/IFNAR2 receptor complex, which is associated with TYK2 and JAK1. This compound blocks the activation of TYK2, thereby inhibiting the downstream phosphorylation of STATs and the expression of interferon-stimulated genes.

Interleukin-12 (IL-12) Signaling

IL-12 signals through a receptor composed of IL-12Rβ1 and IL-12Rβ2, which are associated with TYK2 and JAK2, respectively. By inhibiting TYK2, this compound blocks IL-12-mediated signaling, which is critical for the differentiation of T helper 1 (Th1) cells and the production of IFN-γ.

IL12 IL-12 IL12R IL-12 Receptor (IL-12Rβ1/IL-12Rβ2) IL12->IL12R TYK2 TYK2 IL12R->TYK2 Activation JAK2 JAK2 IL12R->JAK2 Activation STAT4 STAT4 TYK2->STAT4 Phosphorylation JAK2->STAT4 Phosphorylation pSTAT4 pSTAT4 STAT4->pSTAT4 Th1_Diff Th1 Differentiation IFN-γ Production pSTAT4->Th1_Diff Nuclear Translocation BMS986202 This compound BMS986202->TYK2 Inhibition

Figure 4: this compound Inhibition of the IL-12 Signaling Pathway.

Interleukin-23 (IL-23) Signaling

IL-23, which shares the p40 subunit with IL-12, signals through a receptor composed of IL-12Rβ1 and IL-23R. This receptor complex is also associated with TYK2 and JAK2. Inhibition of TYK2 by this compound disrupts IL-23 signaling, which is a key driver of the differentiation and maintenance of T helper 17 (Th17) cells, potent producers of pro-inflammatory cytokines like IL-17.

IL23 IL-23 IL23R IL-23 Receptor (IL-12Rβ1/IL-23R) IL23->IL23R TYK2 TYK2 IL23R->TYK2 Activation JAK2 JAK2 IL23R->JAK2 Activation STAT3 STAT3 TYK2->STAT3 Phosphorylation JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Th17_Diff Th17 Differentiation IL-17 Production pSTAT3->Th17_Diff Nuclear Translocation BMS986202 This compound BMS986202->TYK2 Inhibition

Figure 5: this compound Inhibition of the IL-23 Signaling Pathway.

Conclusion

This compound is a highly selective, allosteric inhibitor of TYK2 that represents a significant advancement in the targeted therapy of immune-mediated diseases. Its unique mechanism of action allows for the potent and specific modulation of the Type I IFN, IL-12, and IL-23 pathways while sparing other JAK-STAT signaling cascades. This high degree of selectivity is anticipated to translate into a favorable safety and tolerability profile compared to broader-acting JAK inhibitors. The data presented in this technical guide underscore the potential of this compound as a promising therapeutic agent for a range of autoimmune and inflammatory conditions. Further clinical investigation is ongoing to fully elucidate its therapeutic efficacy and safety in patient populations.

References

The Discovery and Development of BMS-986202 (Deucravacitinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986202, also known as deucravacitinib, is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] As a key mediator in the signaling of pro-inflammatory cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), TYK2 represents a compelling therapeutic target for a range of immune-mediated diseases.[1][3] Deucravacitinib distinguishes itself from pan-Janus kinase (JAK) inhibitors by selectively binding to the regulatory pseudokinase (JH2) domain of TYK2, offering a highly specific mechanism of action.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Medicinal Chemistry

The development of this compound stemmed from a search for structurally diverse ligands targeting the TYK2 JH2 domain, building upon the scaffold of an earlier clinical candidate, BMS-986165. A key breakthrough in the discovery of this compound was the exploration of a novel binding pocket within the JH2 domain. Optimization of a nicotinamide scaffold, including the strategic addition of a single fluorine atom, significantly enhanced the compound's permeability, leading to the identification of this compound.

Mechanism of Action

Deucravacitinib's unique mechanism of action involves binding to the regulatory JH2 domain of TYK2, which induces a conformational change that locks the kinase in an inactive state. This allosteric inhibition prevents the trans-phosphorylation and activation of the catalytic (JH1) domain, thereby blocking downstream signaling cascades initiated by cytokines that rely on TYK2. This targeted approach allows for the selective inhibition of TYK2-mediated pathways while sparing other JAK family members (JAK1, JAK2, and JAK3), which is anticipated to result in a more favorable safety profile compared to less selective JAK inhibitors.

Signaling Pathways

This compound primarily modulates the signaling of cytokines crucial to the pathogenesis of various autoimmune diseases.

TYK2_Signaling_Pathways cluster_receptor Cytokine Receptors cluster_jak Janus Kinases cluster_stat STAT Proteins cluster_response Cellular Response IL23R IL-23R TYK2 TYK2 IL23R->TYK2 JAK2 JAK2 IL23R->JAK2 IL12R IL-12R IL12R->TYK2 IL12R->JAK2 IFNAR IFNAR IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 STAT3 STAT3 TYK2->STAT3 p STAT4 STAT4 TYK2->STAT4 p STAT1 STAT1 TYK2->STAT1 p STAT2 STAT2 TYK2->STAT2 p JAK2->STAT3 p JAK2->STAT4 p JAK1->STAT1 p JAK1->STAT2 p Th17_Diff Th17 Differentiation IL-17, IL-22 Production STAT3->Th17_Diff Th1_Diff Th1 Differentiation IFN-γ Production STAT4->Th1_Diff ISG_Exp IFN-Stimulated Gene Expression STAT1->ISG_Exp STAT2->ISG_Exp BMS986202 This compound (Deucravacitinib) BMS986202->TYK2 Inhibits IL23 IL-23 IL23->IL23R IL12 IL-12 IL12->IL12R IFN Type I IFN IFN->IFNAR

Figure 1: TYK2 Signaling Pathways Inhibited by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.

Table 1: In Vitro Potency and Selectivity
Target/AssayIC50 (nM)Selectivity Fold vs. TYK2Reference
TYK2 (JH2 Binding) 0.19 -
TYK2 (IL-12-induced IFN-γ production in human whole blood) - -
IFNα-stimulated STAT5 phosphorylation (human whole blood) 58 -
IL-23-stimulated signaling (Kit225 T cells) 12 -
IFNα-stimulated signaling (Kit225 T cells) 10 -
JAK1/3 (IL-2-induced STAT5 phosphorylation in human whole blood) >10,000 >172
JAK2/2 (TPO-induced STAT3 phosphorylation in human whole blood) >10,000 >172
JAK1 (in vitro kinase assay) >10,000 >52,632
JAK2 (in vitro kinase assay) >10,000 >52,632
JAK3 (in vitro kinase assay) >10,000 >52,632
Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Single Ascending Dose)
DoseCmax (ng/mL)Tmax (hr)AUCinf (ng*hr/mL)t1/2 (hr)Reference
3 mg 29.51.02257.9
6 mg 68.31.05499.6
12 mg 1661.0143010.1
20 mg 2961.0280010.4
40 mg 7101.0739015.0
Table 3: Phase 3 Clinical Efficacy in Moderate-to-Severe Psoriasis (POETYK PSO-1)
Endpoint (Week 16)Deucravacitinib 6 mg QD (n=332)Placebo (n=166)Apremilast 30 mg BID (n=168)Reference
PASI 75 Response (%) 58.412.735.1
sPGA 0/1 Response (%) 53.67.232.1

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TYK2 JH2 Binding Assay (Luminescence Resonance Energy Transfer)

This protocol describes a general approach for a competitive binding assay using Lanthanide Resonance Energy Transfer (LRET).

LRET_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Terbium-labeled anti-tag Ab - Tagged TYK2 JH2 protein - Fluorescent tracer - this compound dilutions start->prepare_reagents dispense_inhibitor Dispense this compound or DMSO to 384-well plate prepare_reagents->dispense_inhibitor add_protein_ab Add pre-mixed Terbium-Ab and TYK2 JH2 protein dispense_inhibitor->add_protein_ab incubate1 Incubate at RT add_protein_ab->incubate1 add_tracer Add fluorescent tracer incubate1->add_tracer incubate2 Incubate at RT (e.g., 1 hour) add_tracer->incubate2 read_plate Read plate on a time-resolved fluorescence reader (Ex: 340 nm, Em: 495 nm & 520 nm) incubate2->read_plate analyze_data Analyze data: - Calculate LRET ratio - Determine IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: LRET-based TYK2 JH2 Binding Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

    • Dilute a terbium-labeled anti-tag antibody and a tagged recombinant human TYK2 JH2 protein in an appropriate assay buffer.

    • Dilute a fluorescent tracer that binds to the TYK2 JH2 domain in the assay buffer.

  • Assay Procedure:

    • Dispense a small volume of the this compound dilutions or DMSO (vehicle control) into the wells of a microplate.

    • Add a mixture of the terbium-labeled antibody and the TYK2 JH2 protein to each well.

    • Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for antibody-protein binding.

    • Add the fluorescent tracer to all wells.

    • Incubate for a further period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.

    • Calculate the LRET ratio (acceptor emission / donor emission).

    • Plot the LRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

STAT Phosphorylation Assay in Primary Human T Cells

This protocol outlines the measurement of STAT phosphorylation in response to cytokine stimulation.

Methodology:

  • Cell Isolation and Culture:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Enrich for CD4+ T cells using negative selection magnetic beads.

    • Culture the purified CD4+ T cells in appropriate culture medium.

  • Inhibitor Treatment and Cytokine Stimulation:

    • Pre-incubate the CD4+ T cells with varying concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with a specific cytokine (e.g., IL-12 for pSTAT4, IL-23 for pSTAT3, or IFN-α for pSTAT1/2) for a short period (e.g., 15-30 minutes).

  • Fixation, Permeabilization, and Staining:

    • Fix the cells with a formaldehyde-based fixation buffer.

    • Permeabilize the cells with a methanol-based permeabilization buffer.

    • Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT4-PE) and cell surface markers (e.g., anti-CD4-FITC).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the CD4+ T cell population.

    • Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the presence and absence of the inhibitor.

    • Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value.

In Vivo Efficacy in a Mouse Model of IL-23-Induced Acanthosis

This model is used to assess the efficacy of compounds in a psoriasis-like skin inflammation model.

Methodology:

  • Animal Model:

    • Use appropriate mouse strains (e.g., C57BL/6).

    • Administer recombinant mouse IL-23 intradermally into the ear pinna on alternating days.

  • Drug Administration:

    • Administer this compound or vehicle control orally once or twice daily, starting from the first day of IL-23 injection.

  • Efficacy Readouts:

    • Measure ear thickness daily using a digital caliper.

    • At the end of the study, collect ear tissue for histological analysis (H&E staining) to assess acanthosis (epidermal thickening) and inflammatory cell infiltration.

    • Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) by ELISA or qPCR.

In Vivo Efficacy in a Mouse Model of Anti-CD40-Induced Colitis

This model evaluates the efficacy of compounds in an acute, T-cell independent model of colitis.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., RAG2-/-) to avoid a T-cell-dependent response.

    • Induce colitis by a single intraperitoneal injection of an agonistic anti-CD40 antibody.

  • Drug Administration:

    • Administer this compound or vehicle control orally, starting before or at the time of anti-CD40 injection.

  • Efficacy Readouts:

    • Monitor body weight daily as an indicator of disease severity.

    • At a predetermined time point (e.g., day 7), collect colon tissue.

    • Measure colon length and weight.

    • Perform histological analysis of colon sections to assess inflammation, epithelial damage, and immune cell infiltration.

    • Measure cytokine levels in colon homogenates or serum.

Conclusion

This compound (deucravacitinib) represents a significant advancement in the treatment of immune-mediated diseases. Its novel allosteric mechanism of action, which confers high selectivity for TYK2, translates into a promising efficacy and safety profile. The comprehensive preclinical and clinical data, supported by detailed experimental methodologies, provide a strong foundation for its continued development and clinical use. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand the discovery and development of this innovative therapeutic agent.

References

The Structural-Activity Relationship of BMS-986202: A Deep Dive into a Selective TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-986202 is a clinical-stage, orally bioavailable, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It exerts its therapeutic effect through a unique allosteric inhibition mechanism by binding to the pseudokinase (JH2) domain of TYK2. This targeted approach allows for the modulation of key cytokine signaling pathways, including those of interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons, which are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound, detailing its development from its predecessor, deucravacitinib (BMS-986165), and the key molecular modifications that confer its distinct pharmacological profile.

From Deucravacitinib to this compound: A Journey of Refined Selectivity and Potency

The development of this compound stemmed from the foundational SAR studies of deucravacitinib. The core strategy involved the exploration of six-membered heteroaryl groups to replace the N-methyl triazolyl moiety present in deucravacitinib, aiming to optimize potency, selectivity, and pharmacokinetic properties.

A pivotal moment in the discovery of this compound was the identification of a novel binding pocket through the X-ray co-crystal structure of an early lead compound. This discovery opened new avenues for enhancing ligand-protein interactions. A key structural feature that emerged was the incorporation of a tertiary amide group, which facilitates a crucial hydrogen bonding interaction with the threonine 599 residue within the TYK2 JH2 domain.

Further optimization led to the exploration of nicotinamide derivatives. A significant breakthrough was achieved with the introduction of a single fluorine atom to the nicotinamide ring. This seemingly minor modification resulted in a substantial improvement in the compound's permeability, a critical factor for oral drug absorption and bioavailability. This fluorinated nicotinamide analog was identified as this compound. Additionally, this compound is a deuterated compound, a modification often employed to improve metabolic stability and pharmacokinetic properties.

Quantitative Analysis of Preclinical Efficacy

While a detailed SAR table with a broad range of analogs and their corresponding in vitro potencies is not publicly available, preclinical studies in animal models provide valuable quantitative data on the in vivo efficacy of this compound.

Preclinical Model Endpoint Dosage of this compound Observed Effect
Mouse model of IL-12/IL-18-induced inflammationIFN-γ productionDose-dependentUp to 80% reduction in IFN-γ levels at the highest dose.
Mouse model of IL-23-driven acanthosis (psoriasis model)Acanthosis (skin thickening)30 mg/kg once dailyEfficacy at least equivalent to the positive control, ustekinumab.
Mouse model of anti-CD40-induced colitisColitis severityDose-dependentInhibition of colitis development.

Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the disruption of the signaling cascades initiated by key pro-inflammatory cytokines. By binding to the TYK2 JH2 domain, it allosterically inhibits the kinase activity of the JH1 domain, thereby preventing the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R) TYK2 TYK2 Cytokine_Receptor->TYK2 recruits & activates JAK JAK Cytokine_Receptor->JAK recruits & activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer dimerizes Gene_Expression Gene Expression (Pro-inflammatory mediators) STAT_dimer->Gene_Expression translocates to nucleus & induces BMS986202 This compound BMS986202->TYK2 allosterically inhibits Cytokine Cytokine (IL-12, IL-23) Cytokine->Cytokine_Receptor

Caption: TYK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols for Assessing TYK2 Inhibition

The evaluation of TYK2 inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

TYK2 JH2 Binding Assay (Fluorescence Polarization)

This assay is designed to quantify the binding affinity of a compound to the TYK2 JH2 domain.

Principle: The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled ligand (probe) that binds to the TYK2 JH2 domain will have a high FP value due to its slow rotation in solution when bound to the larger protein. When an unlabeled inhibitor (e.g., this compound) competes with the probe for binding to the JH2 domain, the displaced probe tumbles more rapidly in solution, resulting in a decrease in the FP signal. The magnitude of this decrease is proportional to the binding affinity of the inhibitor.

Methodology:

  • Reagents and Materials:

    • Recombinant human TYK2 JH2 protein

    • Fluorescently labeled probe with known affinity for TYK2 JH2

    • Assay buffer (e.g., Tris-based buffer with additives to prevent non-specific binding)

    • Test compound (this compound) serially diluted

    • 384-well black microplates

    • Microplate reader capable of measuring fluorescence polarization

  • Procedure:

    • Add a fixed concentration of the TYK2 JH2 protein to the wells of the microplate.

    • Add serial dilutions of the test compound to the wells.

    • Add a fixed concentration of the fluorescent probe to all wells.

    • Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • The FP values are plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.

FP_Assay_Workflow cluster_plate_prep Plate Preparation Add_TYK2 Add TYK2 JH2 Protein Add_Inhibitor Add Serial Dilutions of This compound Add_TYK2->Add_Inhibitor Add_Probe Add Fluorescent Probe Add_Inhibitor->Add_Probe Incubation Incubate to Reach Equilibrium Add_Probe->Incubation FP_Measurement Measure Fluorescence Polarization Incubation->FP_Measurement Data_Analysis Data Analysis (IC50 Determination) FP_Measurement->Data_Analysis

Caption: Workflow for a TYK2 JH2 Fluorescence Polarization Binding Assay.

Cell-Based STAT Phosphorylation Assay

This assay measures the functional consequence of TYK2 inhibition by quantifying the phosphorylation of STAT proteins in response to cytokine stimulation.

Principle: In a relevant cell line, cytokine stimulation (e.g., with IL-12 or IL-23) activates the TYK2 signaling pathway, leading to the phosphorylation of specific STAT proteins (e.g., STAT3, STAT4). A potent TYK2 inhibitor will block this phosphorylation in a dose-dependent manner. The levels of phosphorylated STAT (pSTAT) can be quantified using various methods, such as ELISA, Western blotting, or flow cytometry.

Methodology (using a plate-based immunoassay):

  • Cell Culture and Treatment:

    • Seed a cytokine-responsive cell line (e.g., NK-92 cells for IL-12 signaling) in a 96-well plate and culture overnight.

    • Pre-incubate the cells with serial dilutions of the test compound (this compound) for a specified time.

    • Stimulate the cells with a specific cytokine (e.g., IL-12) for a short period to induce STAT phosphorylation.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular proteins.

    • Transfer the cell lysates to an ELISA plate coated with a capture antibody specific for the total STAT protein.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the STAT protein. This antibody is typically conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.

  • Data Analysis:

    • Measure the signal intensity using a microplate reader.

    • The signal is proportional to the amount of pSTAT.

    • Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of STAT phosphorylation.

Conclusion

The structural-activity relationship of this compound exemplifies a successful rational drug design strategy. Through systematic modifications of the deucravacitinib scaffold, researchers at Bristol Myers Squibb were able to identify a novel binding pocket and optimize ligand interactions within the TYK2 JH2 domain. The key discoveries of the importance of the tertiary amide for hydrogen bonding and the permeability-enhancing effect of fluorination were instrumental in the development of this compound as a potent and selective allosteric inhibitor of TYK2. The preclinical data underscore its potential as a therapeutic agent for a range of immune-mediated diseases, and its unique mechanism of action offers a differentiated profile compared to broader-acting JAK inhibitors. The experimental protocols outlined provide a framework for the continued discovery and characterization of next-generation TYK2 inhibitors.

Preclinical Pharmacology of BMS-986202: A Selective Allosteric Tyk2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of BMS-986202, a potent and selective, orally active allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). By binding to the regulatory pseudokinase (JH2) domain, this compound effectively modulates inflammatory signaling pathways implicated in a range of autoimmune diseases.[1] This document details the mechanism of action, in vitro and in vivo pharmacological data, and key experimental methodologies.

Mechanism of Action

This compound is a second-generation Tyk2 inhibitor that shares its mechanism of action with deucravacitinib.[1] It selectively binds to the JH2 pseudokinase domain of Tyk2, inducing a conformational change that allosterically inhibits the catalytic activity of the adjacent JH1 kinase domain.[1] This targeted approach provides remarkable selectivity for Tyk2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[2]

The inhibition of Tyk2 by this compound disrupts the signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[1] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory disorders.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various binding and cell-based assays, demonstrating its high potency and selectivity for Tyk2.

Table 1: In Vitro Activity of this compound
ParameterTarget/AssayValueReference
Binding Affinity
IC50Tyk2 JH20.19 nM
KiTyk2 JH20.02 nM
Cellular Activity
IC50IFNα-stimulated STAT5 phosphorylation (human whole blood)58 nM
IC50IFNα-stimulated STAT5 phosphorylation (mouse whole blood)481 nM
IC50IFNα signaling (Kit225 T cells)10 nM
IC50IL-23 signaling (Kit225 T cells)12 nM
Cytochrome P450 Inhibition
IC50CYP2C1914 µM

In Vivo Pharmacology

The efficacy of this compound has been evaluated in several murine models of autoimmune and inflammatory diseases, demonstrating its potential as an oral therapeutic agent.

IL-23-Driven Acanthosis (Psoriasis Model)

In a mouse model where psoriasis-like skin inflammation (acanthosis) is induced by intradermal injections of IL-23, this compound demonstrated a dose-dependent inhibition of ear swelling.

Dose (mg/kg, p.o., daily)Treatment DurationEndpointResultReference
3, 10, 309 daysEar SwellingDose-responsive inhibition
309 daysEar SwellingEquivalent efficacy to ustekinumab (positive control)
Anti-CD40-Induced Colitis (Inflammatory Bowel Disease Model)

In a severe combined immunodeficient (SCID) mouse model of colitis induced by an anti-CD40 antibody, oral administration of this compound led to a dose-dependent reduction in disease severity.

Dose (mg/kg, p.o.)Treatment DurationEndpointResultReference
25, 606 daysHistopathologyDose-dependent inhibition of colitis
25, 606 daysHistopathologyEquivalent efficacy to anti-p40 antibody (positive control)
IL-12/IL-18-Induced IFNγ Production

This compound effectively suppressed the production of IFNγ induced by the combination of IL-12 and IL-18 in mice, a key pathway in inflammatory responses.

Dose (mg/kg, p.o.)EndpointResultReference
2IFNγ Production46% inhibition
10IFNγ Production80% inhibition

Pharmacokinetics

Pharmacokinetic studies in preclinical species have shown that this compound possesses favorable oral bioavailability.

Table 5: Pharmacokinetic Parameters of this compound
SpeciesOral BioavailabilitySerum Protein BindingLiver Microsomal Half-lifeReference
MouseUp to 62-100%89.3% - 96.0%>120 min
RatUp to 62-100%89.3% - 96.0%>120 min
DogUp to 62-100%89.3% - 96.0%89 min
MonkeyUp to 62-100%89.3% - 96.0%>120 min
Human-89.3% - 96.0%>120 min

Experimental Protocols

IL-23-Induced Acanthosis Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a model of psoriasis-like skin inflammation.

Animals: C57BL/6 female mice (9-11 weeks old).

Procedure:

  • Mice are anesthetized.

  • 20 µL of PBS containing 500 ng of recombinant murine IL-23 is injected intradermally into the ear every other day for the duration of the study (e.g., 9 days).

  • This compound is administered orally at doses of 3, 10, and 30 mg/kg daily.

  • Ear thickness is measured daily using a caliper to assess inflammation.

  • At the end of the study, ear tissue can be collected for histological analysis (e.g., H&E staining to assess acanthosis, parakeratosis, and inflammatory infiltrates) and gene expression analysis (e.g., qPCR for inflammatory markers).

Anti-CD40-Induced Colitis Mouse Model

Objective: To assess the efficacy of this compound in a model of innate immunity-driven colitis.

Animals: Severe Combined Immunodeficient (SCID) or Rag2-/- mice.

Procedure:

  • Colitis is induced by a single intraperitoneal (i.p.) injection of an agonistic anti-CD40 antibody (e.g., 100 µg).

  • This compound is administered orally at specified doses (e.g., 25 and 60 mg/kg) for a defined period (e.g., 6 days).

  • Clinical signs of colitis, such as body weight loss and stool consistency (Disease Activity Index - DAI), are monitored daily.

  • At the termination of the experiment, colons are excised, and their weight and length are measured.

  • Colon tissue is processed for histopathological evaluation to score the degree of inflammation, crypt damage, and cellular infiltration.

Visualizations

BMS-986202_Mechanism_of_Action cluster_receptor Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-23R, IFNAR) Tyk2 JH2 (Pseudokinase) JH1 (Kinase) Cytokine_Receptor->Tyk2 Activates JAK Other JAK (e.g., JAK2) STAT STAT Tyk2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimerizes Gene_Expression Inflammatory Gene Expression pSTAT->Gene_Expression Translocates to Nucleus BMS986202 This compound BMS986202->Tyk2:JH2 (Pseudokinase) Allosterically Inhibits Cytokine Cytokine (IL-23, IFN-α) Cytokine->Cytokine_Receptor Binds

Caption: Mechanism of action of this compound.

Tyk2_Signaling_Pathway_Inhibition cluster_ligands cluster_receptors Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response IL23 IL-23 IL23R IL-23R IL23->IL23R IL12 IL-12 IL12R IL-12R IL12->IL12R IFNa IFN-α IFNAR IFNAR IFNa->IFNAR Tyk2_JAK2 Tyk2 / JAK2 IL23R->Tyk2_JAK2 IL12R->Tyk2_JAK2 Tyk2_JAK1 Tyk2 / JAK1 IFNAR->Tyk2_JAK1 STAT3 STAT3 Tyk2_JAK2->STAT3 p STAT4 STAT4 Tyk2_JAK2->STAT4 p STAT1_STAT2 STAT1 / STAT2 Tyk2_JAK1->STAT1_STAT2 p Th17 Th17 Differentiation STAT3->Th17 Th1 Th1 Differentiation STAT4->Th1 ISG Interferon Stimulated Gene Expression STAT1_STAT2->ISG BMS986202 This compound BMS986202->Tyk2_JAK2 Inhibits Tyk2 BMS986202->Tyk2_JAK1 Inhibits Tyk2

Caption: Inhibition of Tyk2-mediated signaling pathways by this compound.

Experimental_Workflow_Acanthosis cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction Intradermal IL-23 Injection (every other day) Treatment Oral Administration of this compound (daily) Monitoring Daily Ear Thickness Measurement Induction->Monitoring Treatment->Monitoring Analysis Endpoint Analysis: - Histology - Gene Expression Monitoring->Analysis

Caption: Experimental workflow for the IL-23-induced acanthosis model.

References

An In-Depth Technical Guide to the In Vitro Characterization of BMS-986202, a Selective Allosteric TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986202 is a potent, selective, and orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes.[1][2] Developed as a clinical candidate for the treatment of various autoimmune and inflammatory diseases, this compound is chemically analogous to deucravacitinib (BMS-986165).[3] Its mechanism of action is distinguished by its allosteric inhibition of TYK2 by binding to the regulatory pseudokinase (JH2) domain.[3][4] This novel mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which is a significant advantage in minimizing off-target effects associated with pan-JAK inhibition. This guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism, quantitative profile, and the experimental protocols used for its evaluation.

Mechanism of Action and Signaling Pathway

TYK2 is an intracellular kinase that is critical for relaying signals from key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β). These cytokines are central to the pathophysiology of numerous immune-mediated diseases.

Upon cytokine binding to their respective cell surface receptors, TYK2 forms heterodimers with other JAK proteins (e.g., TYK2/JAK2 for IL-12/IL-23, TYK2/JAK1 for Type I IFN) and becomes activated through trans-phosphorylation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes, driving inflammatory responses.

This compound exerts its inhibitory effect by binding to the TYK2 pseudokinase (JH2) domain, which is structurally distinct from the highly conserved active kinase (JH1) domain. This allosteric binding locks the JH2 domain in an inhibitory conformation, which in turn prevents the activation of the JH1 catalytic domain, thereby blocking the entire downstream signaling cascade. This mechanism is the basis for its remarkable selectivity.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_tyk2 TYK2 cluster_nucleus Nucleus Cytokine Cytokines (IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Complex Cytokine->Receptor Binds JH2 JH2 (Pseudokinase) Receptor->JH2 JAK_partner JAK Partner (JAK1 or JAK2) Receptor->JAK_partner JH1 JH1 (Kinase) STAT STAT JH1->STAT Phosphorylates JH2->JH1 Activates JAK_partner->JH1 Trans- phosphorylates JAK_partner->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Inflammatory Gene Transcription pSTAT->Gene Translocates & Activates BMS986202 This compound BMS986202->JH2 Allosterically Inhibits

Caption: Allosteric inhibition of the TYK2 signaling pathway by this compound.

Quantitative In Vitro Profile

The potency and selectivity of this compound have been quantified through a series of biochemical and cell-based assays. The data are summarized in the tables below.

Table 1: Biochemical Binding Affinity of this compound

This table details the direct binding affinity of this compound to its target, the isolated TYK2 JH2 pseudokinase domain.

TargetAssay TypeParameterValue (nM)
TYK2 JH2 DomainBiochemical BindingIC₅₀0.19
TYK2 JH2 DomainBiochemical BindingKᵢ0.02
Table 2: Functional Potency of this compound in Cellular Assays

This table presents the potency of this compound in inhibiting cytokine-induced signaling in various cell-based systems, reflecting its activity in a more physiologically relevant context.

Cellular SystemStimulationEndpointIC₅₀ (nM)
Kit225 T cellsIFNαSTAT5 Phosphorylation10
Kit225 T cellsIL-23Signaling12
Human Whole BloodIFNαSTAT5 Phosphorylation58
Mouse Whole BloodIFNαSTAT5 Phosphorylation481
Table 3: Selectivity Profile of this compound

This table highlights the selectivity of this compound, demonstrating its weak activity against off-target enzymes, which is critical for its safety profile.

TargetParameterValue (µM)Selectivity vs. TYK2 JH2 (IC₅₀)
CYP2C19IC₅₀14>73,000-fold

Note: this compound is reported to be remarkably selective over other kinases, including other members of the JAK family.

Detailed Experimental Methodologies

The characterization of this compound relies on robust and reproducible in vitro assays. Detailed protocols for key experiments are provided below.

TYK2 JH2 Domain Binding Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for quantifying the binding affinity of inhibitors to a kinase domain. The assay measures the displacement of a fluorescently labeled tracer from the kinase by the test compound.

HTRF_Workflow cluster_prep Assay Preparation cluster_plate Assay Plate Steps cluster_read Incubation & Detection cluster_analysis Data Analysis A 1. Prepare Reagents (TYK2-JH2, Eu-Ab, Tracer, This compound serial dilution) B 2. Dispense this compound and control compounds into 384-well plate A->B C 3. Add TYK2-JH2 enzyme pre-mixed with Europium-labeled anti-tag antibody (Donor) B->C D 4. Add fluorescently-labeled ATP-competitive tracer (Acceptor) C->D E 5. Incubate at room temperature to reach binding equilibrium D->E F 6. Read plate on HTRF-compatible reader (Excitation @ 320nm, Emission @ 620nm & 665nm) E->F G 7. Calculate HTRF ratio (665nm / 620nm) F->G H 8. Plot ratio vs. [this compound] and fit curve to determine IC₅₀ G->H

Caption: Standard workflow for an HTRF-based kinase binding assay.

Methodology:

  • Reagent Preparation: All reagents are diluted in an appropriate kinase assay buffer. A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.

  • Assay Reaction: The assay is performed in a low-volume 384-well plate.

    • Test compound (this compound) or DMSO (vehicle control) is added to the wells.

    • A mixture of the biotinylated TYK2 JH2 protein and a Europium (Eu³⁺) cryptate-labeled streptavidin (donor fluorophore) is added.

    • A fluorescently-labeled ATP-competitive tracer (e.g., labeled with Alexa Fluor 647, the acceptor fluorophore) is added to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: The plate is read on an HTRF-compatible microplate reader. The Eu³⁺ cryptate is excited at ~320-340 nm, and dual-wavelength emission is measured at 620 nm (Eu³⁺ emission) and 665 nm (acceptor emission).

  • Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated. This ratio is proportional to the amount of tracer bound to the kinase. The data are plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This functional assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation within whole cells, providing a direct measure of its intracellular potency.

Phosflow_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Fix, Permeabilize & Stain cluster_acq Acquisition & Analysis A 1. Isolate target cells (e.g., Human PBMCs or Kit225 T-cell line) B 2. Pre-incubate cells with serial dilutions of this compound A->B C 3. Stimulate cells with cytokine (e.g., IFN-α or IL-23) for a short period (e.g., 15-30 min) B->C D 4. Immediately fix cells with formaldehyde-based buffer to crosslink proteins C->D E 5. Permeabilize cells with ice-cold methanol to allow antibody access to nucleus D->E F 6. Stain with fluorescently-labeled antibody specific for phosphorylated STAT (pSTAT) E->F G 7. Acquire samples on a flow cytometer F->G H 8. Gate on cell population of interest and measure median fluorescence intensity (MFI) of pSTAT signal G->H I 9. Plot MFI vs. [this compound] and fit curve to determine IC₅₀ H->I

References

Methodological & Application

Application Notes and Protocols for BMS-986202 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BMS-986202, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in various in vivo mouse models of immune-mediated inflammatory diseases.

Introduction to this compound

This compound is a potent, selective, and orally active allosteric inhibitor of TYK2. It uniquely binds to the pseudokinase (JH2) domain of TYK2, leading to the inhibition of its kinase activity.[1] This mechanism provides high selectivity for TYK2 over other Janus kinase (JAK) family members.[2] TYK2 is a key mediator of signaling for pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α). By inhibiting TYK2, this compound effectively blocks these downstream signaling pathways, making it a promising therapeutic agent for a range of autoimmune and inflammatory conditions.

Mechanism of Action: TYK2 Signaling Pathway

This compound functions by allosterically inhibiting TYK2. This diagram illustrates the signaling cascade that is disrupted by the inhibitor.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane Cytokine_Receptor_1 Receptor Subunit 1 TYK2_JH2 TYK2 (JH2 - Pseudokinase) Cytokine_Receptor_1->TYK2_JH2 Cytokine_Receptor_2 Receptor Subunit 2 JAK JAK Cytokine_Receptor_2->JAK TYK2_JH1 TYK2 (JH1 - Kinase) STAT STAT TYK2_JH1->STAT Phosphorylates TYK2_JH2->TYK2_JH1 Allosteric Inhibition JAK->STAT Phosphorylates Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Cytokine->Cytokine_Receptor_1 Binds This compound This compound This compound->TYK2_JH2 Binds to STAT_P pSTAT Nucleus Nucleus STAT_P->Nucleus Translocates to STAT->STAT_P Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression

This compound allosterically inhibits TYK2 by binding to its JH2 domain.

Quantitative Data Summary

The following tables summarize the efficacy of this compound across various preclinical mouse models.

Table 1: Pharmacodynamic Activity of this compound
ModelBiomarkerDoses (mg/kg, p.o.)InhibitionReference
IL-12/IL-18-induced C57BL/6 MiceIFNγ Production246%
1080%
Table 2: Efficacy in Disease Models
Disease ModelMouse StrainKey OutcomeDoses (mg/kg, p.o.)ResultReference
IL-23-Driven Acanthosis (Psoriasis model)C57BL/6Ear Swelling3, 10, 30 (daily)Dose-responsive inhibition of acanthosis.
Type 1 DiabetesNOD (Non-obese diabetic)Diabetes Incidence30 (daily for 6 weeks)44% decrease in diabetes incidence.
Type 1 DiabetesRIP-LCMV-GPDiabetes IncidenceNot specified80% reduction in diabetes incidence.
Anti-CD40-Induced ColitisSCID (Severe combined immunodeficiency)ColitisNot specifiedEfficacy demonstrated.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: IL-23-Driven Acanthosis Model (Psoriasis-like Inflammation)

This model is used to evaluate the efficacy of compounds in treating psoriasis-like skin inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Recombinant mouse IL-23

  • C57BL/6 mice (female, 9-11 weeks old)

  • Calipers for ear measurement

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Grouping: Randomize mice into vehicle and treatment groups.

  • Drug Administration: Administer this compound (3, 10, or 30 mg/kg) or vehicle orally (p.o.) once daily.

  • Disease Induction: On day 0, inject recombinant mouse IL-23 intradermally into one ear. The contralateral ear can serve as a control.

  • Treatment Continuation: Continue daily oral administration of this compound or vehicle for the duration of the study (e.g., 9 days).

  • Endpoint Measurement: Measure ear thickness daily using digital calipers. The change in ear thickness is the primary endpoint.

  • Data Analysis: Compare the change in ear thickness between the vehicle and this compound-treated groups.

Experimental_Workflow_Acanthosis Acclimatize Acclimatize Mice (1 week) Group Randomize into Groups Acclimatize->Group Dose Daily Oral Dosing (this compound or Vehicle) Group->Dose Induce Induce Acanthosis (IL-23 Injection) Dose->Induce Measure Daily Ear Thickness Measurement Induce->Measure Analyze Data Analysis Measure->Analyze

Workflow for the IL-23-induced acanthosis mouse model.
Protocol 2: Type 1 Diabetes Model (NOD Mice)

This spontaneous model is used to assess therapeutic intervention in the development of autoimmune diabetes.

Materials:

  • This compound

  • Vehicle

  • Female NOD (Non-obese diabetic) mice

  • Blood glucose monitoring system

Procedure:

  • Animal Selection: Use female NOD mice, which spontaneously develop autoimmune diabetes.

  • Treatment Initiation: Begin treatment at an early age (e.g., 6 weeks of age) before the significant onset of insulitis.

  • Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle orally once daily for a specified period (e.g., 6 weeks).

  • Monitoring: Monitor blood glucose levels weekly. A mouse is considered diabetic when blood glucose levels exceed a predetermined threshold (e.g., >250 mg/dL) for two consecutive measurements.

  • Primary Endpoint: The primary endpoint is the incidence of diabetes over time.

  • Histology (Optional): At the end of the study, pancreata can be collected for histological analysis of insulitis.

  • Data Analysis: Use survival analysis (e.g., Kaplan-Meier curves) to compare the diabetes-free survival between treatment and vehicle groups.

Protocol 3: Pharmacodynamic Model of IFNγ Inhibition

This protocol assesses the in vivo pharmacodynamic effect of this compound on cytokine production.

Materials:

  • This compound

  • Vehicle

  • Recombinant mouse IL-12 and IL-18

  • C57BL/6 mice

  • ELISA kit for mouse IFNγ

Procedure:

  • Drug Administration: Administer single oral doses of this compound (e.g., 0.4, 2, 10 mg/kg) or vehicle to C57BL/6 mice.

  • Cytokine Challenge: At a specified time post-dose (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of IL-12 and IL-18 to induce IFNγ production.

  • Blood Collection: Collect blood samples (e.g., via retro-orbital bleeding) at a peak response time after the cytokine challenge (e.g., 6-8 hours).

  • IFNγ Measurement: Prepare plasma or serum from the blood samples and measure IFNγ concentrations using an ELISA kit.

  • Data Analysis: Calculate the percent inhibition of IFNγ production in the this compound-treated groups compared to the vehicle-treated group.

PD_Model_Workflow Dose Oral Dose (this compound or Vehicle) Challenge Cytokine Challenge (IL-12/IL-18 IP) Dose->Challenge Bleed Blood Collection Challenge->Bleed Measure Measure IFNγ (ELISA) Bleed->Measure Analyze Calculate % Inhibition Measure->Analyze

Pharmacodynamic workflow for IFNγ inhibition.
General Considerations

  • Formulation: this compound is orally bioavailable. A common vehicle for oral administration in mice is 0.5% methylcellulose or a similar suspension agent.

  • Pharmacokinetics: this compound has a half-life of over 120 minutes in mouse liver microsomes, indicating good stability.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These protocols provide a starting point for in vivo studies with this compound. Researchers should optimize dosages, treatment schedules, and endpoints based on their specific experimental goals and disease models.

References

Application Notes and Protocols: Evaluating BMS-986202 in a Lupus Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs, most notably the kidneys. The pathogenesis of SLE involves complex interactions between genetic predisposition and environmental factors, with cytokine signaling pathways playing a pivotal role. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator in the signaling of pro-inflammatory cytokines such as Type I interferons (IFNs), interleukin-12 (IL-12), and IL-23, all of which are implicated in the pathophysiology of lupus.

BMS-986202 is a potent and selective, orally active allosteric inhibitor of TYK2.[1] It uniquely binds to the pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation and thereby blocking downstream signal transduction.[2][3] This mechanism of action provides high selectivity for TYK2 over other JAK family members, potentially offering a more targeted therapeutic approach with an improved safety profile.[1] Preclinical studies have demonstrated the efficacy of TYK2 inhibition in various autoimmune models, including spontaneous and induced models of lupus.

These application notes provide detailed protocols for the evaluation of this compound in commonly used lupus animal models, guidance on data interpretation, and a summary of expected outcomes based on available preclinical data.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by inhibiting TYK2-mediated signaling pathways that are central to the inflammatory cascade in lupus.

Signaling Pathway of this compound Action

TYK2_Inhibition cluster_cytokines Pro-inflammatory Cytokines cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling & Effects Type I IFN Type I IFN IFNAR IFNAR Type I IFN->IFNAR IL-12 IL-12 IL-12R IL-12R IL-12->IL-12R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R TYK2 TYK2 IFNAR->TYK2 IL-12R->TYK2 IL-23R->TYK2 STAT Phosphorylation STAT Phosphorylation Gene Transcription Gene Transcription STAT Phosphorylation->Gene Transcription Inflammation & Autoimmunity Inflammation & Autoimmunity Gene Transcription->Inflammation & Autoimmunity TYK2->STAT Phosphorylation BMS986202 This compound BMS986202->TYK2

Caption: this compound allosterically inhibits TYK2, blocking signaling from Type I IFN, IL-12, and IL-23.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacodynamic effects of this compound.

Table 1: In Vitro Potency of this compound

TargetAssayIC50Reference
TYK2 (JH2 domain binding)Biochemical Assay0.19 nM
IFNα-stimulated signalingKit225 T cells10 nM
IL-23-stimulated signalingKit225 T cells12 nM
CYP2C19 InhibitionBiochemical Assay14 µM

Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice

ModelEndpointDose% InhibitionReference
IL-12/IL-18 InducedIFNγ production2 mg/kg46%
IL-12/IL-18 InducedIFNγ production10 mg/kg80%
IL-23-driven acanthosisEar swelling3-30 mg/kg/dayDose-responsive

Experimental Protocols

Spontaneous Lupus Model: NZB/W F1 Mice

The (NZB x NZW)F1 hybrid mouse is a widely used spontaneous model of lupus, developing a disease that closely resembles human lupus nephritis.

Objective: To assess the prophylactic efficacy of this compound in delaying the onset and reducing the severity of lupus nephritis in NZB/W F1 mice.

Materials:

  • Female NZB/W F1 mice (18-20 weeks of age)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Metabolic cages for urine collection

  • ELISA kits for anti-dsDNA IgG quantification

  • Reagents for kidney histology (formalin, paraffin, H&E, and PAS stains)

Experimental Workflow:

NZBW_F1_Workflow cluster_analysis Endpoint Analysis start Start: NZB/W F1 Mice (18-20 weeks old) acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Daily Oral Gavage: - Vehicle - this compound (e.g., 30 mg/kg) - Positive Control (optional) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Proteinuria treatment->monitoring 8-16 weeks serum_collection Bi-weekly Serum Collection: (Retro-orbital bleeding) treatment->serum_collection endpoint Endpoint: (e.g., 30-36 weeks of age) monitoring->endpoint elisa Serum anti-dsDNA (ELISA) serum_collection->elisa necropsy Necropsy: - Spleen & Kidney Collection endpoint->necropsy histology Kidney Histopathology (H&E, PAS) necropsy->histology spleen Spleen Weight necropsy->spleen analysis Analysis

Caption: Prophylactic treatment workflow for this compound in the NZB/W F1 lupus model.

Procedure:

  • Animal Acclimatization: House female NZB/W F1 mice under standard laboratory conditions for at least one week prior to the start of the experiment.

  • Group Allocation: At 18-20 weeks of age, randomly assign mice to treatment groups (n=10-15 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (e.g., 30 mg/kg)

    • Group 3 (Optional): Positive control (e.g., cyclophosphamide)

  • Drug Administration: Administer this compound or vehicle daily via oral gavage.

  • Monitoring:

    • Record body weight weekly.

    • Monitor proteinuria weekly using metabolic cages and urinary protein test strips or a quantitative assay. A sustained proteinuria level of >300 mg/dL is often considered a sign of severe nephritis.

  • Serum Collection: Collect blood via retro-orbital or submandibular bleeding every 2-4 weeks to measure serum anti-dsDNA antibody levels.

  • Endpoint and Tissue Collection: The study can be terminated at a fixed time point (e.g., 30-36 weeks of age) or when humane endpoints are reached. At termination, collect blood for final serological analysis and harvest kidneys and spleens.

  • Analysis:

    • Serology: Quantify serum anti-dsDNA IgG levels using ELISA.

    • Kidney Histopathology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining. Score glomerulonephritis, interstitial inflammation, and vasculitis blindly by a trained pathologist.

    • Spleen Index: Weigh the spleen and calculate the spleen index (spleen weight/body weight).

Induced Lupus Model: Pristane-Induced Lupus in BALB/c Mice

Intraperitoneal injection of pristane in non-autoimmune mouse strains like BALB/c induces a lupus-like syndrome characterized by the production of autoantibodies and the development of lupus nephritis.

Objective: To evaluate the therapeutic effect of this compound on established disease in the pristane-induced lupus model.

Materials:

  • Female BALB/c mice (8-10 weeks of age)

  • Pristane (2,6,10,14-tetramethylpentadecane)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Materials for serum collection, proteinuria measurement, and kidney histology as described above.

Experimental Workflow:

Pristane_Workflow cluster_analysis Endpoint Analysis start Start: BALB/c Mice (8-10 weeks old) induction Lupus Induction: Single Intraperitoneal Injection of 0.5 mL Pristane start->induction disease_dev Disease Development (4-8 weeks) induction->disease_dev confirmation Disease Confirmation: - Elevated anti-dsDNA - Proteinuria disease_dev->confirmation randomization Randomization into Treatment Groups confirmation->randomization treatment Daily Oral Gavage: - Vehicle - this compound (e.g., 30 mg/kg) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Proteinuria treatment->monitoring 8-16 weeks endpoint Endpoint: (e.g., 16-24 weeks post-induction) monitoring->endpoint analysis Analysis endpoint->analysis elisa Serum anti-dsDNA (ELISA) analysis->elisa histology Kidney Histopathology (H&E, PAS) analysis->histology spleen Spleen Weight analysis->spleen

References

Application Notes and Protocols: BMS-986202 in a Murine Model of Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-986202, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in a preclinical mouse model of colitis. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of TYK2 inhibitors for inflammatory bowel disease (IBD).

Introduction

This compound is a potent and selective, orally bioavailable allosteric inhibitor of TYK2.[1] TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that play a critical role in the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type 1 Interferons (IFN).[2][3] By binding to the pseudokinase (JH2) domain of TYK2, this compound stabilizes an inactive conformation of the enzyme, thereby blocking downstream signaling pathways implicated in the pathogenesis of autoimmune and inflammatory diseases like colitis.[1] Preclinical studies have demonstrated the efficacy of TYK2 inhibition in various inflammatory models, including a mouse model of colitis.[2]

Mechanism of Action: TYK2 Signaling in Colitis

TYK2 is a key mediator of inflammatory signals in the gut. Its inhibition by this compound disrupts the signaling cascades of several cytokines that are central to the inflammatory process in colitis.

TYK2_Signaling_Pathway cluster_receptor Cytokine Receptors cluster_cytokines Pro-inflammatory Cytokines cluster_downstream Downstream Effects IL12R IL-12R TYK2 TYK2 IL12R->TYK2 IL23R IL-23R IL23R->TYK2 IFNAR IFN-α/βR IFNAR->TYK2 IL12 IL-12 IL12->IL12R IL23 IL-23 IL23->IL23R IFN Type I IFN IFN->IFNAR Th1 Th1 Differentiation Inflammation Inflammation Th1->Inflammation Th17 Th17 Differentiation Th17->Inflammation STAT STAT Phosphorylation TYK2->STAT STAT->Th1 STAT->Th17 BMS986202 This compound BMS986202->TYK2

TYK2 signaling pathway in colitis and the inhibitory action of this compound.

Quantitative Data Summary

While specific data for this compound in the anti-CD40 induced colitis model is not publicly available, a closely related predecessor compound, deucravacitinib (BMS-986165), has shown significant efficacy in this model. The following table summarizes the reported effects of deucravacitinib, which are expected to be comparable for this compound.

ParameterVehicle ControlDeucravacitinib (50 mg/kg, twice daily)Percent Inhibition
Peak Weight Loss ~20%~0%99%
Histological Score HighLow70%

Data is based on studies with deucravacitinib (BMS-986165) in the anti-CD40-induced colitis model in SCID mice.

Experimental Protocols

The anti-CD40 antibody-induced colitis model in immunodeficient mice is a well-established and rapid model to study the role of innate immunity in intestinal inflammation.

Animal Model
  • Species: Severe Combined Immunodeficient (SCID) or Recombination-Activating Gene (Rag1 or Rag2) knockout mice.

  • Age: 6-8 weeks.

  • Housing: Maintained in a specific pathogen-free (SPF) facility.

Induction of Colitis
  • Reagent: Agonistic anti-mouse CD40 antibody.

  • Administration: A single intraperitoneal (i.p.) injection of the anti-CD40 antibody.

  • Dosage: The optimal dose should be titrated for each new antibody lot, typically ranging from 100-200 µg per mouse.

This compound Dosing (Inferred)

While the exact dose of this compound in this model has not been published, a dose similar to that of its predecessor, deucravacitinib, is likely to be effective.

  • Compound: this compound.

  • Formulation: To be prepared based on the vehicle used in reference studies (e.g., 0.5% methylcellulose).

  • Route of Administration: Oral gavage.

  • Dosage (Inferred): Based on the effective dose of deucravacitinib, a starting dose of 50 mg/kg, administered twice daily is recommended. A dose-response study is advised to determine the optimal dosage.

  • Treatment Schedule:

    • Prophylactic: Begin treatment 1-2 days prior to colitis induction.

    • Therapeutic: Initiate treatment upon the onset of clinical signs of colitis (e.g., weight loss).

Monitoring and Endpoints
  • Daily Monitoring:

    • Body weight.

    • Stool consistency.

    • Presence of rectal bleeding.

  • Terminal Endpoints (Day 5-7 post-induction):

    • Colon length and weight: A shorter and heavier colon indicates more severe inflammation.

    • Histopathological analysis: Colon tissue sections are stained with Hematoxylin and Eosin (H&E) and scored for inflammation, epithelial damage, and immune cell infiltration.

    • Cytokine analysis: Levels of pro-inflammatory cytokines (e.g., IL-12, IL-23, IFN-γ) in serum or colon tissue homogenates can be measured by ELISA or multiplex assays.

    • Gene expression analysis: mRNA levels of inflammatory mediators in the colon can be quantified by RT-qPCR.

Experimental Workflow

The following diagram outlines the key steps in a typical preclinical study evaluating this compound in the anti-CD40 induced colitis model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Induction & Treatment cluster_monitoring In-Life Monitoring cluster_analysis Terminal Analysis Acclimatization Acclimatization of SCID/Rag-/- Mice Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Oral Administration of this compound or Vehicle Grouping->Dosing Induction i.p. Injection of anti-CD40 Antibody Dosing->Induction Prophylactic Induction->Dosing Therapeutic Monitoring Daily Monitoring of Body Weight & Clinical Signs Induction->Monitoring Euthanasia Euthanasia (Day 5-7) Monitoring->Euthanasia Dissection Colon Collection (Length & Weight) Euthanasia->Dissection Histology Histopathology Dissection->Histology Cytokines Cytokine/Gene Expression Analysis Dissection->Cytokines

Experimental workflow for evaluating this compound in a colitis mouse model.

Conclusion

This compound, a selective TYK2 inhibitor, holds promise as a therapeutic agent for colitis by targeting key inflammatory cytokine pathways. The anti-CD40 antibody-induced colitis model in immunodeficient mice provides a robust and relevant system for preclinical evaluation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other TYK2 inhibitors for IBD. Further studies are warranted to confirm the optimal dosage and treatment regimen of this compound in this model and to fully elucidate its therapeutic effects.

References

Application Notes and Protocols for Assessing BMS-986202 Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986202 is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] Unlike other JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), this compound is an allosteric inhibitor that binds to the regulatory pseudokinase domain (JH2).[2] This unique mechanism of action confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially leading to a more favorable safety profile by avoiding off-target effects.[3]

TYK2 is a key mediator of cytokine signaling pathways that are pivotal in the pathogenesis of numerous immune-mediated inflammatory diseases.[1] It associates with the receptors for interleukin-12 (IL-12), IL-23, and Type I interferons (IFN-α/β).[4] Upon cytokine binding, TYK2 and its partner JAKs (JAK2 for IL-12/IL-23, and JAK1 for Type I IFNs) become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the expression of genes involved in inflammation and immune responses. By inhibiting TYK2, this compound effectively blocks these pro-inflammatory signaling cascades.

These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy and mechanism of action of this compound. The assays are designed to measure the compound's ability to inhibit proximal signaling events (STAT phosphorylation) and downstream functional consequences (cytokine production and cell proliferation).

Data Presentation

The following tables summarize the in vitro efficacy of this compound and related compounds in various cell-based assays.

Table 1: this compound Potency in Biochemical and Cellular Assays

Assay TypeTarget/PathwayCell Line/SystemParameterIC50 (nM)
Biochemical AssayTYK2 JH2 BindingPurified EnzymeKi0.02
Biochemical AssayTYK2 JH2 BindingPurified EnzymeIC500.19
Cellular AssayIFNα-stimulated STAT5 phosphorylationHuman Whole BloodpSTAT558
Cellular AssayIFNα-stimulated STAT5 phosphorylationMouse Whole BloodpSTAT5481
Cellular AssayIL-23 signalingKit225 T cells-12
Cellular AssayIFNα signalingKit225 T cells-10

Table 2: Comparative Cellular Activity of TYK2 Inhibitors on STAT Phosphorylation

CompoundCytokine StimulusCell TypeMeasured EndpointIC50 (nM)
DeucravacitinibIL-12Human PBMCs (CD4+ T cells)pSTAT47.4
Compound 15t (TYK2 Degrader)IL-12Human PBMCs (CD4+ T cells)pSTAT48.6
DeucravacitinibIL-6Human PBMCs (CD3+ T cells)pSTAT3405
Compound 15t (TYK2 Degrader)IL-6Human PBMCs (CD3+ T cells)pSTAT3>10,000

Signaling Pathway and Experimental Workflow Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_IL12_23 IL-12 / IL-23 Receptor_IL12_23 IL-12R / IL-23R Cytokine_IL12_23->Receptor_IL12_23 Cytokine_IFN Type I IFN Receptor_IFN IFNAR Cytokine_IFN->Receptor_IFN TYK2 TYK2 Receptor_IL12_23->TYK2 JAK2 JAK2 Receptor_IL12_23->JAK2 Receptor_IFN->TYK2 JAK1 JAK1 Receptor_IFN->JAK1 STAT4 STAT4 TYK2->STAT4 P STAT1 STAT1 TYK2->STAT1 P STAT2 STAT2 TYK2->STAT2 P JAK2->STAT4 P JAK1->STAT1 P JAK1->STAT2 P pSTAT4 pSTAT4 Gene_Expression Gene Expression (e.g., IFN-γ) pSTAT4->Gene_Expression pSTAT1 pSTAT1 pSTAT1->Gene_Expression pSTAT2 pSTAT2 pSTAT2->Gene_Expression BMS986202 This compound BMS986202->TYK2 Inhibits Experimental_Workflow start Start cell_prep Cell Preparation (e.g., PBMC isolation) start->cell_prep inhibitor_incubation Pre-incubation with This compound cell_prep->inhibitor_incubation stimulation Cytokine Stimulation (e.g., IL-12, IFNα) inhibitor_incubation->stimulation assay Assay Endpoint stimulation->assay pstat_flow pSTAT Measurement (Flow Cytometry) assay->pstat_flow Proximal pstat_wb pSTAT Measurement (Western Blot) assay->pstat_wb Proximal cytokine_elisa Cytokine Measurement (ELISA) assay->cytokine_elisa Functional data_analysis Data Analysis (IC50 determination) pstat_flow->data_analysis pstat_wb->data_analysis cytokine_elisa->data_analysis end End data_analysis->end Logical_Relationship target_engagement Target Engagement (TYK2 Inhibition) proximal_readout Proximal Readout (pSTAT Inhibition) target_engagement->proximal_readout Leads to functional_readout Functional Readout (Cytokine/Proliferation) proximal_readout->functional_readout Results in efficacy Efficacy functional_readout->efficacy Demonstrates

References

Application Notes and Protocols for BMS-986202 Administration in Non-Obese Diabetic (NOD) Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of BMS-986202, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in the non-obese diabetic (NOD) mouse model of autoimmune type 1 diabetes. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Introduction

This compound is a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is a key mediator of inflammatory signaling pathways initiated by cytokines such as interferon-α (IFNα), interleukin-12 (IL-12), and IL-23.[1] Genetic polymorphisms that reduce TYK2 activity are associated with protection against type 1 diabetes.[2] Pharmacological inhibition of TYK2 with this compound has been shown to delay the onset of autoimmune diabetes in NOD mice by modulating both innate and adaptive immune responses and protecting pancreatic β-cells from autoimmune destruction.[3][4]

Mechanism of Action in Autoimmune Diabetes

This compound's therapeutic effect in the context of autoimmune diabetes stems from its ability to block the signaling of key pro-inflammatory cytokines. In pancreatic β-cells, IFNα signaling via TYK2 leads to the upregulation of Major Histocompatibility Complex (MHC) class I, endoplasmic reticulum stress, and the production of chemokines like CXCL10, which attract autoreactive T-cells.[3] By inhibiting TYK2, this compound prevents these detrimental effects, reducing β-cell immunogenicity and apoptosis.

In immune cells, TYK2 inhibition disrupts the signaling of IL-12 and IL-23, which are crucial for the differentiation and activation of pathogenic T-helper 1 (Th1) and Th17 cells, respectively. This leads to a reduction in the activation of autoreactive CD8+ cytotoxic T lymphocytes (CTLs), a key driver of β-cell destruction in type 1 diabetes.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound in NOD mice.

Table 1: Diabetes Incidence and Insulitis Score in NOD Mice Treated with this compound

Treatment GroupNumber of Mice (n)Diabetes Incidence (%)Insulitis Score (Mean ± SEM)Reference
Vehicle32-34~70%High
This compound (30 mg/kg)32-34~26% (44% decrease)Significantly Reduced

Table 2: Effects of this compound on Immune Cell Populations in NOD Mice

Cell PopulationTissueEffect of this compoundReference
Dendritic Cells (CD11c+/MHCII+)Pancreatic Lymph NodesDecreased Percentage
Mature Natural Killer (NK) Cells (CD49b+/CD11b-)BloodDecreased Number
Immature Natural Killer (NK) Cells (CD49b+/CD11b+)BloodIncreased Subset
CD8+ T-cellsBlood, Spleen, Pancreatic Lymph NodesIncreased PD-1+ (Exhaustion Marker)
Treg cells (FOXP3+)SpleenIncreased PD-1+
Macrophages (CD11b+/F4/80+)Pancreatic Lymph Nodes, BloodDecreased Percentage

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound to NOD mice.

Protocol 1: this compound Formulation and Oral Administration

1. Objective: To prepare and administer this compound to NOD mice via oral gavage.

2. Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water is a commonly used vehicle for oral gavage in mice.

  • Sterile water

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles), 20-22 gauge, straight or curved

  • 1 mL syringes

3. Procedure:

  • Preparation of Vehicle:

    • Weigh the appropriate amount of methylcellulose.

    • Add to sterile water to achieve a final concentration of 0.5% (w/v).

    • Mix thoroughly using a vortex mixer until a homogenous suspension is formed. Gentle heating may aid in dissolution.

  • Preparation of this compound Formulation (30 mg/kg dose for a 20g mouse):

    • Calculate the required amount of this compound based on the number of mice and their average weight. For a 20g mouse, the dose is 0.6 mg.

    • Prepare a stock solution. For example, to dose at 10 mL/kg, a 3 mg/mL stock solution is needed.

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the 0.5% methylcellulose vehicle to the tube.

    • Vortex vigorously for several minutes to ensure a uniform suspension. Sonication can be used to aid in dispersion if necessary.

    • Prepare fresh daily.

  • Oral Gavage Administration:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the appropriate volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

    • Dispense the solution slowly and steadily.

    • Withdraw the needle gently.

    • Monitor the mouse for any signs of distress.

Protocol 2: Diabetes Monitoring

1. Objective: To monitor the onset and progression of diabetes in NOD mice.

2. Materials:

  • Blood glucose meter and test strips

  • Lancets (25-28 gauge)

  • Gauze pads

  • Restraining device for mice (optional)

3. Procedure:

  • Gently warm the mouse's tail under a heat lamp for a few minutes to promote blood flow.

  • Place the mouse in a restraining device or hold it securely.

  • Clean the tail with an alcohol wipe and allow it to dry.

  • Using a sterile lancet, make a small puncture in the lateral tail vein.

  • Gently massage the tail to obtain a small drop of blood.

  • Apply the blood drop to the glucose test strip and record the reading.

  • Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.

  • Monitoring Schedule:

    • From 6 to 14 weeks of age, monitor blood glucose once a week.

    • From 15 to 24 weeks of age, monitor blood glucose twice a week.

  • Definition of Diabetes Onset: Diabetes is typically defined as two consecutive blood glucose readings of ≥250 mg/dL.

Protocol 3: Histological Assessment of Insulitis

1. Objective: To evaluate the extent of immune cell infiltration into the pancreatic islets.

2. Materials:

  • Mouse pancreas

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

3. Procedure:

  • Tissue Collection and Fixation:

    • Euthanize the mouse and carefully dissect the pancreas.

    • Fix the pancreas in 10% neutral buffered formalin for 24 hours at room temperature.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissue through a series of graded ethanol solutions.

    • Clear the tissue with xylene.

    • Infiltrate and embed the tissue in paraffin.

  • Sectioning and Staining:

    • Cut 5 µm thick sections using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

  • Insulitis Scoring:

    • Examine the stained sections under a microscope.

    • Score the islets based on the degree of lymphocytic infiltration using a scale such as:

      • Score 0: No infiltration.

      • Score 1: Peri-insulitis (mononuclear cells surrounding the islet).

      • Score 2: Moderate insulitis (<50% of the islet infiltrated).

      • Score 3: Severe insulitis (>50% of the islet infiltrated).

    • At least 20-30 islets per pancreas should be scored to obtain a representative assessment.

Protocol 4: Immunophenotyping by Flow Cytometry

1. Objective: To characterize the immune cell populations in the blood, spleen, and pancreatic lymph nodes.

2. Materials:

  • Whole blood, spleen, pancreatic lymph nodes

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Red Blood Cell (RBC) Lysis Buffer

  • Fc block (anti-CD16/32 antibody)

  • Fluorescently conjugated antibodies (see Table 3 for a suggested panel)

  • Flow cytometer

3. Procedure:

  • Sample Preparation:

    • Whole Blood: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Lyse red blood cells using RBC Lysis Buffer.

    • Spleen and Pancreatic Lymph Nodes: Harvest the tissues and prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells in the spleen suspension.

  • Staining:

    • Wash the cells with FACS buffer.

    • Block Fc receptors with Fc block for 10-15 minutes on ice.

    • Add the antibody cocktail (Table 3) and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo).

Table 3: Suggested Flow Cytometry Panel for Immunophenotyping

TargetFluorochromeCell Population
CD45BUV395All leukocytes
CD3APC-Cy7T-cells
CD4BV786Helper T-cells
CD8BV605Cytotoxic T-cells
CD11bPE-Cy7Myeloid cells
CD11cBV421Dendritic cells
F4/80APCMacrophages
CD49bPENK cells
MHC Class IIFITCAntigen Presenting Cells
PD-1PerCP-eFluor 710Exhausted/Activated T-cells
FoxP3eFluor 450Regulatory T-cells (requires intracellular staining)

Mandatory Visualizations

TYK2_Signaling_Pathway TYK2 Signaling in Autoimmune Diabetes cluster_cytokine Cytokines cluster_receptor Receptors cluster_jak JAKs cluster_stat STATs cluster_cell_response Cellular Response cluster_bms Intervention IFNa IFNα IFNAR IFNAR IFNa->IFNAR IL12 IL-12 IL12R IL-12R IL12->IL12R IL23 IL-23 IL23R IL-23R IL23->IL23R TYK2 TYK2 IFNAR->TYK2 JAK1 JAK1 IFNAR->JAK1 IL12R->TYK2 JAK2 JAK2 IL12R->JAK2 IL23R->TYK2 IL23R->JAK2 STAT1 STAT1 TYK2->STAT1 P STAT2 STAT2 TYK2->STAT2 P STAT3 STAT3 TYK2->STAT3 P STAT4 STAT4 TYK2->STAT4 P JAK1->STAT1 P JAK1->STAT2 P JAK2->STAT3 P JAK2->STAT4 P BetaCell Pancreatic β-cell STAT1->BetaCell ↑ MHC-I, ↑ CXCL10, ↑ Apoptosis STAT2->BetaCell ↑ MHC-I, ↑ CXCL10, ↑ Apoptosis TCell T-cell STAT3->TCell Th17 Differentiation STAT4->TCell Th1 Differentiation BMS986202 This compound BMS986202->TYK2 Inhibits

Caption: TYK2 signaling pathway in autoimmune diabetes and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for this compound in NOD Mice start Start: Female NOD Mice (6 weeks old) treatment Daily Oral Gavage (6 weeks) start->treatment vehicle Vehicle Control treatment->vehicle bms This compound (30 mg/kg) treatment->bms monitoring Diabetes Monitoring (Blood Glucose) vehicle->monitoring bms->monitoring endpoint Endpoint Analysis (12 or 24 weeks) monitoring->endpoint histology Pancreas Histology (Insulitis Scoring) endpoint->histology flow Immunophenotyping (Blood, Spleen, PLN) endpoint->flow

Caption: Experimental workflow for evaluating this compound efficacy in NOD mice.

References

Application Notes and Protocols for Phosphoflow Cytometry Analysis of BMS-986202 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986202 is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[1] Unlike pan-JAK inhibitors, this compound acts allosterically by binding to the pseudokinase (JH2) domain of TYK2, leading to a highly selective inhibition of its kinase activity. This selectivity is crucial as it minimizes off-target effects associated with the inhibition of other JAK family members (JAK1, JAK2, and JAK3).

TYK2 plays a pivotal role in the signaling cascades of key cytokines implicated in a variety of immune-mediated inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN-α/β). By inhibiting TYK2, this compound effectively blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating inflammatory responses.

Phosphoflow cytometry is a powerful technique to assess the phosphorylation status of intracellular signaling proteins at a single-cell level. This method is ideal for characterizing the pharmacodynamic effects of kinase inhibitors like this compound on heterogeneous cell populations, such as peripheral blood mononuclear cells (PBMCs). These application notes provide a detailed protocol for utilizing phosphoflow cytometry to measure the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in human immune cells.

Signaling Pathway Modulated by this compound

This compound targets the TYK2 protein, a key component of the JAK-STAT signaling pathway downstream of several cytokine receptors. The binding of cytokines such as IFN-α, IL-12, and IL-23 to their respective receptors leads to the activation of receptor-associated JAKs, including TYK2. Activated TYK2 then phosphorylates specific STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes. This compound, by allosterically inhibiting TYK2, prevents this phosphorylation cascade.

Cytokine Cytokine (e.g., IFN-α, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK JAK2 Receptor->JAK 2. Activation STAT STAT (e.g., STAT1, STAT3, STAT4) TYK2->STAT 3. Phosphorylation JAK->STAT 3. Phosphorylation BMS986202 This compound BMS986202->TYK2 Inhibition pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 5. Regulation

This compound inhibits cytokine-induced STAT phosphorylation.

Quantitative Data Summary

The following tables summarize representative data on the inhibitory effects of selective TYK2 inhibitors on cytokine-induced STAT phosphorylation in human whole blood and PBMCs. This data is illustrative of the expected outcomes when using the provided protocol. Please note: Publicly available phosphoflow data for this compound is limited. The data presented here for Deucravacitinib (BMS-986165), a structurally and mechanistically similar selective TYK2 inhibitor, is provided as a representative example.

Table 1: Inhibitory Potency (IC50) of Deucravacitinib on Cytokine-Induced Signaling in Human Whole Blood

Pathway (Cytokine)Phosphoprotein ReadoutAssociated KinasesDeucravacitinib IC50 (nM)
Type I IFNpSTAT1TYK2 / JAK1~10-20
IL-12pSTAT4 / IFN-γ productionTYK2 / JAK2~2-10
IL-23pSTAT3TYK2 / JAK2~15-30
IL-6pSTAT3JAK1 / JAK2>1000
GM-CSFpSTAT5JAK2 / JAK2>1000
IL-2pSTAT5JAK1 / JAK3>1000

Table 2: Representative Inhibition of Cytokine-Induced pSTAT in PBMC Subsets by a Selective TYK2 Inhibitor

Cell SubsetCytokine StimulusPhosphoprotein% Inhibition (at 100 nM)
CD4+ T CellsIFN-αpSTAT1> 90%
CD8+ T CellsIFN-αpSTAT1> 90%
B Cells (CD19+)IFN-αpSTAT1> 85%
NK Cells (CD56+)IL-12pSTAT4> 95%
CD4+ T CellsIL-12pSTAT4> 90%
CD4+ Memory T CellsIL-23pSTAT3~80-90%
Monocytes (CD14+)IFN-αpSTAT1> 90%

Experimental Protocols

This section provides a detailed protocol for assessing the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in human PBMCs using phosphoflow cytometry.

Experimental Workflow Overview

PBMC_Isolation 1. Isolate PBMCs Resting 2. Rest Cells PBMC_Isolation->Resting Inhibitor_Incubation 3. Pre-incubate with This compound Resting->Inhibitor_Incubation Cytokine_Stimulation 4. Stimulate with Cytokines Inhibitor_Incubation->Cytokine_Stimulation Fixation 5. Fix Cells Cytokine_Stimulation->Fixation Permeabilization 6. Permeabilize Cells Fixation->Permeabilization Staining 7. Stain with Antibodies (Surface & Intracellular) Permeabilization->Staining Acquisition 8. Acquire Data (Flow Cytometer) Staining->Acquisition Analysis 9. Analyze Data Acquisition->Analysis

Phosphoflow cytometry workflow for this compound analysis.
Materials and Reagents

  • Cells: Freshly isolated human PBMCs

  • Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Media: RPMI 1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cytokines: Recombinant Human IFN-α, IL-12, IL-23 (prepare stock solutions according to manufacturer's instructions)

  • Fixation Buffer: 16% Paraformaldehyde (PFA) solution (e.g., Electron Microscopy Sciences, Cat# 15710)

  • Permeabilization Buffer: Ice-cold 90% Methanol

  • Staining Buffer: PBS with 2% FBS and 0.1% Sodium Azide

  • Antibodies:

    • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)

    • Fluorochrome-conjugated antibodies for intracellular phosphoproteins (e.g., anti-pSTAT1 (Y701), anti-pSTAT3 (Y705), anti-pSTAT4 (Y693))

  • Controls: Unstimulated cells, vehicle control (DMSO), and single-stain compensation controls.

Step-by-Step Protocol
  • PBMC Isolation and Resting: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Resuspend cells at 1-2 x 106 cells/mL in complete RPMI media. c. Allow cells to rest for at least 2 hours at 37°C, 5% CO2 to allow for the return of basal signaling levels.

  • Compound Incubation: a. Prepare serial dilutions of this compound in complete RPMI media. A typical concentration range to test would be 0.1 nM to 10 µM. Include a vehicle-only (DMSO) control. b. Aliquot 1 x 106 rested PBMCs per tube. c. Add the this compound dilutions or vehicle to the cells. d. Incubate for 1-2 hours at 37°C, 5% CO2.

  • Cytokine Stimulation: a. Prepare working solutions of cytokines (e.g., IFN-α at 1000 U/mL, IL-12 at 20 ng/mL, IL-23 at 50 ng/mL). b. Add the appropriate cytokine to each tube. Include an unstimulated control for each condition. c. Incubate for 15-30 minutes at 37°C. The optimal stimulation time should be determined empirically.

  • Fixation: a. Immediately stop the stimulation by adding pre-warmed 16% PFA to a final concentration of 1.6% PFA. b. Mix gently and incubate for 10 minutes at room temperature, protected from light. c. Wash the cells with 2 mL of Staining Buffer and centrifuge at 500 x g for 5 minutes.

  • Permeabilization: a. Decant the supernatant and resuspend the cell pellet in the residual volume. b. While gently vortexing, add 1 mL of ice-cold 90% methanol dropwise. c. Incubate on ice for 30 minutes.

  • Antibody Staining: a. Wash the cells twice with 2 mL of Staining Buffer to remove the methanol. b. Prepare an antibody cocktail containing both surface and intracellular phospho-specific antibodies at pre-titrated optimal concentrations in Staining Buffer. c. Resuspend the cell pellet in the antibody cocktail. d. Incubate for 60 minutes at room temperature, protected from light. e. Wash the cells twice with 2 mL of Staining Buffer.

  • Data Acquisition and Analysis: a. Resuspend the final cell pellet in 200-400 µL of Staining Buffer. b. Acquire data on a flow cytometer. Ensure that compensation controls are run for all fluorochromes used. c. Analyze the data using flow cytometry analysis software. Gate on specific immune cell subsets based on their surface marker expression. d. For each cell population, determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal. e. Calculate the percent inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control.

Data Analysis and Interpretation

The primary output of this assay is the dose-dependent inhibition of cytokine-induced STAT phosphorylation by this compound.

  • Gating Strategy: First, gate on singlet cells, then on live cells (if a viability dye is used), and subsequently on different immune cell populations based on their surface markers (e.g., CD3+ for T cells, then CD4+ and CD8+ subsets; CD19+ for B cells; CD3-CD56+ for NK cells).

  • Quantification: For each gated population, the Median Fluorescence Intensity (MFI) of the phospho-specific antibody is measured.

  • Calculating Percent Inhibition: The percent inhibition is calculated using the following formula:

    % Inhibition = 100 * (1 - (MFI [Inhibitor] - MFI [Unstimulated]) / (MFI [Vehicle] - MFI [Unstimulated]))

  • IC50 Determination: Plot the percent inhibition against the log-transformed concentrations of this compound. Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in the phospho-STAT signal.

Troubleshooting

IssuePossible CauseSolution
High background phosphorylation in unstimulated cells Cells not adequately rested after isolation.Increase resting time to 2-4 hours. Ensure media is pre-warmed.
Low or no signal after cytokine stimulation Inactive cytokine; incorrect stimulation time/temperature; suboptimal antibody concentration.Use a new aliquot of cytokine; optimize stimulation time (15-30 min is typical); titrate antibodies.
Poor resolution of cell surface markers Fixation/permeabilization has damaged the epitope.Stain for surface markers before fixation and permeabilization. Note that some fluorochromes are sensitive to methanol.
High well-to-well variability Inconsistent cell numbers; pipetting errors.Ensure accurate cell counting and careful pipetting. Use a master mix for reagents where possible.

References

Application Notes and Protocols for BMS-986202 in the Study of IL-23 Driven Acanthosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986202 is a potent, selective, and orally active inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1][2][3] Tyk2 plays a crucial role in the signaling pathways of several pro-inflammatory cytokines, including Interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[3][4] The IL-23/IL-17 axis is a key driver in the pathogenesis of chronic inflammatory skin diseases like psoriasis, which is characterized by epidermal hyperplasia (acanthosis). This compound selectively binds to the pseudokinase (JH2) domain of Tyk2, allosterically inhibiting its kinase activity and downstream signaling. This high selectivity for Tyk2 over other JAK family members makes this compound a valuable tool for dissecting the specific role of Tyk2 in IL-23-mediated pathological processes, such as acanthosis. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of IL-23 driven acanthosis.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
Target/AssayIC50KiNotesReference
Tyk2 JH2 Domain Binding0.19 nM0.02 nMHighly potent binding to the pseudokinase domain.
IL-23 signaling in Kit225 T cells12 nM-Inhibition of IL-23-mediated signaling.
IFNα signaling in Kit225 T cells10 nM-Inhibition of Type I interferon signaling.
IFNα stimulated STAT5 phosphorylation (human whole blood)58 nM-Potent activity in a complex biological matrix.
IFNα stimulated STAT5 phosphorylation (mouse whole blood)481 nM-Demonstrates cross-species activity.
CYP2C1914 µM-Weak inhibitor, indicating good selectivity.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of IL-23-Driven Acanthosis
Dose (oral)Dosing RegimenEndpointResultReference
3 - 30 mg/kgDaily for 9 daysEar SwellingDose-responsive inhibition of IL-23-induced ear swelling.
30 mg/kgDaily for 9 daysAcanthosisAt least equivalent efficacy to the positive control, ustekinumab.
Table 3: Pharmacokinetic Properties of this compound
SpeciesOral BioavailabilitySerum Protein BindingLiver Microsome Half-lifeReference
Mouse62-100%89.3% - 96.0%>120 min
Rat62-100%89.3% - 96.0%>120 min
Monkey62-100%89.3% - 96.0%>120 min
Human62-100%89.3% - 96.0%>120 min
Dog62-100%89.3% - 96.0%89 min

Signaling Pathway and Experimental Workflow

IL23_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus IL23 IL-23 IL23R IL-23R IL23->IL23R IL12RB1 IL-12Rβ1 IL23->IL12RB1 JAK2 JAK2 IL23R->JAK2 activates TYK2 Tyk2 IL12RB1->TYK2 activates STAT3_inactive STAT3 JAK2->STAT3_inactive phosphorylates TYK2->STAT3_inactive phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active dimerizes Gene_Expression Gene Expression (e.g., IL-17, IL-22) STAT3_active->Gene_Expression regulates BMS986202 This compound BMS986202->TYK2 inhibits

Caption: IL-23 signaling pathway and the inhibitory action of this compound.

in_vivo_workflow start Start: Acclimatize Mice induction Induce Acanthosis: Intradermal IL-23 Injection (e.g., every other day) start->induction treatment Treatment Groups: 1. Vehicle Control 2. This compound (e.g., 3-30 mg/kg, p.o.) 3. Positive Control (e.g., Ustekinumab) induction->treatment monitoring Daily Monitoring: - Ear Thickness Measurement - Clinical Scoring treatment->monitoring endpoint Endpoint Analysis (Day 9): - Histology (H&E Staining) - Biomarker Analysis (e.g., qPCR, IHC) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: Experimental workflow for the in vivo mouse model of IL-23-driven acanthosis.

logical_flow problem Problem: IL-23 drives acanthosis in skin diseases. mechanism Mechanism: IL-23 signals through the Tyk2/JAK2 pathway. problem->mechanism hypothesis Hypothesis: This compound will block IL-23 signaling and reduce acanthosis. mechanism->hypothesis tool Tool: this compound - Potent & Selective Tyk2 inhibitor - Orally bioavailable tool->hypothesis in_vitro In Vitro Validation: Inhibit IL-23-induced STAT phosphorylation. hypothesis->in_vitro in_vivo In Vivo Testing: Reduce ear swelling and epidermal thickness in IL-23 mouse model. hypothesis->in_vivo conclusion Conclusion: This compound is a suitable tool for studying IL-23 driven acanthosis. in_vitro->conclusion in_vivo->conclusion

References

Experimental Design for BMS-986202 in Psoriasis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986202 is an investigational, orally administered, selective tyrosine kinase 2 (TYK2) inhibitor that targets the interleukin (IL)-23/IL-17 pathway, a critical signaling cascade in the pathogenesis of psoriasis. By binding to the regulatory pseudokinase (JH2) domain of TYK2, this compound allosterically inhibits the kinase, thereby blocking the downstream signaling of key cytokines such as IL-23 and type I interferons. This targeted approach offers the potential for a favorable safety and efficacy profile in the treatment of moderate-to-severe plaque psoriasis. These application notes provide a comprehensive overview of the experimental design for evaluating this compound, including detailed protocols for key in vivo and in vitro experiments.

Mechanism of Action: Targeting the IL-23/IL-17 Axis

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and immune cell infiltration. The IL-23/IL-17 axis plays a central role in driving this pathology. Dendritic cells and macrophages in the skin produce IL-23, which in turn stimulates T helper 17 (Th17) cells to produce pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, promoting their proliferation and the production of further inflammatory mediators, thus perpetuating the inflammatory loop. TYK2 is a key intracellular signaling molecule for the IL-23 receptor. This compound, by selectively inhibiting TYK2, effectively disrupts this pathogenic signaling cascade.

Signaling Pathway Diagram

TYK2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-23 IL-23 IL-23R IL-23 Receptor IL-23->IL-23R Binds TYK2 TYK2 IL-23R->TYK2 Activates JAK2 JAK2 IL-23R->JAK2 Activates STAT3 STAT3 TYK2->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates STAT3_P pSTAT3 STAT3->STAT3_P Gene Transcription Gene Transcription STAT3_P->Gene Transcription Dimerizes & Translocates This compound This compound This compound->TYK2 Inhibits IL-17_IL-22 IL-17, IL-22 Production Gene Transcription->IL-17_IL-22

Caption: this compound inhibits TYK2, blocking IL-23 signaling and subsequent pro-inflammatory cytokine production.

Preclinical Evaluation

In Vivo Models: IL-23-Induced Psoriasis-like Skin Inflammation in Mice

The intradermal injection of recombinant IL-23 in mice induces a robust inflammatory response that recapitulates key features of human psoriasis, including epidermal thickening (acanthosis), and infiltration of inflammatory cells. This model is highly dependent on the IL-17/IL-22 axis, making it a relevant model to evaluate the efficacy of TYK2 inhibitors.

Experimental Workflow Diagram

InVivo_Workflow cluster_setup Model Induction & Treatment cluster_readouts Efficacy Readouts A Acclimatize Mice (e.g., BALB/c or C57BL/6) B Daily Intradermal Injection of IL-23 in Mouse Ear A->B C Daily Oral Administration of This compound or Vehicle B->C D Measure Ear Thickness (Daily) C->D E Histological Analysis (H&E Staining) D->E F Gene Expression Analysis (qPCR for Il17a, Il22, etc.) E->F G Cytokine Protein Analysis (ELISA/Multiplex) F->G

Caption: Workflow for the in vivo evaluation of this compound in the IL-23-induced psoriasis mouse model.

Quantitative Data from Preclinical Studies

While specific data for this compound is limited in publicly available literature, a study has shown its dose-dependent efficacy in a mouse model of IL-23-driven acanthosis.[1] Another study demonstrated a dose-dependent reduction in IFN-γ production by up to 80%.[1] The following table provides a representative summary of expected outcomes based on these findings.

Parameter Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control (e.g., Ustekinumab)
Ear Thickness (mm) Baseline + ΔSignificant reduction vs. VehicleGreater reduction vs. Low DoseSignificant reduction vs. Vehicle
Acanthosis (% Inhibition) 0%Dose-dependent inhibition≥50% inhibitionSignificant inhibition
IFN-γ Levels (% Reduction) 0%Dose-dependent reductionUp to 80% reductionSignificant reduction
Il17a mRNA Expression HighSignificant reductionGreater reductionSignificant reduction
Il22 mRNA Expression HighSignificant reductionGreater reductionSignificant reduction

Detailed Protocol: IL-23-Induced Ear Inflammation Model

  • Animals: Use 8-12 week old female BALB/c or C57BL/6 mice.

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

  • Groups:

    • Group 1: Vehicle control (e.g., appropriate oral gavage vehicle).

    • Group 2-4: this compound at increasing doses (e.g., 3, 10, 30 mg/kg), administered orally once daily.

    • Group 5: Positive control (e.g., anti-IL-12/23p40 antibody, ustekinumab, administered intraperitoneally).

  • Induction of Inflammation:

    • On day 0, measure the baseline ear thickness of the right ear using a digital caliper.

    • Administer an intradermal injection of 20 µL of recombinant mouse IL-23 (e.g., 0.5 µg) into the right ear pinna.

    • Repeat the IL-23 injection daily for the duration of the study (typically 4-7 days).

  • Treatment:

    • Administer the respective treatments (vehicle, this compound, or positive control) one hour prior to the first IL-23 injection and continue daily for the duration of the experiment.

  • Efficacy Assessment:

    • Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.

    • Histology: At the end of the study, euthanize the mice and collect the ear tissue. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Measure epidermal thickness (acanthosis).

    • Gene Expression: Snap-freeze a portion of the ear tissue in liquid nitrogen for RNA extraction. Perform quantitative real-time PCR (qPCR) to analyze the expression of key psoriasis-related genes, such as Il17a, Il22, S100a8, and S100a9.

    • Protein Analysis: Homogenize a portion of the ear tissue to measure cytokine protein levels (e.g., IL-17A, IL-22) using ELISA or a multiplex immunoassay.

In Vitro Models: Assessing the Direct Effect on Keratinocytes

Primary human keratinocytes or immortalized keratinocyte cell lines (e.g., HaCaT) can be used to investigate the direct effects of this compound on cytokine-induced responses relevant to psoriasis.

Experimental Workflow Diagram

InVitro_Workflow cluster_setup Cell Culture & Treatment cluster_readouts Cellular & Molecular Readouts A Culture Human Keratinocytes B Pre-incubate with this compound or Vehicle A->B C Stimulate with Pro-inflammatory Cytokines (e.g., IL-17, IL-22, TNF-α) B->C D Measure Cell Proliferation (e.g., BrdU, MTT assay) C->D E Analyze Gene Expression (qPCR for chemokines, antimicrobial peptides) D->E F Measure Cytokine/Chemokine Secretion (ELISA/Multiplex) E->F G Western Blot for Signaling Proteins (e.g., p-STAT3) F->G

Caption: Workflow for in vitro evaluation of this compound on human keratinocytes.

Quantitative Data from In Vitro Studies

The expected outcome of in vitro studies is a dose-dependent inhibition of pro-inflammatory responses in keratinocytes stimulated with psoriasis-relevant cytokines.

Parameter Unstimulated Control Cytokine-Stimulated + Vehicle Cytokine-Stimulated + this compound (Low IC50) Cytokine-Stimulated + this compound (High IC50)
Keratinocyte Proliferation BaselineIncreasedInhibitionGreater Inhibition
CXCL8 (IL-8) mRNA LowHighSignificant reductionGreater reduction
S100A7 (Psoriasin) mRNA LowHighSignificant reductionGreater reduction
IL-6 Secretion (pg/mL) LowHighSignificant reductionGreater reduction
p-STAT3 Levels LowHighSignificant reductionGreater reduction

Detailed Protocol: Keratinocyte Proliferation and Cytokine Secretion Assay

  • Cell Culture: Culture primary human epidermal keratinocytes or HaCaT cells in appropriate keratinocyte growth medium.

  • Plating: Seed cells in 96-well plates for proliferation and cytokine assays, or larger plates for gene expression and western blotting.

  • Treatment:

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with a cocktail of pro-inflammatory cytokines relevant to psoriasis, such as IL-17A (10-100 ng/mL), IL-22 (10-100 ng/mL), and TNF-α (10 ng/mL).

  • Assays:

    • Proliferation Assay: After 24-72 hours of stimulation, assess cell proliferation using a BrdU incorporation assay or an MTT assay according to the manufacturer's instructions.

    • Gene Expression: After 6-24 hours of stimulation, lyse the cells and extract RNA. Perform qPCR to measure the expression of genes such as CXCL8, S100A7, and DEFB4 (human beta-defensin 2).

    • Cytokine/Chemokine Secretion: After 24-48 hours of stimulation, collect the cell culture supernatants. Measure the concentration of secreted proteins like IL-6 and CXCL8 (IL-8) using ELISA or a multiplex immunoassay.

    • Western Blot: After a short stimulation period (e.g., 15-60 minutes), lyse the cells and perform western blotting to detect the phosphorylation of key signaling proteins like STAT3.

Clinical Evaluation

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study (NCT02763969) has been completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects and subjects with moderate to severe psoriasis.[2] While the detailed results are not yet publicly available, the expected outcomes for a selective TYK2 inhibitor can be inferred from clinical trials of a similar molecule, deucravacitinib (BMS-986165).

Expected Clinical Efficacy in Psoriasis (Based on Deucravacitinib Data)

The following table summarizes the kind of efficacy data that would be collected in a Phase 2 or 3 clinical trial for a TYK2 inhibitor like this compound.

Efficacy Endpoint Placebo This compound (Once Daily) Active Comparator (e.g., Apremilast)
PASI 75 Response at Week 16 (%) ~5-10%Expected to be significantly higher than placebo~35-40%
PASI 90 Response at Week 16 (%) ~2-5%Expected to be significantly higher than placebo~15-20%
sPGA 0/1 (Clear/Almost Clear) at Week 16 (%) ~5-10%Expected to be significantly higher than placebo~30-35%
Change in Psoriasis-Related Gene Expression No significant changeReduction in IL-17/IL-23 pathway genesReduction in inflammatory genes

Note: PASI 75/90 refers to a 75%/90% reduction in the Psoriasis Area and Severity Index score from baseline. sPGA is the static Physician's Global Assessment.

Conclusion

The experimental design for evaluating this compound in psoriasis research encompasses a range of in vivo and in vitro models that are well-established for interrogating the IL-23/IL-17 pathway. The protocols outlined in these application notes provide a robust framework for assessing the efficacy and mechanism of action of this selective TYK2 inhibitor. The preclinical data, although limited, suggests a promising dose-dependent effect. The clinical development program will be crucial in determining the ultimate therapeutic potential of this compound for patients with moderate-to-severe psoriasis.

References

Troubleshooting & Optimization

Potential off-target effects of BMS-986202 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective TYK2 inhibitor, BMS-986202. The focus is on addressing potential off-target effects that may be encountered at high concentrations during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a potent and highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1] It functions by binding to the pseudokinase domain (JH2) of TYK2, which is structurally distinct from the highly conserved ATP-binding site in the catalytic domain (JH1) of the Janus kinase (JAK) family.[2][3] This allosteric inhibition stabilizes the JH2 domain, locking the kinase in an inactive conformation and thereby preventing downstream signaling cascades.[3] Specifically, this compound blocks the signaling of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2]

Q2: How selective is this compound for TYK2 over other kinases, particularly other JAK family members?

A2: this compound is designed for high selectivity. Its unique mechanism of binding to the less conserved JH2 domain allows it to potently inhibit TYK2 with minimal activity against JAK1, JAK2, and JAK3 at therapeutic concentrations. This high degree of selectivity is a key feature intended to reduce the off-target effects commonly associated with less selective, ATP-competitive JAK inhibitors.

Q3: I am observing an unexpected cellular phenotype in my experiments when using high concentrations of this compound. Could this be an off-target effect?

A3: While this compound is highly selective, the potential for off-target effects increases with concentration. Unexpected phenotypes, such as unforeseen changes in cell morphology, viability, or the activation of unintended signaling pathways, could indicate that the compound is interacting with other cellular proteins. It is crucial to perform control experiments to distinguish between on-target and potential off-target effects.

Q4: What is the highest concentration at which off-target effects are likely to be observed?

A4: There is limited publicly available data detailing a comprehensive off-target profile of this compound at high concentrations. One study noted weak inhibition of the metabolic enzyme CYP2C19 with an IC50 of 14 μM, a concentration significantly higher than its nanomolar potency against TYK2. As a general principle, off-target interactions are more likely to occur at concentrations that are several orders of magnitude higher than the on-target IC50. Researchers should empirically determine the optimal concentration for their specific cellular system and be cautious when interpreting data from experiments using very high concentrations.

Q5: How can I confirm that the effects I'm seeing are due to on-target TYK2 inhibition?

A5: To confirm on-target activity, you can perform several control experiments:

  • Dose-Response Analysis: A classic dose-response curve should demonstrate that the observed phenotype correlates with the known IC50 of this compound for TYK2 inhibition.

  • Use of a Structurally Different TYK2 Inhibitor: Comparing the effects of this compound with another selective TYK2 inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is due to TYK2 inhibition and not a scaffold-specific off-target effect.

  • Rescue Experiments: In genetically tractable systems, expressing a mutant form of TYK2 that is resistant to this compound binding should rescue the on-target phenotype.

  • Downstream Signaling Analysis: Use western blotting or other immunoassays to confirm a dose-dependent decrease in the phosphorylation of known downstream targets of the TYK2 pathway, such as STAT3 or STAT4, in response to cytokine stimulation.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during experimentation with this compound at high concentrations.

Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation

  • Potential Cause: Inhibition of kinases essential for cell survival or other critical cellular proteins.

  • Troubleshooting Steps:

    • Determine IC50 for Viability: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration of this compound that causes 50% growth inhibition (GI50).

    • Compare GI50 to On-Target IC50: If the GI50 is significantly higher than the IC50 for TYK2 inhibition in your cellular system, the cytotoxicity is more likely an off-target effect.

    • Use a Control Compound: Test a structurally unrelated TYK2 inhibitor. If both compounds induce cytotoxicity at similar multiples of their on-target IC50, it might suggest an on-target, cell-type-specific toxicity. If the cytotoxicity is unique to this compound, it points towards an off-target effect.

    • Consider Kinome Profiling: If the issue persists and is critical to your research, a kinome scan can identify potential off-target kinases that are known to be involved in cell survival pathways.

Issue 2: Paradoxical Activation of a Signaling Pathway

  • Potential Cause: Complex network effects where inhibition of one node (TYK2) leads to feedback or compensatory activation of another pathway. This can also be an off-target effect on a kinase that acts as a negative regulator of another pathway.

  • Troubleshooting Steps:

    • Confirm with Phospho-Specific Antibodies: Use western blotting with a panel of phospho-specific antibodies for key signaling nodes (e.g., p-ERK, p-AKT, p-JNK) to confirm the paradoxical activation.

    • Time-Course Experiment: Analyze the kinetics of this activation. Is it a rapid, direct effect, or a slower, adaptive response?

    • Dose-Response Analysis: Determine if the paradoxical activation occurs at the same concentration range as on-target TYK2 inhibition.

    • Literature Search: Investigate known crosstalk between the TYK2 signaling pathway and the paradoxically activated pathway.

    • Use a Different Inhibitor: As with cytotoxicity, comparing with a structurally different TYK2 inhibitor can help differentiate on-target network effects from off-target activation.

Issue 3: Inconsistent Results Across Different Cell Lines

  • Potential Cause: Cell-line specific expression of off-target kinases or differential importance of the TYK2 pathway.

  • Troubleshooting Steps:

    • Characterize Your Cell Lines: Use proteomic or transcriptomic data to determine the expression levels of potential off-target kinases in your cell lines.

    • Validate On-Target Engagement: Confirm that this compound is effectively inhibiting TYK2 signaling in all cell lines being tested.

    • Standardize Experimental Conditions: Ensure consistent cell passage number, confluency, and media conditions, as these can influence experimental outcomes.

Quantitative Data Summary

Due to the limited public availability of comprehensive off-target data for this compound at high concentrations, this table provides its known on-target potency and a noted off-target interaction. Researchers are encouraged to generate their own data for kinases of interest in their specific experimental systems.

TargetThis compound IC50This compound KiNotes
On-Target
TYK2 (JH2 domain)0.19 nM0.02 nMPotent and selective allosteric inhibition.
Potential Off-Target
CYP2C1914 µMNot ReportedWeak inhibition, observed at a concentration many orders of magnitude higher than the on-target IC50.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling (General Workflow)

This protocol outlines a general approach for assessing the selectivity of this compound against a broad panel of kinases, often performed as a service by specialized companies (e.g., KINOMEscan™, Reaction Biology).

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final screening concentration should be significantly higher than the on-target IC50 (e.g., 1 µM or 10 µM) to detect potential off-target interactions.

  • Kinase Panel Selection: Choose a kinase panel that is representative of the human kinome or focused on families of interest.

  • Binding Assay: The core of the assay is typically a competition binding assay. An immobilized kinase is incubated with a labeled ligand that binds to the active site. The ability of this compound to displace the labeled ligand is measured.

  • Data Analysis: Results are often expressed as the percentage of remaining ligand binding in the presence of the inhibitor. A significant reduction in binding indicates an interaction.

  • Follow-up: For any identified "hits," it is crucial to perform secondary biochemical or cell-based assays to confirm inhibitory activity and determine the IC50.

Protocol 2: Cellular Phosphorylation Assay to Validate Off-Target Activity

This protocol describes a cell-based assay to determine if an identified potential off-target kinase is inhibited by this compound in a cellular context.

  • Cell Line Selection: Choose a cell line that expresses the putative off-target kinase and for which there is a known upstream activator and a measurable downstream phosphorylation event.

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Starve cells of serum for several hours if the pathway is sensitive to serum components.

    • Pre-incubate the cells with a range of concentrations of this compound (and a vehicle control) for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., growth factor, cytokine) for a short period (e.g., 15-30 minutes) to activate the pathway of interest.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated downstream target of the off-target kinase.

    • Strip and re-probe the membrane with an antibody for the total protein of the downstream target to ensure equal loading.

  • Data Analysis: Quantify the band intensities and plot the ratio of phosphorylated to total protein against the concentration of this compound to determine the IC50 for the inhibition of the off-target pathway.

Visualizations

On_Target_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine IL-12, IL-23, Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression Dimerizes & Translocates to Nucleus BMS_986202 This compound BMS_986202->TYK2 Allosteric Inhibition

Caption: On-target signaling pathway of this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed at High [Inhibitor] Dose_Response Perform Dose-Response (Phenotype vs. p-STAT) Start->Dose_Response Confirm_On_Target On-Target Pathway Inhibited? Compare_Inhibitors Test Structurally Different Inhibitor Confirm_On_Target->Compare_Inhibitors Yes Conclusion_On_Target Likely On-Target Effect or Network Crosstalk Confirm_On_Target->Conclusion_On_Target No Dose_Response->Confirm_On_Target Kinome_Scan Consider Kinome Profiling Compare_Inhibitors->Kinome_Scan Phenotype Persists Compare_Inhibitors->Conclusion_On_Target Phenotype is Unique to this compound Validate_Off_Target Validate Hits with Cellular Assays Kinome_Scan->Validate_Off_Target Conclusion_Off_Target Likely Off-Target Effect Validate_Off_Target->Conclusion_Off_Target

Caption: Troubleshooting workflow for suspected off-target effects.

References

Technical Support Center: BMS-986202 and CYP2C19 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with guidance on experiments involving BMS-986202 and its weak inhibitory effect on the cytochrome P450 enzyme CYP2C19.

Frequently Asked Questions (FAQs)

Q1: What is the inhibitory potency of this compound on CYP2C19?

This compound is a weak inhibitor of CYP2C19 with a reported half-maximal inhibitory concentration (IC50) of 14 μM.[1][2][3][4]

Q2: Why is it important to characterize the interaction of this compound with CYP2C19?

CYP2C19 is a crucial enzyme in the metabolism of numerous clinically used drugs.[5] Understanding the inhibitory potential of a new chemical entity like this compound on this enzyme is vital for predicting potential drug-drug interactions (DDIs). Co-administration of a CYP2C19 inhibitor with a drug metabolized by this enzyme can lead to increased plasma concentrations of the latter, potentially causing adverse effects.

Q3: What type of assay is suitable for determining the IC50 of this compound against CYP2C19?

A fluorometric in vitro inhibition assay using human liver microsomes or recombinant human CYP2C19 is a common and suitable method. This high-throughput screening method allows for rapid determination of inhibitory potency.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent concentrations of reagents, particularly the test compound (this compound), substrate, or human liver microsomes.

  • Solution: Ensure accurate and consistent pipetting. Prepare fresh serial dilutions of the test compound for each experiment. Verify the protein concentration of the microsomal preparation.

  • Possible Cause: Variability in incubation times.

  • Solution: Use a calibrated timer and ensure all wells in a plate are incubated for the same duration.

  • Possible Cause: Degradation of reagents.

  • Solution: Store all reagents, including the NADPH regenerating system and the fluorogenic substrate, at the recommended temperatures and protect them from light. Avoid repeated freeze-thaw cycles.

Issue 2: No inhibition observed even at high concentrations of this compound.

  • Possible Cause: Inactive enzyme or faulty NADPH regenerating system.

  • Solution: Run a positive control with a known CYP2C19 inhibitor (e.g., ticlopidine) to confirm assay performance. Ensure the NADPH regenerating system components are active and freshly prepared.

  • Possible Cause: Low concentration of the test compound reaching the enzyme due to solubility issues.

  • Solution: Check the solubility of this compound in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound should be kept low (typically ≤1%) to avoid inhibiting the enzyme.

Issue 3: High background fluorescence.

  • Possible Cause: Autofluorescence of the test compound or the 96-well plate.

  • Solution: Measure the fluorescence of the test compound in the assay buffer without the substrate to determine its intrinsic fluorescence. Use black, opaque-bottom 96-well plates to minimize background fluorescence.

  • Possible Cause: Contamination of reagents or buffer.

  • Solution: Use fresh, high-quality reagents and ultrapure water to prepare all buffers and solutions.

Data Presentation

Table 1: In Vitro Inhibition of CYP2C19 by this compound

CompoundTarget EnzymeIC50 (μM)Assay System
This compoundCYP2C1914Human Liver Microsomes

Experimental Protocols

Protocol: Fluorometric CYP2C19 Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound for CYP2C19 using a fluorometric assay with human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • CYP2C19 Substrate (e.g., a fluorogenic probe)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium Phosphate Buffer (pH 7.4)

  • Positive Control Inhibitor (e.g., Ticlopidine)

  • Acetonitrile or other suitable solvent

  • Black, opaque-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in the same solvent.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Prepare the CYP2C19 substrate solution in the assay buffer.

    • Prepare the human liver microsome suspension in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium Phosphate Buffer

      • Human Liver Microsomes

      • This compound dilution (or solvent for control wells)

      • Positive control inhibitor (for positive control wells)

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the NADPH regenerating system to all wells to initiate the metabolic reaction.

    • Immediately add the CYP2C19 substrate to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Terminate Reaction:

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Read Fluorescence:

    • Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic product.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without substrate) from all readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the control wells (containing only solvent).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

CYP2C19_Metabolic_Pathway cluster_0 CYP2C19-Mediated Drug Metabolism Prodrug Prodrug (e.g., Clopidogrel) CYP2C19 CYP2C19 Enzyme Prodrug->CYP2C19 Activation Active_Metabolite Active Metabolite Drug Active Drug (e.g., Omeprazole) Drug->CYP2C19 Inactivation Inactive_Metabolite Inactive Metabolite BMS986202 This compound BMS986202->CYP2C19 Weak Inhibition CYP2C19->Active_Metabolite CYP2C19->Inactive_Metabolite

Caption: Overview of CYP2C19-mediated drug metabolism and the inhibitory effect of this compound.

Experimental_Workflow cluster_workflow CYP2C19 Inhibition Assay Workflow A Reagent Preparation (this compound, HLM, Substrate, NADPH System) B Assay Plate Setup (Buffer, HLM, this compound/Control) A->B C Pre-incubation (37°C) B->C D Reaction Initiation (Add NADPH & Substrate) C->D E Incubation (37°C) D->E F Reaction Termination (Add Stop Solution) E->F G Fluorescence Reading F->G H Data Analysis (IC50 Calculation) G->H

Caption: Step-by-step workflow for the fluorometric CYP2C19 inhibition assay.

References

Optimizing BMS-986202 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of BMS-986202 in experimental settings. The following troubleshooting guides and FAQs address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and highly selective, orally active allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2] It functions by binding to the pseudokinase (JH2) domain of TYK2, which in turn inhibits the downstream signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons.[3][4] This allosteric inhibition prevents the phosphorylation and activation of STAT proteins, which are crucial for the inflammatory response mediated by these cytokines.[3]

Q2: How selective is this compound for TYK2 compared to other Janus kinases (JAKs)? A2: this compound is remarkably selective for TYK2 over other members of the JAK family. Its unique mechanism of binding to the JH2 pseudokinase domain, rather than the active kinase (JH1) domain targeted by many other JAK inhibitors, contributes to its high selectivity and spares IL-2 signaling and Treg induction.

Q3: What are the recommended starting concentrations for in vitro experiments? A3: For initial in vitro assays, it is recommended to start with a concentration range that spans the reported IC50 value. This compound has an IC50 of 0.19 nM for the TYK2 JH2 domain. A typical dose-response curve could start from 0.01 nM up to 1 µM to capture the full inhibitory profile.

Q4: In which animal models has this compound demonstrated efficacy? A4: Preclinical studies have shown the efficacy of this compound in several mouse models of autoimmune and inflammatory diseases. These include models for IL-23-driven acanthosis (a psoriasis-like condition), anti-CD40-induced colitis, spontaneous lupus, and type 1 diabetes (both RIP-LCMV-GP and NOD mice).

Q5: Is this compound orally bioavailable for in vivo studies? A5: Yes, this compound is orally active and has demonstrated good bioavailability in animal studies, ranging from 62% to 100%. It is suitable for oral gavage administration in preclinical models.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected efficacy in an in vitro cell-based assay.

  • Question: I am not observing the expected inhibition of cytokine-induced STAT phosphorylation in my cell line. What could be the cause?

  • Answer:

    • Compound Solubility: Ensure this compound is fully dissolved. Prepare a fresh stock solution in a suitable solvent like DMSO. We recommend sonicating the stock solution before preparing final dilutions in your cell culture medium.

    • Cellular Permeability: While this compound was designed for enhanced permeability, different cell lines can have varying uptake efficiencies. Consider increasing the pre-incubation time with the compound (e.g., from 1 hour to 2-4 hours) before adding the cytokine stimulus.

    • Cytokine Concentration: The concentration of the cytokine used for stimulation might be too high, creating a challenge that is difficult to overcome. Try performing a titration of the cytokine (e.g., IFNα, IL-12, IL-23) to find the EC80 (80% of the maximal effective concentration) and use that for your inhibition assays.

    • Assay Sensitivity: Confirm that your detection method for phosphorylated STAT (pSTAT), such as Western blot or flow cytometry, is sensitive enough and that the antibodies are validated for the specific pSTAT isoform of interest.

    • TYK2 Dependence: Verify that the signaling pathway in your chosen cell line and with your specific cytokine stimulus is indeed TYK2-dependent. Some cytokine signaling can have redundant pathways in certain cell types.

Problem 2: High variability in results or unexpected toxicity in animal models.

  • Question: My in vivo study is showing high variability between animals, and I've observed some unexpected adverse effects at higher doses. How can I optimize my protocol?

  • Answer:

    • Vehicle Formulation: The choice of vehicle can significantly impact drug absorption and tolerability. A commonly used vehicle for preclinical studies is a suspension in a solution such as 5:5:90 TPGS:EtOH:PEG300. Ensure the compound is homogenously suspended before each administration.

    • Dosing Schedule: this compound has been tested effectively with once-daily (QD) oral administration. Ensure consistent timing of dosing to maintain steady-state drug exposure. For pharmacodynamic studies, plasma levels of the compound should be correlated with the observed biological effect.

    • Dose Selection: Preclinical efficacy in a mouse acanthosis model was observed at doses of 3, 10, and 30 mg/kg, with 30 mg/kg showing efficacy comparable to a positive control. In a pharmacodynamic study, doses of 2 and 10 mg/kg inhibited IFNγ production by 46% and 80%, respectively. If toxicity is observed, consider reducing the dose or performing a formal dose-range-finding toxicity study.

    • Animal Health Status: Ensure that the animals are healthy and free from underlying infections, as this can significantly impact immune responses and lead to variability.

    • Pharmacokinetics: this compound has high serum protein binding (89.3% to 96.0%), which can affect the free fraction of the drug available. This should be considered when comparing in vitro IC50 values to the plasma concentrations required for in vivo efficacy.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity

Target Assay Type Value Reference
TYK2 JH2 Domain IC50 0.19 nM
TYK2 JH2 Domain Ki 0.02 nM

| CYP2C19 | IC50 | 14 µM | |

Table 2: Preclinical In Vivo Oral Dosages and Effects

Animal Model Dosing Regimen Key Finding Reference
IL-23-Induced Acanthosis (Mouse) 3, 10, 30 mg/kg, daily Dose-dependent inhibition of ear swelling.
IL-12/IL-18-Induced IFNγ (Mouse) 2, 10 mg/kg, single dose 46% and 80% inhibition of IFNγ production, respectively.
Anti-CD40-Induced Colitis (SCID Mouse) Not specified Efficacious in the model.

| Type 1 Diabetes (NOD Mouse) | 30 mg/kg, daily for 6 weeks | Delayed onset of diabetes. | |

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-23-Induced STAT3 Phosphorylation

  • Cell Culture: Culture a human cell line known to express the IL-23 receptor (e.g., Kit225 cells) in appropriate media.

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free media to create 2X working concentrations ranging from 0.02 nM to 2 µM.

  • Compound Incubation: Remove media from cells and add the 2X this compound working solutions. Include "vehicle only" (DMSO) and "no treatment" controls. Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Prepare a 2X working solution of recombinant human IL-23 at its EC80 concentration in serum-free media. Add this solution to all wells except the "no treatment" control.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C to induce STAT3 phosphorylation.

  • Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection: Analyze the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 in the cell lysates using a sensitive detection method such as ELISA, Western Blot, or an automated capillary immunoassay system.

  • Data Analysis: Calculate the ratio of pSTAT3 to total STAT3 for each condition. Normalize the data to the "vehicle only" control (100% stimulation) and the "no treatment" control (0% stimulation). Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In Vivo Pharmacodynamic Assay of IFNγ Inhibition

  • Animal Acclimatization: Acclimate C57BL/6 mice for at least one week before the experiment.

  • Compound Formulation: Prepare this compound as a suspension in a suitable oral vehicle (e.g., 5:5:90 TPGS:EtOH:PEG300) at concentrations needed for dosing (e.g., 0.2, 1.0 mg/mL for 2 and 10 mg/kg doses at 10 mL/kg volume).

  • Compound Administration: Dose mice orally (p.o.) with either the vehicle or this compound.

  • Cytokine Challenge: One hour after compound administration, challenge the mice with an intraperitoneal (i.p.) injection of recombinant murine IL-12. Two hours post-compound administration, challenge with an i.p. injection of recombinant murine IL-18.

  • Sample Collection: Five hours after the initial compound administration, collect blood samples via cardiac puncture or another terminal method into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • IFNγ Measurement: Measure the concentration of IFNγ in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IFNγ production for each dose group relative to the vehicle-treated control group.

Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Complex Cytokine->Receptor Binds TYK2_JH2 TYK2 (JH2 - Pseudo) Receptor->TYK2_JH2 Activates JAK_other Other JAK (e.g., JAK2, JAK1) Receptor->JAK_other TYK2_JH1 TYK2 (JH1 - Kinase) STAT STAT TYK2_JH1->STAT Phosphorylates TYK2_JH2->TYK2_JH1 Allosteric Activation JAK_other->STAT pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer DNA DNA pSTAT_dimer->DNA Binds Gene_Tx Gene Transcription (Inflammation) pSTAT_dimer->Gene_Tx DNA->Gene_Tx BMS986202 This compound BMS986202->TYK2_JH2 Inhibits

Caption: Allosteric inhibition of the TYK2 signaling pathway by this compound.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_pkpd Phase 2: In Vivo PK/PD cluster_efficacy Phase 3: In Vivo Efficacy cluster_decision Decision Point biochem_assay Biochemical Assay (TYK2 JH2 Binding, IC50) cell_assay Cell-Based Assay (pSTAT Inhibition, IC50) biochem_assay->cell_assay selectivity Selectivity Panel (vs. other JAKs, Kinome) cell_assay->selectivity pk_study Pharmacokinetics Study (Oral Bioavailability, T½) selectivity->pk_study Candidate Selection pd_model Pharmacodynamic Model (e.g., IFNγ Inhibition) pk_study->pd_model dose_range Dose-Range Finding in Disease Model pd_model->dose_range Inform Dose Selection efficacy_study Pivotal Efficacy Study (vs. Vehicle & Positive Control) dose_range->efficacy_study go_nogo Go/No-Go Decision efficacy_study->go_nogo

Caption: Experimental workflow for this compound dosage optimization.

References

Troubleshooting BMS-986202 in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-986202. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vitro assay variability and to answer frequently asked questions regarding the use of this compound in experimental settings.

This compound is a potent and highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), binding to its pseudokinase (JH2) domain.[1][2] It also exhibits activity as a lysophosphatidic acid receptor 1 (LPA1) antagonist.[3][4] This dual activity and its specific mechanism of action can sometimes lead to variability in in vitro assays. This guide will help you identify potential sources of variability and provide solutions to ensure the robustness and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues and questions that may arise during your in vitro experiments with this compound.

Q1: We are observing significant variability in our IC50 values for this compound in our TYK2 inhibition assay. What are the potential causes?

A1: Variability in IC50 values for an allosteric inhibitor like this compound can stem from several factors:

  • Pre-incubation Time: Allosteric inhibitors often exhibit time-dependent binding kinetics. Insufficient pre-incubation of the enzyme with the inhibitor before initiating the reaction can lead to an underestimation of potency. It is recommended to establish an optimal pre-incubation time by performing a time-course experiment.

  • ATP Concentration: As an allosteric inhibitor, the potency of this compound should be independent of the ATP concentration. However, if you are observing variability that correlates with different batches of reagents, it is crucial to ensure the final ATP concentration is consistent across experiments.

  • Enzyme Concentration and Quality: The concentration and purity of the recombinant TYK2 enzyme are critical. Ensure you are using a consistent source and concentration of the enzyme. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.

  • Assay Buffer Composition: The composition of your assay buffer, including pH, ionic strength, and the presence of detergents, can influence protein conformation and inhibitor binding. It's important to maintain a consistent and optimized buffer system.

Q2: Our cell-based assays with this compound show lower potency than expected from biochemical assays. Why might this be the case?

A2: A discrepancy between biochemical and cell-based assay potency is a common observation and can be attributed to several factors, particularly for a compound like this compound which has high serum protein binding.[2]

  • High Serum Protein Binding: this compound has been reported to have high serum protein binding (89.3% to 96.0%). The presence of serum (e.g., FBS) in your cell culture medium will significantly reduce the free concentration of this compound available to interact with its target. This "IC50 shift" is a primary reason for the difference in potency between serum-free biochemical assays and cell-based assays.

  • Cellular Permeability: While this compound is orally bioavailable, its permeability across the specific cell line's membrane in your assay could be a limiting factor.

  • Off-Target Effects: At higher concentrations, off-target effects could lead to cellular toxicity or other confounding biological responses that interfere with the assay readout. This compound is a weak inhibitor of CYP2C19, which is unlikely to be a factor in most in vitro assays but is worth noting.

  • Expression Levels of TYK2 and LPA1: The relative expression levels of TYK2 and LPA1 in your chosen cell line can influence the observed potency. If your cell line expresses high levels of LPA1, the antagonist activity of this compound at this receptor could contribute to the overall cellular response.

Q3: We are seeing inconsistent results in our LPA1 receptor functional assays (e.g., calcium mobilization) with this compound. What should we troubleshoot?

A3: In addition to the general sources of variability in cell-based assays, consider these points for LPA1 functional assays:

  • Cell Line and Receptor Expression: Ensure you are using a cell line with robust and consistent expression of the LPA1 receptor. Variations in receptor density can significantly impact the magnitude of the response.

  • Ligand Concentration: The concentration of the LPA agonist used to stimulate the receptor is critical. Using a concentration at or near the EC80 will provide a sensitive window for detecting antagonist activity.

  • Assay Window and Signal-to-Background: A low signal-to-background ratio can lead to high variability. Optimize cell number, dye loading conditions (for fluorescent assays), and agonist concentration to maximize the assay window.

  • Dual Activity of this compound: Remember that in cells expressing both TYK2 and LPA1, the observed effect of this compound will be a composite of its activity at both targets. This is an important consideration when interpreting your data.

Q4: How can we mitigate the impact of high serum protein binding in our cell-based assays?

A4: To obtain more consistent and physiologically relevant data for highly protein-bound compounds like this compound, consider the following:

  • Reduce Serum Concentration: If your cell line can tolerate it, reducing the percentage of serum in your assay medium will increase the free fraction of the compound.

  • Use Serum-Free Medium: For short-duration assays, it may be possible to use a serum-free medium.

  • Measure Free Concentration: An IC50 shift assay, where you measure the IC50 at different serum concentrations, can be used to estimate the extent of protein binding and calculate the free-drug IC50.

  • Use Purified Protein: For more controlled experiments, you can supplement your medium with a known concentration of a purified protein like human serum albumin (HSA) instead of whole serum.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeParameterValue (nM)
TYK2 JH2 DomainBiochemical BindingIC500.19
TYK2 JH2 DomainBiochemical BindingKi0.02
LPA1 ReceptorCalcium MobilizationIC5018
LPA1 Receptorβ-arrestin AssayIC509

Data sourced from multiple publications.

Table 2: In Vitro Selectivity of this compound

TargetActivityParameterValue (µM)
CYP2C19Weak InhibitionIC5014

This compound is highly selective against other JAK family members.

Experimental Protocols

Protocol 1: TYK2 JH2 Domain Inhibition Assay (Biochemical)

This protocol is a general guideline for a fluorescence polarization (FP)-based assay to measure the inhibition of this compound on the TYK2 JH2 domain.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant human TYK2 JH2 domain.

    • Fluorescently labeled probe competitive with this compound for the JH2 binding site.

    • This compound serial dilutions in DMSO, followed by dilution in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of Assay Buffer to the "blank" wells of a 384-well plate.

    • Add 5 µL of the fluorescent probe to all other wells.

    • Add 5 µL of the TYK2 JH2 enzyme solution to the "positive control" and "inhibitor" wells.

    • Add 5 µL of the this compound serial dilutions to the "inhibitor" wells. Add 5 µL of Assay Buffer with DMSO to the "positive control" wells.

    • Incubate the plate at room temperature for the optimized pre-incubation time (e.g., 60 minutes), protected from light.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: LPA1 Receptor Calcium Mobilization Assay (Cell-Based)

This protocol provides a general workflow for a cell-based calcium mobilization assay using a fluorescent calcium indicator.

  • Cell Culture and Plating:

    • Culture a cell line stably or transiently expressing the human LPA1 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the growth medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the appropriate wells and incubate for the desired pre-incubation time (e.g., 15-30 minutes).

    • Prepare a solution of LPA agonist at a concentration that will give an EC80 response.

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Initiate the reading and, after establishing a stable baseline, inject the LPA agonist into the wells.

    • Continue reading the fluorescence for a set period to capture the peak response.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

cluster_0 TYK2 Signaling Pathway cluster_1 LPA1 Receptor Signaling Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds TYK2 TYK2 Cytokine Receptor->TYK2 Activates JAK JAK Cytokine Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates Gene Expression Gene Expression STAT->Gene Expression Dimerizes and translocates to nucleus to regulate BMS_986202_TYK2 This compound BMS_986202_TYK2->TYK2 Allosterically inhibits LPA LPA LPA1 Receptor LPA1 Receptor LPA->LPA1 Receptor Binds G_Protein Gq/11 LPA1 Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Calcium_Release Intracellular Ca2+ Release IP3->Calcium_Release BMS_986202_LPA1 This compound BMS_986202_LPA1->LPA1 Receptor Antagonizes Start Start Inconsistent_Results Inconsistent In Vitro Assay Results Start->Inconsistent_Results Check_Reagents Check Reagent Quality (Enzyme, Cells, Buffers) Inconsistent_Results->Check_Reagents Optimize_Protocol Optimize Assay Protocol (Incubation Times, Concentrations) Check_Reagents->Optimize_Protocol Consider_Compound_Properties Consider Compound Properties (Protein Binding, Solubility) Optimize_Protocol->Consider_Compound_Properties Data_Analysis Review Data Analysis (Curve Fitting, Normalization) Consider_Compound_Properties->Data_Analysis Resolved Resolved Data_Analysis->Resolved Consult_Literature Consult Literature for Similar Compounds Data_Analysis->Consult_Literature Variability High Assay Variability? Biochemical_Assay Biochemical Assay? Variability->Biochemical_Assay Cell_Based_Assay Cell-Based Assay? Variability->Cell_Based_Assay Enzyme_Quality Check Enzyme Activity and Concentration Biochemical_Assay->Enzyme_Quality Yes Serum_Binding High Serum in Media? (High Protein Binding) Cell_Based_Assay->Serum_Binding Yes Pre_incubation Optimize Pre-incubation Time Enzyme_Quality->Pre_incubation Reduce_Serum Reduce Serum or Use Serum-Free Media Serum_Binding->Reduce_Serum Yes Cell_Health Check Cell Viability and Receptor Expression Serum_Binding->Cell_Health No

References

Technical Support Center: BMS-986202 and the Impact of Deuteration on Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacokinetic properties of the deuterated TYK2 inhibitor, BMS-986202. The following resources address common questions and potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for the deuteration of this compound?

A1: Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed to improve the pharmacokinetic profile of a drug. In the context of this compound, deuteration is intended to slow the rate of metabolic breakdown. This is achieved because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. The reduced metabolism can lead to a longer drug half-life, increased exposure (AUC), and potentially a more consistent therapeutic effect with less frequent dosing.

Q2: How does the deuteration of this compound specifically affect its interaction with its target, TYK2?

A2: The deuteration of this compound is a modification to its metabolic soft spots and is not intended to directly alter its binding affinity or selectivity for the TYK2 pseudokinase (JH2) domain. The pharmacophore responsible for the allosteric inhibition of TYK2 remains unchanged. Therefore, the intrinsic potency of the molecule at its target is not expected to be significantly affected by deuteration.

Q3: What are the expected differences in the pharmacokinetic profiles of deuterated this compound compared to a non-deuterated analog?

A3: Compared to a hypothetical non-deuterated version, deuterated this compound is expected to exhibit:

  • Increased Half-Life (t½): Due to a slower rate of metabolism.

  • Higher Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC): Indicating greater overall drug exposure.

  • Lower Clearance (CL): Reflecting the reduced rate of elimination from the body.

  • Similar Time to Maximum Concentration (Tmax): As absorption is typically unaffected by deuteration.

Q4: Are there any safety implications to consider with a deuterated compound like this compound?

A4: Deuterium itself is a stable, non-radioactive isotope of hydrogen and is naturally present in the human body. The use of deuterated drugs is generally considered safe. The primary safety considerations would be related to the altered pharmacokinetic profile, such as the potential for increased exposure to the parent drug or changes in the metabolite profile. Preclinical and clinical safety assessments are designed to thoroughly evaluate these aspects.

Troubleshooting Guide for Preclinical Pharmacokinetic Studies

Issue 1: High variability in pharmacokinetic data between subjects.

  • Possible Cause: Inconsistent formulation or dosing procedures.

  • Troubleshooting Steps:

    • Ensure the vehicle for this compound is appropriate for the route of administration and that the compound is fully solubilized or uniformly suspended.

    • Verify the accuracy and consistency of the dosing volume for each animal based on their body weight.

    • Standardize the fasting state of the animals before dosing, as food can affect drug absorption.

Issue 2: Lower than expected oral bioavailability.

  • Possible Cause: Poor absorption, high first-pass metabolism, or formulation issues.

  • Troubleshooting Steps:

    • Evaluate the solubility and permeability of this compound in relevant in vitro models (e.g., Caco-2 permeability assay).

    • Consider the use of a different formulation or vehicle to enhance solubility and absorption.

    • Investigate the potential for significant gut wall or hepatic first-pass metabolism. This can be assessed by comparing pharmacokinetic parameters following oral and intravenous administration.

Issue 3: Discrepancy between in vitro metabolic stability and in vivo clearance.

  • Possible Cause: Involvement of metabolic pathways not captured in the in vitro system (e.g., extrahepatic metabolism) or transporter-mediated clearance.

  • Troubleshooting Steps:

    • Use a variety of in vitro systems, such as liver microsomes from different species, S9 fractions, and primary hepatocytes, to get a more complete picture of metabolic pathways.

    • Investigate the role of drug transporters in the disposition of this compound using appropriate in vitro assays (e.g., cells overexpressing specific transporters).

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical Non-Deuterated this compound Analog vs. Deuterated this compound in a Preclinical Model.

ParameterNon-Deuterated Analog (Hypothetical)Deuterated this compound (Illustrative)
Dose (mg/kg, oral) 1010
Cmax (ng/mL) 8501200
Tmax (h) 1.51.5
AUC₀-t (ng*h/mL) 45007500
Half-life (t½) (h) 47
Clearance (CL/F) (mL/min/kg) 3722

Note: The data presented in this table is for illustrative purposes to demonstrate the expected impact of deuteration and is not based on actual study results for a non-deuterated this compound.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Formulation: this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • Oral (PO): Administer a single dose via oral gavage.

    • Intravenous (IV): Administer a single dose via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Collect serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) using non-compartmental analysis software.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

  • Materials: Pooled liver microsomes (from human, rat, or other species of interest), NADPH regenerating system, and this compound.

  • Incubation:

    • Pre-incubate microsomes with this compound in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizations

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK Other JAKs Receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P pSTAT Gene Gene Transcription STAT_P->Gene Dimerization & Nuclear Translocation BMS986202 This compound (Deuterated) BMS986202->TYK2 Allosteric Inhibition

Caption: TYK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolic Stability Assay Dosing Dosing (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS_in_vivo LC-MS/MS Analysis Plasma->LCMS_in_vivo PK_Analysis Pharmacokinetic Parameter Calculation LCMS_in_vivo->PK_Analysis Incubation Incubation with Liver Microsomes Timepoints Aliquots at Time Points Incubation->Timepoints Quenching Reaction Quenching Timepoints->Quenching LCMS_in_vitro LC-MS/MS Analysis Quenching->LCMS_in_vitro Stability_Analysis Half-life and Intrinsic Clearance Calculation LCMS_in_vitro->Stability_Analysis Deuteration_Impact Deuteration Deuteration of This compound Slower_Metabolism Slower Rate of Metabolism (e.g., by CYPs) Deuteration->Slower_Metabolism Increased_HalfLife Increased Half-life (t½) Slower_Metabolism->Increased_HalfLife Increased_Exposure Increased Exposure (AUC, Cmax) Slower_Metabolism->Increased_Exposure Lower_Clearance Lower Clearance (CL) Slower_Metabolism->Lower_Clearance Therapeutic_Potential Potential for Less Frequent Dosing Increased_HalfLife->Therapeutic_Potential Increased_Exposure->Therapeutic_Potential

Overcoming poor solubility of BMS-986202 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of BMS-986202.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

Problem: Your this compound, dissolved in 100% DMSO, precipitates when diluted into your aqueous experimental buffer (e.g., PBS, cell culture media).

Root Cause: this compound is a lipophilic molecule with low intrinsic aqueous solubility. The abrupt change in solvent polarity from DMSO to an aqueous environment causes the compound to fall out of solution.

Solutions:

  • Optimize Final DMSO Concentration: Maintain a final DMSO concentration in your aqueous solution that is sufficient to keep this compound dissolved. This concentration is experiment-dependent and should be as low as possible to minimize solvent effects on your biological system. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween-80 or Pluronic F-68, into your final aqueous solution. Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[1] A typical starting concentration is 0.01-0.1% (v/v).

  • Employ Co-solvents: For in vivo studies or some in vitro assays, a co-solvent system can be effective. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][3]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility. The isoelectric point (pI) of the molecule will determine whether a more acidic or basic pH is required.

Experimental Workflow for Troubleshooting Precipitation:

G start Precipitation Observed step1 Determine Max Tolerable DMSO Concentration for Assay start->step1 step2 Prepare Serial Dilutions of this compound in 100% DMSO step1->step2 step3 Dilute into Aqueous Buffer at Max Tolerable DMSO % step2->step3 decision1 Precipitation Still Occurs? step3->decision1 step4 Add Surfactant (e.g., 0.1% Tween-80) to Aqueous Buffer decision1->step4 Yes end Solution Found decision1->end No step5 Re-test Dilution step4->step5 decision2 Precipitation Still Occurs? step5->decision2 step6 Consider Co-solvent System (e.g., DMSO/PEG300/Tween-80/Saline) (for applicable assays) decision2->step6 Yes decision2->end No step6->end fail Consult Formulation Specialist step6->fail

Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a high solubility of up to 250 mg/mL in DMSO.[2][4] For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: What is a reliable method to prepare this compound for in vivo animal studies?

A2: A common and effective method for preparing this compound for oral administration in animal models is to use a co-solvent system. A published protocol yields a clear solution of at least 2.08 mg/mL. The preparation involves sequentially adding and mixing the following components: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q3: Can I use sonication to dissolve this compound in my aqueous buffer?

A3: Sonication can be a useful physical method to aid in the dissolution of this compound by breaking down powder agglomerates and increasing the surface area for solvation. However, it may not be sufficient on its own to overcome the inherently low aqueous solubility. It is best used in conjunction with other methods like the use of co-solvents or surfactants. Note that excessive sonication can generate heat, which may degrade the compound.

Q4: How does this compound exert its biological effect?

A4: this compound is a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It binds to the pseudokinase (JH2) domain of TYK2, which in turn inhibits the signaling of key pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). This blockade of the JAK/STAT pathway prevents the downstream phosphorylation and activation of STAT proteins, which are transcription factors that mediate inflammatory gene expression.

TYK2/STAT Signaling Pathway:

G cluster_receptor Cell Membrane receptor Cytokine Receptor TYK2 TYK2 receptor->TYK2 2. Activation JAK JAK Partner (e.g., JAK1, JAK2) STAT STAT Protein TYK2->STAT 3. Phosphorylation cytokine Cytokine (IL-12, IL-23, Type I IFN) cytokine->receptor 1. Binding BMS986202 This compound BMS986202->TYK2 Inhibition pSTAT p-STAT (Dimerization) STAT->pSTAT nucleus Nucleus pSTAT->nucleus 4. Translocation gene Inflammatory Gene Expression nucleus->gene 5. Transcription

This compound inhibits the TYK2-mediated JAK/STAT signaling pathway.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents.

CompoundSolvent SystemSolubilityReference
This compound 100% DMSO250 mg/mL (568.88 mM)
This compound 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.73 mM)
This compound 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.73 mM)
BMS-986165 (related TYK2 inhibitor)1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL
PF-06826647 (TYK2 inhibitor)Aqueous buffer (pH 6.5)~0.3 µg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 439.46 g/mol )

  • Anhydrous DMSO

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, weigh 4.39 mg.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile vials.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound for In Vivo Oral Dosing

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

Procedure (for 1 mL final volume):

  • In a sterile conical tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.

  • Add 450 µL of sterile saline to the mixture.

  • Vortex the final solution extensively to ensure it is clear and homogenous. This will result in a final concentration of 2.08 mg/mL of this compound.

  • Prepare this formulation fresh on the day of use.

References

Interpreting unexpected results in BMS-986202 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BMS-986202.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of Tyrosine Kinase 2 (Tyk2). It functions as an allosteric inhibitor by binding to the pseudokinase (JH2) domain of Tyk2. This binding stabilizes the inactive conformation of the kinase, thereby preventing downstream signaling.[1][2] Tyk2 is a member of the Janus kinase (JAK) family and is crucial for the signaling of several pro-inflammatory cytokines, including IL-12, IL-23, and Type I interferons.[1]

Q2: Is there a difference between this compound and BMS-986020?

A2: Yes, this is a critical point of distinction.

  • This compound is a selective Tyk2 inhibitor investigated for autoimmune and inflammatory diseases.[1][2]

  • BMS-986020 is a lysophosphatidic acid receptor 1 (LPA1) antagonist that was studied for the treatment of idiopathic pulmonary fibrosis (IPF).

Due to the similar naming, it is imperative to ensure you are using the correct compound for your intended experimental pathway. One publication has been noted to incorrectly refer to the LPA1 antagonist as this compound, so researchers should verify the target of their compound.

Q3: What is the solubility and stability of this compound?

A3: this compound is soluble in DMSO. For in vivo studies, it can be formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. The compound is stable in liver microsomes from various species, including humans and mice.

Q4: Is this compound selective for Tyk2?

A4: this compound is highly selective for Tyk2. By binding to the JH2 pseudokinase domain, it achieves greater selectivity compared to traditional ATP-competitive JAK inhibitors that target the more conserved JH1 kinase domain. It shows remarkable selectivity over other JAK family members (JAK1, JAK2, JAK3). However, like any small molecule, the potential for off-target effects should be considered, especially at high concentrations. One study noted weak inhibition of the metabolic enzyme CYP2C19 with an IC50 of 14 μM.

Troubleshooting Guide for Unexpected Results

Issue 1: Lack of Inhibition of Downstream Signaling (e.g., p-STAT)

Q: I've treated my cells with this compound, but I'm not seeing the expected decrease in cytokine-induced STAT phosphorylation. What could be the problem?

A: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot the problem.

  • Step 1: Verify Compound Integrity and Concentration.

    • Action: Confirm the correct compound (Tyk2 inhibitor, not the LPA1 antagonist) is being used. Ensure your stock solution was prepared correctly and has not undergone excessive freeze-thaw cycles. Perform a dose-response experiment to ensure you are using an effective concentration for your cell type and stimulus.

    • Rationale: Improper storage or handling can lead to compound degradation. The effective concentration can vary between different cell lines and experimental conditions.

  • Step 2: Check Cell Health and Responsiveness.

    • Action: Ensure your cells are healthy and responsive to the cytokine stimulus in the absence of the inhibitor. Run a positive control (cytokine stimulation without this compound) and a negative control (no stimulation).

    • Rationale: If the cells are not responding to the cytokine, you will not be able to measure the inhibitory effect of this compound.

  • Step 3: Optimize Cytokine Stimulation and Timing.

    • Action: Review the timing of your experiment. Ensure that the pre-incubation time with this compound is sufficient before adding the cytokine stimulus. The peak of STAT phosphorylation is often transient (e.g., 15-30 minutes post-stimulation).

    • Rationale: Insufficient pre-incubation may not allow for adequate target engagement. Incorrect timing of cell lysis after stimulation can miss the peak phosphorylation signal.

  • Step 4: Confirm Tyk2 Dependency.

    • Action: Confirm that the cytokine signaling pathway in your specific cell model is indeed Tyk2-dependent.

    • Rationale: While cytokines like IL-12 and IL-23 are known to signal through Tyk2, the specific dependencies can vary between cell types.

Issue 2: Observed Cell Toxicity or Reduced Viability

Q: I'm observing a significant decrease in cell viability after treating with this compound, which is not expected from Tyk2 inhibition alone. What should I investigate?

A: Unexplained cytotoxicity can confound your results. Here’s how to approach this issue.

  • Step 1: Assess Solvent Toxicity.

    • Action: Run a vehicle control with the same concentration of DMSO (or other solvent) used to deliver this compound.

    • Rationale: High concentrations of solvents like DMSO can be toxic to some cell lines.

  • Step 2: Evaluate Off-Target Effects.

    • Action: Lower the concentration of this compound. Perform a dose-response curve for toxicity to determine if the effect is concentration-dependent.

    • Rationale: While highly selective, at high concentrations, this compound could have off-target effects. Weak inhibition of CYP2C19 has been reported, though this is less likely to be a direct cause of cytotoxicity in most in vitro systems.

  • Step 3: Consider the Biological Context.

    • Action: Investigate whether Tyk2 signaling is essential for the survival of your specific cell type.

    • Rationale: In certain cellular contexts, constitutive Tyk2 signaling may be required for survival, and its inhibition could lead to apoptosis.

Issue 3: Inconsistent Results Between Experiments

Q: My results with this compound are not reproducible between experiments. What are the likely sources of variability?

A: Lack of reproducibility can be frustrating. A systematic check of your experimental parameters is key.

  • Step 1: Standardize Reagents and Protocols.

    • Action: Ensure that all reagents (e.g., cytokines, antibodies, cell culture media) are from the same lot, if possible. Strictly adhere to a detailed, written protocol.

    • Rationale: Variability in reagent quality, especially cytokine activity, can lead to significant differences in results.

  • Step 2: Monitor Cell Culture Conditions.

    • Action: Pay close attention to cell passage number, confluency, and overall health.

    • Rationale: Cells at high passage numbers or in a poor state of health can exhibit altered signaling responses.

  • Step 3: Ensure Consistent Compound Handling.

    • Action: Prepare fresh dilutions of this compound from a validated stock for each experiment. Minimize the time the compound spends in aqueous solutions before being added to cells.

    • Rationale: The stability of the compound in your specific experimental media could be a factor.

Quantitative Data Summary

ParameterValueTarget/SystemReference
IC50 0.19 nMTyk2 JH2 Binding
Ki 0.02 nMTyk2 JH2 Binding
Selectivity Highly selective over other JAK family membersKinase Panel
Off-Target IC50 14 µMCYP2C19
In Vivo Efficacy Dose-dependent inhibition of IL-23-driven acanthosisMouse Model
Oral Bioavailability 62-100%Mouse

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-23-Induced STAT3 Phosphorylation
  • Cell Culture: Plate a suitable cell line (e.g., human peripheral blood mononuclear cells or a responsive cell line) in appropriate media and allow them to rest overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in culture media to achieve the desired final concentrations.

  • Pre-incubation: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add recombinant human IL-23 to a final concentration known to induce a robust STAT3 phosphorylation response (e.g., 50 ng/mL).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Immediately place the plate on ice, aspirate the media, and add ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • Use appropriate secondary antibodies and an ECL detection system to visualize the bands.

    • Quantify band intensity to determine the ratio of p-STAT3 to total STAT3.

Protocol 2: In Vivo Mouse Model of IL-23-Driven Acanthosis
  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Compound Formulation: Prepare this compound for oral gavage in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dosing: Administer this compound orally once daily at desired doses (e.g., 3, 10, 30 mg/kg).

  • IL-23 Injection: Inject recombinant mouse IL-23 intradermally into the ear on alternating days to induce acanthosis (skin thickening).

  • Treatment Period: Continue daily dosing of this compound for the duration of the IL-23 injections (e.g., 9 days).

  • Endpoint Measurement: At the end of the study, measure ear thickness using a caliper as a primary endpoint.

  • Histology (Optional): Collect ear tissue for histological analysis (H&E staining) to assess changes in epidermal thickness and immune cell infiltration.

Visualizations

BMS986202_Pathway Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 Activates JAK JAK2 / JAK1 Receptor->JAK Activates STAT STAT Tyk2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene BMS This compound BMS->Tyk2 Binds to JH2 & Inhibits

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells C 3. Pre-incubate cells with this compound A->C B 2. Prepare this compound Stock & Dilutions B->C D 4. Stimulate with Cytokine (e.g., IL-23) C->D E 5. Lyse Cells at Peak Signal Time D->E F 6. Western Blot for p-STAT/Total STAT E->F G 7. Quantify Inhibition F->G

Caption: Typical In Vitro Experimental Workflow.

Troubleshooting_Logic Start Unexpected Result: No Inhibition CheckCompound Verify Compound & Concentration Start->CheckCompound First Step CheckCells Check Cell Health & Responsiveness CheckCompound->CheckCells If Compound OK ResultNotOK Problem Persists CheckCompound->ResultNotOK If Issue Found but problem persists CheckProtocol Review Protocol Timing (Pre-incubation, Lysis) CheckCells->CheckProtocol If Cells OK CheckCells->ResultNotOK If Issue Found but problem persists CheckPathway Confirm Pathway is Tyk2-Dependent CheckProtocol->CheckPathway If Protocol OK CheckProtocol->ResultNotOK If Issue Found but problem persists ResultOK Problem Identified & Resolved CheckPathway->ResultOK If Pathway OK CheckPathway->ResultNotOK If Pathway not Tyk2-dependent

Caption: Troubleshooting Logic for Lack of Inhibition.

References

Validation & Comparative

A Comparative Analysis of Kinase Selectivity: BMS-986202 vs. Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for immune-mediated diseases, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides an objective comparison of two prominent Janus kinase (JAK) pathway inhibitors: BMS-986202, a novel, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), and tofacitinib, a first-generation pan-JAK inhibitor. This analysis is supported by quantitative data and detailed experimental methodologies to inform researchers, scientists, and drug development professionals.

Introduction to the Inhibitors

This compound is a clinical-stage, oral inhibitor that represents a new class of TYK2 inhibitors. It achieves high selectivity through a unique mechanism of action, binding to the regulatory pseudokinase (JH2) domain of TYK2.[1][2] This allosteric inhibition stabilizes the enzyme in an inactive state, preventing its downstream signaling.[3]

Tofacitinib is an established oral JAK inhibitor approved for the treatment of several autoimmune conditions. As a first-generation inhibitor, it functions by competing with ATP at the active site within the kinase (JH1) domain.[4][5] This mechanism results in the inhibition of multiple JAK family members, primarily JAK1 and JAK3, with lesser activity against JAK2 and TYK2.

Mechanism of Action and the JAK-STAT Pathway

The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) that pair up to transmit signals from cytokine receptors to STAT (Signal Transducer and Activator of Transcription) proteins. These STATs then translocate to the nucleus to regulate gene expression.

The differential selectivity of this compound and tofacitinib stems from their distinct binding sites on the kinase enzymes.

  • Tofacitinib targets the highly conserved ATP-binding pocket in the JH1 domain, leading to broader inhibition across JAK1, JAK3, and to a lesser extent, JAK2.

  • This compound targets the unique pseudokinase (JH2) domain of TYK2. The JH2 domain, which regulates the activity of the adjacent JH1 kinase domain, has greater structural diversity among the JAK family members, allowing for highly selective allosteric inhibition.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK_A JAK receptor->JAK_A JAK_B JAK receptor->JAK_B JAK_A->JAK_B 2. Activation (Phosphorylation) STAT STAT JAK_A->STAT 3. STAT Phosphorylation cytokine Cytokine cytokine->receptor pSTAT pSTAT dimer pSTAT Dimer pSTAT->dimer 4. Dimerization gene Gene Transcription dimer->gene 5. Translocation tofacitinib Tofacitinib (Pan-JAKi) tofacitinib->JAK_A Inhibits JH1 Domain bms986202 This compound (TYK2i) bms986202->JAK_A Inhibits TYK2 (JH2 Domain)

Figure 1: Simplified JAK-STAT Signaling Pathway showing the distinct points of inhibition for this compound (selective for TYK2) and Tofacitinib (pan-JAK).

Quantitative Selectivity Profile

The selectivity of kinase inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. Selectivity is determined by comparing the IC50 for the primary target to the IC50 values for other kinases.

The tables below summarize the inhibitory activities of this compound's close analog, deucravacitinib (which shares its mechanism), and tofacitinib.

Table 1: Biochemical Enzyme Assay IC50 Values (nM)

CompoundTYK2JAK1JAK2JAK3Selectivity (Fold vs. TYK2)
Tofacitinib 531201JAK1/3 > JAK2 > TYK2
Deucravacitinib 0.2>10,000>10,000>10,000>50,000x for JAK1/2/3

Data for Tofacitinib from. Data for Deucravacitinib from. Deucravacitinib data is from a probe displacement assay, while Tofacitinib data is from an enzyme inhibition assay.

Table 2: Cellular Whole Blood Assay IC50 Values (nM)

CompoundTYK2 Pathway (IL-12 stimulation)JAK1/3 Pathway (IL-2 stimulation)JAK2/2 Pathway (TPO stimulation)Selectivity (Fold vs. TYK2)
Tofacitinib 45801122260JAK1/3 > JAK2 > TYK2
Deucravacitinib 14>40,000>40,000>2,800x for JAK1/3 & JAK2/2

Data from. These assays measure the functional consequences of JAK inhibition in a more physiologically relevant environment.

As the data illustrates, this compound (represented by deucravacitinib) demonstrates exceptionally high selectivity for TYK2. In contrast, tofacitinib is a potent inhibitor of JAK1 and JAK3, with significant activity against JAK2 at higher concentrations, and much weaker activity against TYK2.

Experimental Protocols

The determination of kinase inhibitor selectivity involves a multi-step process, beginning with broad biochemical screens and progressing to more complex cellular assays.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Objective: To determine the potency (IC50) of an inhibitor against a specific kinase in a controlled, cell-free environment.

  • Common Method (Radiometric Assay):

    • The purified kinase enzyme is incubated with a specific substrate peptide and radiolabeled ATP (e.g., [γ-³³P]ATP) in a buffer solution.

    • The test compound (e.g., this compound or tofacitinib) is added at various concentrations.

    • The kinase reaction is allowed to proceed for a set time.

    • The reaction is stopped, and the radiolabeled phosphate transferred to the substrate is quantified, typically by capturing the substrate on a filter and measuring radioactivity.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

  • Alternative Methods: Non-radiometric formats, such as fluorescence-based assays (e.g., FRET) or luminescence-based assays (e.g., ADP-Glo), are also widely used for higher throughput and improved safety.

Cellular Assays (e.g., Phospho-Flow Whole Blood Assay)

These assays measure the inhibitor's effect on intracellular signaling pathways within a native cellular context.

  • Objective: To assess the functional selectivity and potency of an inhibitor by measuring the inhibition of cytokine-induced STAT phosphorylation.

  • General Protocol:

    • Freshly collected human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with the inhibitor at various concentrations.

    • Cells are then stimulated with a specific cytokine known to signal through a particular JAK pair (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, or GM-CSF for JAK2/JAK2).

    • Following stimulation, the cells are fixed and permeabilized.

    • The cells are stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT4 for the IL-12 pathway).

    • The level of pSTAT is quantified on a per-cell basis using flow cytometry.

    • The IC50 is determined by measuring the concentration of the inhibitor required to reduce the cytokine-induced pSTAT signal by 50%.

cluster_biochemical Biochemical Screening cluster_cellular Cellular Validation c_lib Compound Library b_assay Primary Screen: Biochemical Assay (e.g., Radiometric) c_lib->b_assay b_panel Selectivity Panel: Test against JAK1, JAK2, JAK3, TYK2 b_assay->b_panel b_ic50 Determine Biochemical IC50 b_panel->b_ic50 hits Biochemical Hits b_ic50->hits Lead Selection c_assay Whole Blood Assay: Cytokine Stimulation hits->c_assay pstat Measure pSTAT Inhibition (Flow Cytometry) c_assay->pstat c_ic50 Determine Cellular IC50 pstat->c_ic50 lead_opt Lead Optimization c_ic50->lead_opt

Figure 2: A generalized experimental workflow for determining kinase inhibitor selectivity, from initial biochemical screening to cellular validation.

Conclusion

This compound and tofacitinib represent two distinct approaches to modulating the JAK-STAT pathway. Tofacitinib is a broad-spectrum inhibitor, potently targeting JAK1 and JAK3, which contributes to its efficacy across various inflammatory conditions. However, this broader activity may also be associated with off-target effects.

In contrast, this compound is a highly specialized molecule, engineered for exquisite selectivity toward TYK2 via a unique allosteric mechanism that targets the JH2 domain. This precision is designed to inhibit the signaling of key pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons, while sparing other JAK-dependent pathways. The high degree of selectivity demonstrated in both biochemical and cellular assays suggests a potential for a more targeted therapeutic effect with a differentiated safety profile compared to less selective, first-generation JAK inhibitors.

References

Head-to-Head Comparison of TYK2 Inhibitors: BMS-986202 vs. NDI-034858 (TAK-279)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals of two leading allosteric TYK2 inhibitors, Bristol Myers Squibb's BMS-986202 and Nimbus Therapeutics' (now Takeda's) NDI-034858 (TAK-279), reveals distinct profiles in potency, selectivity, and clinical development. Both molecules target the pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. This guide provides a comprehensive comparison based on available preclinical and clinical data.

This guide synthesizes publicly available data to offer an objective comparison of this compound and NDI-034858, aiding researchers in understanding the nuances of these next-generation autoimmune disease therapies.

Biochemical and Cellular Potency

Both this compound and NDI-034858 demonstrate high-potency binding to the TYK2 JH2 domain and translate this into effective inhibition of downstream signaling pathways in cellular assays. NDI-034858, now known as TAK-279, exhibits picomolar affinity for the TYK2 JH2 domain.[1][2] this compound also shows sub-nanomolar potency in binding assays.[3][4][5]

ParameterThis compoundNDI-034858 (TAK-279)
Target TYK2 JH2 DomainTYK2 JH2 Domain
Binding Affinity (Ki) 0.02 nM-
Binding Affinity (Kd) -0.0038 nM (3.8 pM)
Biochemical IC50 (TYK2 JH2) 0.19 nM-
Cellular IC50 (IL-12/pSTAT4, PBMCs) -6.7 nM
Cellular IC50 (IFNα, Kit225 T cells) 10 nM-
Cellular IC50 (IL-23, Kit225 T cells) 12 nM-
Cellular IC50 (IL-23/pSTAT3, Th17 cells) -3.7 nM
Cellular IC50 (IFNα/CXCL10, hWB) -22 nM
Cellular IC50 (IFNα/pSTAT5, hWB) 58 nM-

Selectivity Profile

A key differentiator for allosteric TYK2 inhibitors is their selectivity against other Janus kinase (JAK) family members (JAK1, JAK2, JAK3), as off-target inhibition can lead to unwanted side effects. NDI-034858 has demonstrated a particularly high degree of selectivity. While this compound is reported to be remarkably selective, specific comparative values are less detailed in the available literature.

KinaseThis compound (Selectivity)NDI-034858 (TAK-279) (Kd)
TYK2 JH2 Highly Selective0.0038 nM
JAK1 JH2 Remarkably selective over Jak family members4,975 nM
JAK2 JH2 Remarkably selective over Jak family members23,000 nM
JAK3 JH2 Remarkably selective over Jak family members-

Preclinical Efficacy

Both inhibitors have shown efficacy in various preclinical models of autoimmune and inflammatory diseases.

This compound has demonstrated dose-dependent efficacy in:

  • IL-23-driven acanthosis (mouse model of psoriasis): Inhibition of ear swelling.

  • Anti-CD40-induced colitis (mouse model of inflammatory bowel disease).

  • Spontaneous lupus (mouse model).

  • IL-12/IL-18-induced IFNγ production in mice.

NDI-034858 (TAK-279) has shown efficacy in:

  • Adjuvant-induced arthritis (rat model): Decreased ankle diameter.

  • Anti-CD40 antibody-induced colitis (mouse model): Reduced colon weight-to-length ratio and improved histology scores.

Clinical Development and Efficacy

Both molecules have progressed into clinical trials, with a notable amount of data available for NDI-034858 in psoriasis.

This compound:

  • A Phase 1 clinical trial in psoriasis has been completed, though detailed efficacy data such as PASI scores are not widely published.

NDI-034858 (TAK-279):

  • A Phase 2b clinical trial in patients with moderate-to-severe plaque psoriasis demonstrated significant efficacy.

Phase 2b Psoriasis Clinical Trial Results for NDI-034858 (TAK-279) at 12 Weeks

EndpointPlacebo5 mg15 mg30 mg
PASI 75 6%44%68%67%
PASI 90 0%21%45%46%
PASI 100 0%10%15%33%

Signaling Pathway and Experimental Workflow

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 Receptor->TYK2 Activates JAK1_2 JAK1_2 Receptor->JAK1_2 Activates Gene_Expression Gene Expression (Inflammation) Cytokine Cytokine (IL-12, IL-23, IFNα) Cytokine->Receptor Binds BMS_986202 BMS_986202 BMS_986202->TYK2 Inhibits (via JH2) NDI_034858 NDI_034858 NDI_034858->TYK2 Inhibits (via JH2) pSTAT pSTAT pSTAT->Gene_Expression Translocates & Regulates

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_preclinical Preclinical Models cluster_clinical Clinical Trials Binding_Assay Binding Assay (e.g., TR-FRET) - Measure Ki/Kd for TYK2 JH2 Kinase_Assay Kinase Activity Assay - Determine biochemical IC50 PBMC_Assay PBMC Stimulation - Cytokine (e.g., IL-12) stimulation - Measure pSTAT4 inhibition (IC50) Kinase_Assay->PBMC_Assay Whole_Blood_Assay Whole Blood Assay - Cytokine (e.g., IFNα) stimulation - Measure pSTAT or chemokine (CXCL10) inhibition (IC50) Psoriasis_Model Psoriasis Model (e.g., IL-23-induced acanthosis) - Assess reduction in skin inflammation PBMC_Assay->Psoriasis_Model T_Cell_Assay T-Cell Line Assay (e.g., Kit225) - Cytokine (e.g., IL-23, IFNα) stimulation - Measure STAT phosphorylation inhibition (IC50) Colitis_Model Colitis Model (e.g., anti-CD40 induced) - Evaluate reduction in colon inflammation Phase1 Phase 1 - Safety, tolerability, PK/PD in healthy volunteers and patients Psoriasis_Model->Phase1 Arthritis_Model Arthritis Model (e.g., Adjuvant-induced) - Measure reduction in joint swelling Phase2 Phase 2 - Efficacy (e.g., PASI score in psoriasis), dose-ranging, and safety in patients start Compound Synthesis start->Binding_Assay start->Kinase_Assay

Experimental Protocols

Biochemical Assays (Binding and Kinase Activity):

  • Objective: To determine the direct binding affinity and inhibitory activity of the compounds on the isolated TYK2 protein and other JAK kinases.

  • Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used. Recombinant human TYK2 JH2 domain protein is incubated with a fluorescent ligand and the test compound. The displacement of the fluorescent ligand by the inhibitor is measured, allowing for the calculation of binding affinity (Ki or Kd) and IC50 values. Similar assays are performed with the JH2 domains of JAK1, JAK2, and JAK3 to determine selectivity.

Cellular Assays (Phospho-STAT and Chemokine Production):

  • Objective: To measure the functional inhibition of TYK2-mediated signaling pathways in a cellular context.

  • Methodology:

    • PBMC Assays: Peripheral blood mononuclear cells (PBMCs) from healthy donors are isolated and pre-incubated with varying concentrations of the inhibitor. The cells are then stimulated with a TYK2-dependent cytokine, such as IL-12. The level of phosphorylated STAT4 (pSTAT4) is measured by flow cytometry or ELISA to determine the IC50.

    • Whole Blood Assays: Similar to PBMC assays, whole blood is treated with the inhibitor followed by cytokine stimulation (e.g., IFNα). The inhibition of STAT phosphorylation (e.g., pSTAT5) or the production of downstream chemokines like CXCL10 is quantified to determine the IC50.

    • T-Cell Assays: Specific T-cell lines (e.g., Kit225) or primary T-cell subsets (e.g., Th17 cells) are used to assess the inhibition of signaling from specific cytokines like IL-23 or IFNα by measuring the phosphorylation of relevant STAT proteins (e.g., pSTAT3).

Preclinical In Vivo Models:

  • Objective: To evaluate the efficacy of the inhibitors in animal models that mimic human diseases.

  • Methodology:

    • IL-23-Induced Acanthosis (Psoriasis Model): Mice receive intradermal injections of IL-23 to induce skin inflammation resembling psoriasis. The test compounds are administered orally, and the efficacy is assessed by measuring the reduction in ear thickness and analyzing skin histology.

    • Anti-CD40-Induced Colitis (IBD Model): Colitis is induced in immunodeficient mice by injecting an anti-CD40 antibody. The inhibitors are given orally, and efficacy is determined by assessing changes in body weight, colon length, and histological scoring of colon inflammation.

    • Adjuvant-Induced Arthritis (Arthritis Model): Arthritis is induced in rats by injecting an adjuvant. Oral administration of the inhibitor is evaluated by measuring the reduction in paw/ankle swelling.

Clinical Trials (Psoriasis):

  • Objective: To assess the safety, tolerability, pharmacokinetics, and efficacy of the inhibitors in human subjects.

  • Methodology: Randomized, double-blind, placebo-controlled trials are conducted in patients with moderate-to-severe plaque psoriasis. Efficacy is primarily measured by the Psoriasis Area and Severity Index (PASI), with key endpoints being the proportion of patients achieving a 75% (PASI 75), 90% (PASI 90), or 100% (PASI 100) reduction in their baseline PASI score after a defined treatment period (e.g., 12 or 16 weeks).

Conclusion

Both this compound and NDI-034858 (TAK-279) are highly potent and selective allosteric inhibitors of TYK2 with promising therapeutic potential for a range of autoimmune diseases. NDI-034858 has demonstrated exceptional selectivity in preclinical studies and has shown robust clinical efficacy in a Phase 2b trial for psoriasis, with a significant proportion of patients achieving high levels of skin clearance. This compound also exhibits high potency and selectivity, with proven efficacy in multiple preclinical models. The availability of more detailed clinical trial data for this compound will be crucial for a more direct comparison of their clinical efficacy. The distinct chemical scaffolds and subtle differences in their binding and selectivity profiles may ultimately translate to different clinical characteristics and therapeutic niches. Continued research and clinical development will further elucidate the comparative advantages of these two promising TYK2 inhibitors.

References

Unveiling the Selectivity of BMS-986202: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of BMS-986202's performance against other Janus kinase (JAK) family members, supported by available experimental data and methodologies.

This compound is a potent and orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the JAK family of non-receptor tyrosine kinases. It exhibits a high degree of selectivity by binding to the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase. This mechanism of action is a key differentiator from many other JAK inhibitors that target the more conserved ATP-binding site in the kinase (JH1) domain.

Quantitative Selectivity Profile

This compound binds to the TYK2 JH2 domain with high affinity.[1][2] The reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for this interaction are detailed in the table below. For the other JAK family members, it is consistently reported that this compound is "remarkably selective," implying significantly weaker inhibition.[1][2]

To provide a quantitative perspective on the expected level of selectivity for a TYK2 JH2 inhibitor from the same chemical series, data for the closely related compound, deucravacitinib (BMS-986165), is included for reference. Deucravacitinib, like this compound, is a selective allosteric TYK2 inhibitor. In in vitro kinase binding assays, deucravacitinib showed minimal to no activity against JAK1, JAK2, and JAK3 (IC50 > 10 µM).[3] Cellular signaling assays demonstrated over 100-fold greater selectivity for TYK2 versus JAK1/3 and over 2000-fold greater selectivity for TYK2 versus JAK2.

Kinase TargetThis compound IC50 (nM)This compound Ki (nM)Deucravacitinib (BMS-986165) IC50 (nM) - Reference
TYK2 (JH2 Domain) 0.19 0.02 0.2 (probe displacement assay)
JAK1 Not publicly availableNot publicly available>10,000 (in vitro kinase binding assay)
JAK2 Not publicly availableNot publicly available>10,000 (in vitro kinase binding assay)
JAK3 Not publicly availableNot publicly available>10,000 (in vitro kinase binding assay)

Experimental Protocols

The determination of JAK kinase selectivity is typically performed using a combination of biochemical and cellular assays. Below is a detailed methodology for an in vitro whole blood assay, a robust method for assessing functional selectivity in a physiologically relevant environment, based on protocols used for the characterization of selective TYK2 inhibitors like deucravacitinib.

In Vitro Whole Blood Assay for JAK Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against cytokine-induced signaling pathways mediated by different JAK combinations in human whole blood.

Principle: Whole blood is stimulated with specific cytokines to activate distinct JAK-STAT signaling pathways. The phosphorylation of downstream STAT proteins or the production of a downstream cytokine is measured as the endpoint. The ability of the test compound to inhibit this response is quantified.

Materials:

  • Freshly drawn human whole blood from healthy donors.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Cytokine stimulants:

    • For TYK2/JAK2 pathway: Interleukin-12 (IL-12)

    • For JAK1/JAK3 pathway: Interleukin-2 (IL-2)

    • For JAK2/JAK2 pathway: Thrombopoietin (TPO)

  • Detection reagents (e.g., specific antibodies for phospho-STAT proteins for flow cytometry or ELISA kits for cytokine measurement).

  • Assay plates (e.g., 96-well plates).

  • Incubator, centrifuge, flow cytometer, or ELISA plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent.

  • Assay Setup:

    • Dispense whole blood into the wells of the assay plate.

    • Add the diluted test compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Cytokine Stimulation:

    • Add the specific cytokine stimulant to the designated wells to initiate the signaling cascade.

    • Incubate for a defined period (e.g., 15-30 minutes for STAT phosphorylation, or several hours for cytokine production) at 37°C.

  • Signal Detection:

    • For Phospho-STAT Endpoint (Flow Cytometry):

      • Lyse red blood cells and fix the remaining cells.

      • Permeabilize the cells to allow intracellular staining.

      • Stain with fluorescently labeled antibodies specific for the phosphorylated STAT protein of interest (e.g., pSTAT4 for IL-12 stimulation, pSTAT5 for IL-2 stimulation, pSTAT3 for TPO stimulation).

      • Analyze the samples using a flow cytometer to quantify the level of STAT phosphorylation in specific cell populations (e.g., T cells, platelets).

    • For Cytokine Production Endpoint (ELISA):

      • Centrifuge the plates to separate plasma.

      • Collect the plasma supernatant.

      • Measure the concentration of the downstream cytokine (e.g., IFN-γ for IL-12 stimulation) using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of the cytokine-induced response for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway, the mechanism of action of this compound, and a generalized workflow for determining its kinase selectivity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 6. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Activation

JAK-STAT Signaling Pathway

BMS986202_MOA cluster_tyk2 TYK2 Protein JH1 JH1 (Kinase Domain) - Active Site JH2 JH2 (Pseudokinase Domain) - Allosteric Site JH2->JH1 Regulates Inhibition Allosteric Inhibition of JH1 Activity BMS986202 This compound BMS986202->JH2 Binds to

Mechanism of Action of this compound

Experimental_Workflow Start Start: Whole Blood Sample Preincubation Pre-incubation with This compound Start->Preincubation Stimulation Cytokine Stimulation (IL-12, IL-2, TPO) Preincubation->Stimulation Detection Signal Detection (pSTAT or Cytokine) Stimulation->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis End End: Selectivity Profile Analysis->End

Kinase Selectivity Experimental Workflow

References

Validating BMS-986202 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of BMS-986202, a selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). It compares this compound with its closest alternative, deucravacitinib, and other TYK2 inhibitors in development, supported by experimental data and detailed protocols.

Executive Summary

This compound is a potent and selective inhibitor of TYK2, a key enzyme in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (IL-12), IL-23, and Type I interferons.[1] Validating that this compound reaches and engages its intracellular target in a living organism is crucial for its clinical development. This guide outlines the primary methods for assessing in vivo target engagement, focusing on pharmacodynamic biomarker analysis in preclinical models and clinical settings.

Comparative Analysis of TYK2 Inhibitors

This compound's primary competitor is deucravacitinib (Sotyktu™), which shares the same mechanism of allosteric inhibition of the TYK2 pseudokinase (JH2) domain. Other TYK2 inhibitors in development, such as ropsacitinib and brepocitinib, target the ATP-binding site in the catalytic domain and exhibit different selectivity profiles.

FeatureThis compoundDeucravacitinib (Sotyktu™)RopsacitinibBrepocitinib
Target(s) TYK2 (selective)TYK2 (selective)TYK2, JAK2TYK2, JAK1
Mechanism Allosteric inhibitor (JH2 domain)Allosteric inhibitor (JH2 domain)ATP-competitive inhibitorATP-competitive inhibitor
Reported IC50 (TYK2) 0.19 nM (JH2 binding)[2]~2-19 nM (Whole Blood Assay)Potent TYK2/JAK2 inhibitor23 nM
Key Signaling Pathways Inhibited IL-12, IL-23, Type I IFNIL-12, IL-23, Type I IFN[3][4]IL-12, IL-23, Type I IFN, EPOIL-12, IL-23, Type I IFN, IL-6, IFN-γ

In Vivo Target Engagement Validation: Experimental Approaches

The most common approach to validate in vivo target engagement for TYK2 inhibitors is to measure the modulation of downstream signaling events in response to cytokine stimulation. This is typically performed using ex vivo stimulation of whole blood samples collected from subjects treated with the inhibitor.

Key Experiment: Ex Vivo Whole Blood Stimulation with IL-12/IL-18 and IFNγ Measurement

This assay assesses the ability of the TYK2 inhibitor to block the signaling cascade downstream of the IL-12 receptor.

Experimental Protocol:

  • Blood Collection: Whole blood is collected from subjects at various time points before and after administration of this compound or a comparator.

  • Ex Vivo Stimulation: Aliquots of whole blood are stimulated with a combination of recombinant human IL-12 and IL-18. An unstimulated control (null) is included for each sample.

  • Incubation: The stimulated and unstimulated blood samples are incubated for 24 hours at 37°C.

  • IFNγ Measurement: After incubation, plasma is separated, and the concentration of Interferon-gamma (IFNγ) is measured by ELISA.[3]

  • Data Analysis: The percentage of inhibition of IFNγ production is calculated for each post-dose sample relative to the pre-dose baseline, after subtracting the background from the unstimulated control.

Quantitative Data from In Vivo Studies:

CompoundAnimal Model/StudyDoseReadoutResult
This compound Mouse IL-12/IL-18 Challenge2 mg/kgInhibition of IFNγ production46% inhibition
10 mg/kg80% inhibition
Mouse IL-23-induced Acanthosis3-30 mg/kg (daily)Inhibition of ear swellingDose-responsive inhibition
Deucravacitinib Healthy Human VolunteersSingle & Multiple Ascending DosesInhibition of IL-12/IL-18 induced IFNγDose- and concentration-dependent inhibition
Psoriasis Patients6 mg once daily (16 weeks)Reduction in serum IL-17A47-50% reduction
Reduction in serum IL-1972% reduction
Reduction in serum β-defensin81-84% reduction

Signaling Pathway and Experimental Workflow Diagrams

TYK2 Signaling Pathway

TYK2_Signaling TYK2 Signaling Pathway cluster_receptor Cell Membrane Cytokine_Receptor Cytokine Receptor (e.g., IL-12R, IL-23R, IFNAR) TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK JAK (e.g., JAK2) Cytokine_Receptor->JAK Activates Cytokine Cytokine (IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Binds STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (e.g., IFNγ, IL-17) Nucleus->Gene_Expression Regulates This compound This compound This compound->TYK2 Inhibits (Allosteric)

Caption: this compound allosterically inhibits TYK2, blocking downstream signaling.

Experimental Workflow for In Vivo Target Engagement

Experimental_Workflow In Vivo Target Engagement Workflow Dosing Administer this compound to Subjects Blood_Collection Collect Whole Blood (Pre- and Post-dose) Dosing->Blood_Collection Stimulation Ex Vivo Stimulation (IL-12/IL-18) Blood_Collection->Stimulation Incubation Incubate for 24h at 37°C Stimulation->Incubation ELISA Measure IFNγ by ELISA Incubation->ELISA Analysis Calculate % Inhibition of IFNγ Production ELISA->Analysis

Caption: Workflow for assessing TYK2 target engagement in vivo.

Logical Flow for Go/No-Go Decision

Go_NoGo_Decision Go/No-Go Decision Logic Start Start Phase I/II Trial Target_Engagement Significant Target Engagement Observed? Start->Target_Engagement Biomarker_Modulation Meaningful Modulation of Downstream Biomarkers? Target_Engagement->Biomarker_Modulation Yes NoGo Re-evaluate/Terminate (No-Go) Target_Engagement->NoGo No Safety_Profile Acceptable Safety Profile? Biomarker_Modulation->Safety_Profile Yes Biomarker_Modulation->NoGo No Go Proceed to Next Phase (Go) Safety_Profile->Go Yes Safety_Profile->NoGo No

References

A Comparative Analysis of BMS-986202 and Upadacitinib on T-Cell Differentiation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent kinase inhibitors, BMS-986202 and upadacitinib, with a specific focus on their impact on T-cell differentiation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in immunology and autoimmune disease research.

Introduction

T-cell differentiation is a critical process in the adaptive immune response, and its dysregulation is a hallmark of many autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into distinct effector lineages, such as T helper 1 (Th1), Th17, and regulatory T cells (Tregs), is tightly controlled by cytokine signaling pathways. Consequently, targeting these pathways has become a key therapeutic strategy. This compound, a selective Tyrosine Kinase 2 (TYK2) inhibitor, and upadacitinib, a selective Janus Kinase 1 (JAK1) inhibitor, are two such targeted therapies that modulate cytokine signaling, albeit through different mechanisms, leading to distinct effects on T-cell fate.

Mechanism of Action

This compound is an oral, allosteric inhibitor that selectively targets the pseudokinase (JH2) domain of TYK2.[1][2] TYK2 is a member of the JAK family of kinases and is crucial for the signaling of several pro-inflammatory cytokines, including interleukin-12 (IL-12), IL-23, and Type 1 interferons (IFN).[2][3] By binding to the JH2 domain, this compound stabilizes an inactive conformation of the kinase, thereby inhibiting downstream signaling pathways.[1]

Upadacitinib is an oral, reversible JAK inhibitor with high selectivity for JAK1. JAK1 is involved in the signaling of a broad range of cytokines, including those that utilize the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as well as cytokines that signal through the gp130 receptor family, like IL-6. Upadacitinib competes with ATP for the binding site in the active (JH1) domain of JAK1, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.

Comparative Effects on T-Cell Differentiation

Recent studies have highlighted significant differences in how this compound and upadacitinib modulate T-cell differentiation, particularly concerning the balance between pro-inflammatory Th1/Th17 cells and immunoregulatory Tregs.

Both this compound and upadacitinib have been shown to effectively block the differentiation of naive CD4+ T cells into pro-inflammatory Th1 and Th17 lineages. This is attributed to their ability to inhibit the signaling of key cytokines required for these differentiation programs, such as IL-12 for Th1 and IL-6/IL-23 for Th17.

A key distinction, however, lies in their impact on Treg differentiation and function. This compound has been demonstrated to spare IL-2 signaling, which is critical for Treg induction and survival. Consequently, it does not hinder and may even enhance Treg differentiation and suppressive function. In contrast, upadacitinib, due to its potent inhibition of JAK1 which is essential for IL-2 signaling, significantly impairs Treg induction, phenotype, and viability.

This differential effect on Tregs suggests that while both drugs can effectively suppress inflammatory T-cell responses, this compound may have an added advantage by preserving or even promoting the regulatory arm of the immune system. This "Treg-sparing" property could be beneficial in the context of autoimmune diseases where restoring immune tolerance is a primary goal.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and upadacitinib based on available preclinical and in vitro studies.

Inhibitor Target Binding Domain IC50 (Enzymatic Assay) Selectivity
This compound TYK2Pseudokinase (JH2)0.19 nMHighly selective over other JAK family members
Upadacitinib JAK1Kinase (JH1)43 nM>40-fold vs JAK2, >130-fold vs JAK3, >190-fold vs TYK2 (cellular assays)
Inhibitor Effect on Th1 Differentiation Effect on Th17 Differentiation Effect on Treg Differentiation Effect on Treg Function
This compound Blocks differentiationBlocks differentiationSpares inductionIncreases suppressive function and stability
Upadacitinib Blocks differentiationBlocks differentiationImpairs inductionImpairs phenotype and viability

Experimental Protocols

In Vitro T-Cell Differentiation Assay

This protocol outlines a general method for assessing the impact of this compound and upadacitinib on the differentiation of human naive CD4+ T cells.

1. Isolation of Naive CD4+ T Cells:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for naive CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit, targeting CD4+CD45RA+CCR7+ cells.

2. T-Cell Culture and Differentiation:

  • Plate naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T-cell receptor (TCR) stimulation.

  • For Th1 differentiation, supplement the culture medium with IL-12 and anti-IL-4.

  • For Th17 differentiation, supplement with IL-1β, IL-6, IL-23, TGF-β, anti-IL-4, and anti-IFN-γ.

  • For Treg differentiation, supplement with IL-2 and TGF-β.

  • Add this compound, upadacitinib, or a vehicle control (e.g., DMSO) at various concentrations to the respective wells at the time of plating.

3. Analysis of T-Cell Differentiation:

  • After 5-7 days of culture, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Harvest the cells and perform intracellular cytokine staining for key transcription factors and cytokines:

    • Th1: T-bet and IFN-γ

    • Th17: RORγt and IL-17A

    • Treg: FoxP3

  • Analyze the stained cells by flow cytometry to quantify the percentage of differentiated T-cell subsets in each treatment condition.

STAT Phosphorylation Assay

This protocol describes a method to evaluate the inhibitory activity of this compound and upadacitinib on cytokine-induced STAT phosphorylation.

1. Cell Preparation:

  • Use isolated human PBMCs or specific T-cell subsets.

  • Pre-incubate the cells with various concentrations of this compound, upadacitinib, or a vehicle control for 1-2 hours.

2. Cytokine Stimulation:

  • Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

    • For TYK2-dependent signaling: Use IL-12, IL-23, or IFN-α.

    • For JAK1-dependent signaling: Use IL-2, IL-6, or IFN-γ.

3. Cell Lysis and Analysis:

  • Immediately fix and permeabilize the cells.

  • Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT4, pSTAT5).

  • Analyze the mean fluorescence intensity (MFI) of the pSTAT signal in the target cell population by flow cytometry. The reduction in MFI in the presence of the inhibitor compared to the vehicle control indicates the inhibitory activity.

Visualizations

Signaling Pathways

BMS986202_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor TYK2_JH1 TYK2 (JH1 - Kinase) Receptor->TYK2_JH1 JAK_other JAK2 Receptor->JAK_other STAT STAT TYK2_JH1->STAT P TYK2_JH2 TYK2 (JH2 - Pseudo) JAK_other->STAT P pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription (Th1/Th17 Differentiation) Nucleus->Gene BMS986202 This compound BMS986202->TYK2_JH2 Allosteric Inhibition

Caption: this compound allosterically inhibits the TYK2 pseudokinase (JH2) domain.

Upadacitinib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine IL-2 / IL-6 Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 (JH1 - Kinase) Receptor->JAK1 JAK_other JAK2 / JAK3 / TYK2 Receptor->JAK_other STAT STAT JAK1->STAT P JAK_other->STAT P pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription (T-Cell Proliferation/Differentiation) Nucleus->Gene Upadacitinib Upadacitinib Upadacitinib->JAK1 ATP-Competitive Inhibition

Caption: Upadacitinib competitively inhibits the ATP-binding site of the JAK1 kinase domain.

Experimental Workflow

TCell_Differentiation_Workflow start Isolate Naive CD4+ T Cells from PBMCs culture Culture with anti-CD3/CD28 start->culture conditions Add Differentiating Cytokines (Th1, Th17, or Treg polarizing conditions) culture->conditions treatment Treat with: - this compound - Upadacitinib - Vehicle Control conditions->treatment incubate Incubate for 5-7 days treatment->incubate restimulate Restimulate with PMA/Ionomycin incubate->restimulate stain Intracellular Staining for Transcription Factors & Cytokines restimulate->stain analyze Flow Cytometry Analysis stain->analyze end Quantify T-Cell Subsets analyze->end

Caption: Workflow for in vitro T-cell differentiation and analysis.

Conclusion

This compound and upadacitinib represent two distinct approaches to targeting cytokine signaling for the treatment of immune-mediated diseases. While both effectively inhibit the differentiation of pro-inflammatory Th1 and Th17 cells, their differential effects on regulatory T cells are a critical point of comparison. The Treg-sparing mechanism of the selective TYK2 inhibitor this compound may offer a therapeutic advantage by promoting immune tolerance, a concept of significant interest for the next generation of immunomodulatory drugs. Further clinical investigation is warranted to fully elucidate the long-term implications of these distinct immunological profiles.

References

Cross-reactivity studies of BMS-986202 with other kinases

Author: BenchChem Technical Support Team. Date: November 2025

BMS-986202, a clinical-stage therapeutic candidate, demonstrates high potency and remarkable selectivity as an allosteric inhibitor of Tyrosine Kinase 2 (TYK2). By binding to the regulatory pseudokinase (JH2) domain, this compound effectively modulates TYK2 activity, a key player in the signaling pathways of several pro-inflammatory cytokines. This unique mechanism of action confers a highly selective inhibition profile, particularly distinguishing it from other members of the Janus kinase (JAK) family.

Extensive cross-reactivity studies have been conducted to assess the interaction of this compound with a broad range of kinases, ensuring a comprehensive understanding of its off-target profile. These investigations are crucial for predicting potential side effects and confirming the specificity of the drug candidate.

Comparative Analysis of Kinase Inhibition

Biochemical assays reveal that this compound is a potent inhibitor of TYK2, with a half-maximal inhibitory concentration (IC50) of 0.19 nM and a binding affinity (Ki) of 0.02 nM.[1][2] In contrast, its activity against other kinases, including other members of the JAK family, is significantly lower, highlighting its exceptional selectivity. While comprehensive kinome scan data from the primary publication remains to be fully disclosed, available information indicates a clean off-target profile. Notably, this compound exhibits weak inhibition of the metabolic enzyme Cytochrome P450 2C19 (CYP2C19), with an IC50 value of 14 μM.[1][2]

TargetIC50 (nM)Ki (nM)Notes
TYK2 0.19 0.02 Primary Target
CYP2C1914,000-Weak inhibition observed.
Other KinasesData not publicly available in full detail. "Remarkably selective over other kinases including Jak family members."[1]-Comprehensive kinome scan data is pending public release of supplementary materials from the primary publication.

Experimental Methodologies

The assessment of this compound's kinase selectivity involves a suite of robust in vitro assays designed to quantify its inhibitory activity against a wide array of kinases. The following protocols are representative of the methodologies typically employed in such studies.

KINOMEscan™ Kinase Inhibition Assay

This competition binding assay is a standard method for profiling the selectivity of kinase inhibitors.

Experimental Protocol:

  • Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Procedure:

    • A diverse panel of recombinant kinases is individually tested.

    • Each kinase is incubated with the immobilized ligand and a range of concentrations of this compound.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • A reduction in the amount of bound kinase in the presence of this compound indicates inhibition.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining compared to a vehicle control. IC50 values are then calculated from the dose-response curves.

TYK2 JH2 Binding Assay

To determine the direct binding affinity of this compound to its specific target domain, a direct binding assay is employed.

Experimental Protocol:

  • Assay Principle: This assay quantifies the direct interaction between this compound and the isolated TYK2 JH2 pseudokinase domain. A common method is a fluorescence polarization (FP) assay.

  • Procedure:

    • Recombinant human TYK2 JH2 protein is incubated with a fluorescently labeled probe that binds to the allosteric site.

    • Increasing concentrations of this compound are added to compete with the fluorescent probe.

    • The change in fluorescence polarization is measured. A decrease in polarization indicates displacement of the probe by this compound.

  • Data Analysis: The data is used to calculate the binding affinity (Ki) of this compound for the TYK2 JH2 domain.

Cellular Kinase Phosphorylation Assays (e.g., AlphaLISA® SureFire®)

To assess the functional consequence of TYK2 inhibition in a cellular context, assays that measure the phosphorylation of downstream signaling proteins are utilized.

Experimental Protocol:

  • Assay Principle: This is a sandwich immunoassay to detect the phosphorylation of a specific substrate of TYK2 (e.g., STAT proteins) in cell lysates.

  • Procedure:

    • Cells expressing the target pathway are stimulated with a relevant cytokine (e.g., IL-23 or IFNα) in the presence of varying concentrations of this compound.

    • Following stimulation, the cells are lysed.

    • The cell lysate is incubated with two specific antibodies: one that captures the total target protein and another that detects the phosphorylated form. These antibodies are coupled to donor and acceptor beads.

    • In the presence of the phosphorylated target, the beads are brought into proximity, generating a chemiluminescent signal.

  • Data Analysis: The signal intensity is proportional to the amount of phosphorylated protein. IC50 values are determined by plotting the signal against the concentration of this compound.

Visualizing the Scientific Approach

To better illustrate the methodologies and concepts discussed, the following diagrams are provided.

G cluster_0 KINOMEscan™ Workflow Kinase Panel Kinase Panel Incubation Incubation Kinase Panel->Incubation Immobilized Ligand Immobilized Ligand Immobilized Ligand->Incubation This compound This compound This compound->Incubation Quantification (qPCR) Quantification (qPCR) Incubation->Quantification (qPCR) Competition Data Analysis Data Analysis Quantification (qPCR)->Data Analysis Binding Data

Caption: KINOMEscan™ workflow for assessing kinase selectivity.

G cluster_1 TYK2 Signaling Pathway and Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation STAT STAT TYK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Transcription Gene Transcription pSTAT->Gene Transcription Nuclear Translocation This compound This compound This compound->TYK2 Allosteric Inhibition

Caption: Allosteric inhibition of the TYK2 signaling pathway by this compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BMS-986202

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of BMS-986202, a potent and selective TYK2 inhibitor, is critical to ensure personnel safety and environmental protection.[1][2][3][4] As a potent research compound, all waste materials containing or contaminated with this compound must be treated as hazardous chemical waste. Researchers, scientists, and drug development professionals must adhere to strict protocols for its disposal.

In the absence of a specific SDS, the following standard operating procedures, based on general principles for the disposal of potent pharmaceutical compounds in a laboratory setting, should be followed.

Immediate Safety Precautions

Personal protective equipment (PPE) is mandatory when handling this compound in any form, including waste. This includes, at a minimum:

  • A properly fitted laboratory coat.

  • Safety glasses or goggles.

  • Appropriate chemical-resistant gloves.

All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Standard Operating Procedure for Disposal

1. Waste Identification and Segregation:

All materials that have come into contact with this compound must be considered hazardous waste. These materials should be segregated into compatible waste streams.

Waste TypeDescription
Solid Chemical Waste Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, spatulas, paper towels, gloves, bench protectors).
Liquid Chemical Waste Solutions containing this compound (e.g., prepared in DMSO), rinsate from cleaning contaminated glassware.
Sharps Waste Contaminated needles, syringes, or other sharp objects.

2. Containerization:

  • Solid Waste: Collect in a clearly labeled, durable, leak-proof container with a secure lid. A dedicated waste bag within a rigid container is recommended.

  • Liquid Waste: Use a designated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene bottle). Ensure the container is appropriate for the solvents used (e.g., DMSO). Never mix incompatible waste streams.

  • Sharps Waste: Must be placed in a designated, puncture-resistant sharps container.

3. Labeling:

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound".

  • The concentration or quantity of the waste.

  • Any other hazardous components (e.g., solvents).

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

4. Storage:

Store waste containers in a designated and secure Satellite Accumulation Area within the laboratory. This area should be:

  • At or near the point of waste generation.

  • Away from general laboratory traffic.

  • In secondary containment to capture any potential leaks.

  • Segregated from incompatible chemicals.

5. Professional Disposal:

The disposal of chemical waste is highly regulated. Your institution's Environmental Health and Safety (EHS) department is responsible for the final collection and disposal of hazardous waste.

  • Contact your EHS department to schedule a waste pickup.

  • Do not pour any waste containing this compound down the drain or dispose of it in the regular trash.

Below is a workflow diagram outlining the decision-making process for the proper disposal of this compound.

G start Start: Waste Generation (this compound) identify Identify Waste Type start->identify solid Solid Waste (e.g., powder, contaminated gloves) identify->solid Solid liquid Liquid Waste (e.g., solutions in DMSO) identify->liquid Liquid sharps Sharps Waste (e.g., contaminated needles) identify->sharps Sharps container_solid Containerize in Labeled Solid Waste Bin solid->container_solid container_liquid Containerize in Labeled Liquid Waste Bottle liquid->container_liquid container_sharps Containerize in Labeled Sharps Container sharps->container_sharps storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs end End: Proper Disposal ehs->end

Disposal Workflow for this compound Waste

References

Personal protective equipment for handling BMS-986202

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human use.

This document provides crucial safety and logistical information for handling the potent, selective, and orally active TYK2 inhibitor, BMS-986202. Given the potent nature of this compound, adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on best practices for handling potent active pharmaceutical ingredients (APIs).

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent compounds like this compound. Double gloving and respiratory protection are critical.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high likelihood of generating aerosols or dust. Full-facepiece PAPRs offer a high level of protection.
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use to ensure a complete seal.
Disposable Respirator (N95, FFP2)Suitable for low-risk activities but not recommended as the primary respiratory protection when handling the solid compound.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals during extended procedures.
Body Protection Disposable CoverallsRecommended to be made of materials such as Tyvek® to provide protection against chemical splashes and fine particulates.
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that form a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages from preparation to clean-up.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep Area Preparation - Designate handling area - Post warning signs - Prepare waste containers PPE_Don PPE Donning - Put on all required PPE in the correct sequence Prep->PPE_Don Proceed to Weigh Weighing & Aliquoting - Use containment (e.g., fume hood) - Minimize dust generation PPE_Don->Weigh Enter Handling Area Solution Solution Preparation - Add solvent to solid slowly - Keep containers covered Weigh->Solution Transfer Compound Decon Decontamination - Clean all surfaces and equipment Solution->Decon Complete Experiment Waste Waste Disposal - Segregate and dispose of waste in labeled containers Decon->Waste After Cleaning PPE_Doff PPE Doffing - Remove PPE carefully to avoid contamination Waste->PPE_Doff Secure Waste Hygiene Personal Hygiene - Wash hands thoroughly PPE_Doff->Hygiene Exit Area

Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.

Detailed Methodologies:

  • Area Preparation :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a glove box.

    • Post warning signs indicating that a potent compound is in use.

    • Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.

  • PPE Donning :

    • Put on all required PPE in the correct order in a designated clean area before entering the handling zone.

  • Weighing and Aliquoting :

    • Whenever possible, handle the solid compound within a containment system like a ventilated balance enclosure or a fume hood to minimize the risk of inhalation.

    • Use gentle scooping techniques to avoid generating dust.

  • Solution Preparation :

    • When dissolving the compound, slowly add the solvent to the solid to prevent splashing.

    • Keep all containers covered as much as possible during the process.

  • Decontamination :

    • After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Waste Disposal :

    • Segregate all waste streams and dispose of them in the pre-labeled, sealed containers.

  • PPE Doffing :

    • Remove PPE in the designated doffing area, being careful to avoid self-contamination.

    • Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene :

    • Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused Solid Compound Should be treated as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, puncture-resistant "sharps" container or a sealed bag for solid waste. Label as "Hazardous Waste" and include the chemical name.
Contaminated PPE (e.g., gloves, coveralls) Collect in a designated, sealed waste bag. Label as "Hazardous Waste" and specify the contaminant.
Liquid Waste (e.g., solutions containing this compound) Collect in a sealed, leak-proof container made of a compatible material. Label clearly as "Hazardous Waste" with the full chemical name and approximate concentration. Never dispose of down the drain.[1]

Your institution's Environmental Health and Safety (EHS) department should be consulted for specific disposal protocols and to arrange for the collection of hazardous waste.

Emergency Procedures

Spill Response:

  • Evacuate : Immediately alert others in the area and evacuate if the spill is large or generates significant dust.

  • Secure : Restrict access to the spill area.

  • Report : Notify your supervisor and the institutional EHS department.

  • Clean-up : Only trained personnel with appropriate PPE should clean up spills. Use a chemical spill kit with absorbent materials. Avoid dry sweeping of solid spills.

Exposure Response:

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.

  • Inhalation : Move to fresh air immediately.

  • Seek Medical Attention : In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the healthcare provider.

This guidance is intended to provide a framework for the safe handling of this compound. Researchers must always consult the compound-specific Safety Data Sheet (SDS) and their institution's safety protocols before beginning any work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.